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  • Product: 1-bromo-1-nitrooctan-2-ol
  • CAS: 15509-51-0

Core Science & Biosynthesis

Foundational

Synthesis of 1-bromo-1-nitrooctan-2-ol from octanal

An In-depth Technical Guide to the Synthesis of 1-bromo-1-nitrooctan-2-ol from Octanal Introduction The synthesis of highly functionalized aliphatic compounds is a cornerstone of modern organic chemistry, providing essen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-bromo-1-nitrooctan-2-ol from Octanal

Introduction

The synthesis of highly functionalized aliphatic compounds is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. Among these, β-bromo-β-nitro alcohols represent a versatile class of synthetic intermediates. The presence of three distinct functional groups—a hydroxyl, a nitro, and a bromo group on adjacent carbons—offers a rich platform for subsequent chemical transformations. The nitro group can be reduced to an amine, yielding valuable 1,2-amino alcohols, or converted into a carbonyl group via the Nef reaction.[1][2][3] The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the alcohol can be oxidized or otherwise modified.

This technical guide provides a comprehensive overview of a reliable two-step synthetic route to 1-bromo-1-nitrooctan-2-ol, starting from the readily available precursor, octanal. The synthesis involves an initial base-catalyzed Henry (nitroaldol) reaction, followed by an α-bromination of the resulting nitro alcohol. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a detailed examination of the underlying mechanisms, experimental considerations, and safety imperatives.

Synthetic Workflow Overview

The transformation of octanal to 1-bromo-1-nitrooctan-2-ol is achieved through a sequential two-step process. The first step establishes the carbon-carbon bond and introduces the nitro and hydroxyl functionalities. The second step introduces the bromine atom alpha to the nitro group.

SynthesisWorkflow Octanal Octanal Intermediate 1-Nitrooctan-2-ol Octanal->Intermediate Step 1: Henry Reaction Nitromethane Nitromethane Nitromethane->Intermediate Step1_reagents Base Catalyst (e.g., NaOH) FinalProduct 1-Bromo-1-nitrooctan-2-ol Intermediate->FinalProduct Step 2: Bromination Bromine Bromine (Br2) Bromine->FinalProduct Step2_reagents Base (e.g., NaOH)

Caption: Two-step synthesis of 1-bromo-1-nitrooctan-2-ol.

Part 1: Synthesis of 1-nitrooctan-2-ol via the Henry Reaction

The first stage of the synthesis is the Henry reaction, a classic carbon-carbon bond-forming reaction that couples a nitroalkane with an aldehyde or ketone.[1][4] Discovered by Louis Henry in 1895, this nitroaldol reaction is one of the most effective methods for preparing β-nitro alcohols.[1][2]

Mechanism of the Henry Reaction

The reaction proceeds via a base-catalyzed mechanism involving three key steps. All steps in the Henry reaction are reversible.[1]

  • Deprotonation: A base abstracts an acidic α-proton from nitromethane (pKa ≈ 10 in water) to form a resonance-stabilized nitronate anion.[5] This anion is the key nucleophile in the reaction.

  • Nucleophilic Attack: The carbon atom of the nitronate anion attacks the electrophilic carbonyl carbon of octanal. This forms a new carbon-carbon bond and generates a β-nitro alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (or the solvent, such as water or ethanol) to yield the final product, 1-nitrooctan-2-ol.[5][6]

Expertise in Practice: Controlling the Henry Reaction

While the Henry reaction is robust, its outcome is sensitive to the choice of catalyst and conditions. The primary competing reaction is dehydration of the β-nitro alcohol product to form a nitroalkene, which is favored by stronger bases and higher temperatures.[7][8] Therefore, for the isolation of 1-nitrooctan-2-ol, the use of catalytic amounts of a base under mild temperature conditions is crucial.[7] The reaction's reversibility can also impact yield; however, for simple aliphatic aldehydes like octanal, the equilibrium generally favors the product.

Experimental Protocol: Synthesis of 1-nitrooctan-2-ol

This protocol is adapted from general procedures for Henry reactions with aliphatic aldehydes.[9]

Materials and Equipment:

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up

  • Rotary evaporator

Reagents:

  • Octanal

  • Nitromethane

  • Sodium hydroxide (NaOH)

  • Ethanol (or Methanol)

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Diethyl ether (or Ethyl acetate) for extraction

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve octanal (e.g., 0.1 mol) in ethanol (100 mL). Cool the flask to 0-5 °C using an ice bath.

  • Base and Nitromethane Addition: In a separate beaker, prepare a solution of nitromethane (e.g., 0.12 mol, 1.2 equivalents) and a catalytic amount of aqueous NaOH solution (e.g., 2 mL of 2 M solution).

  • Reaction Execution: Add the nitromethane-NaOH solution dropwise to the stirred octanal solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly neutralize the mixture by adding dilute HCl until the pH is approximately 7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add 100 mL of deionized water and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them sequentially with deionized water (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-nitrooctan-2-ol.

  • Purification: The crude product, typically a pale yellow oil, can be purified by flash column chromatography on silica gel if necessary.

Part 2: α-Bromination of 1-nitrooctan-2-ol

The second step involves the selective bromination of the carbon atom bearing the nitro group. This transformation leverages the enhanced acidity of the α-proton, a direct consequence of the powerful electron-withdrawing nature of the nitro group.

Mechanism of Bromination

Similar to the Henry reaction, this process is initiated by a base.

  • Deprotonation: A base (e.g., hydroxide) removes the acidic α-proton from 1-nitrooctan-2-ol, regenerating the nitronate anion.

  • Nucleophilic Attack on Bromine: The nucleophilic carbon of the nitronate anion attacks a molecule of elemental bromine (Br₂). This forms the C-Br bond and displaces a bromide ion (Br⁻). The result is the target molecule, 1-bromo-1-nitrooctan-2-ol.[10]

Expertise in Practice: Ensuring Selectivity

The key to this step is controlling the stoichiometry and reaction temperature. The reaction is typically performed at or below room temperature to minimize potential side reactions. The use of one equivalent of base and one equivalent of bromine is critical to ensure mono-bromination. The presence of the hydroxyl group does not typically interfere under these basic conditions, as the α-proton of the nitroalkane is significantly more acidic than the alcoholic proton.

Experimental Protocol: Synthesis of 1-bromo-1-nitrooctan-2-ol

This procedure is based on established methods for the α-halogenation of nitroalkanes.[10][11]

Materials and Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Two dropping funnels

  • Low-temperature bath (ice-salt or cryocooler)

  • Standard laboratory glassware for work-up

Reagents:

  • 1-nitrooctan-2-ol (from Part 1)

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Dichloromethane

  • Sodium thiosulfate solution (10% aqueous)

  • Diethyl ether (or Ethyl acetate)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer and two dropping funnels, dissolve the crude or purified 1-nitrooctan-2-ol (e.g., 0.05 mol) in methanol (80 mL). Cool the solution to 0 °C.

  • Reagent Preparation: Prepare a solution of NaOH (e.g., 0.05 mol, 1 equivalent) in water/methanol. In a separate dropping funnel, place a solution of bromine (e.g., 0.05 mol, 1 equivalent) in a small amount of methanol or dichloromethane.

  • Reaction Execution:

    • Slowly and simultaneously add the NaOH solution and the bromine solution to the stirred solution of 1-nitrooctan-2-ol. Maintain the temperature at 0-5 °C. The rate of addition should be controlled to keep the characteristic red-brown color of bromine from persisting.

    • After the addition is complete (approx. 1 hour), allow the reaction to stir for an additional 1-2 hours at 0-5 °C.

  • Work-up:

    • Quench the reaction by adding 10% aqueous sodium thiosulfate solution until the bromine color disappears completely.

    • Remove the bulk of the solvent via rotary evaporation.

    • Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The final product, 1-bromo-1-nitrooctan-2-ol, can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) to yield a pure product.

Quantitative Data and Characterization

The following table summarizes the key quantitative parameters for this synthesis.

ParameterReactant/ProductMolecular Weight ( g/mol )Moles (example)EquivalentsExpected Yield
Step 1 Octanal128.210.11.0-
Nitromethane61.040.121.2-
1-Nitrooctan-2-ol189.24--70-85%
Step 2 1-Nitrooctan-2-ol189.240.051.0-
Bromine (Br₂)159.810.051.0-
1-Bromo-1-nitrooctan-2-ol268.13[12]--75-90%

Characterization of 1-bromo-1-nitrooctan-2-ol:

  • Appearance: Typically a pale yellow oil.

  • Molecular Formula: C₈H₁₆BrNO₃[12]

  • Molecular Weight: 268.13 g/mol [12]

  • ¹H NMR & ¹³C NMR: Spectroscopy should confirm the presence of the alkyl chain, the CH(OH) group, and the CH(Br)(NO₂) group, with characteristic chemical shifts.

  • FTIR (cm⁻¹): Expected to show strong absorbances for O-H stretch (~3400), C-H stretch (~2850-2950), asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1370), and C-Br stretch.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for bromine.

Critical Safety Considerations

The reagents used in this synthesis are hazardous and must be handled with extreme caution in a well-ventilated fume hood.

  • Nitromethane: This is a flammable liquid and is toxic upon inhalation or ingestion. Critically, it can form explosive mixtures, especially when heated or mixed with bases, acids, or oxidizing agents.[13][14] Avoid shock, friction, and confinement at elevated temperatures.[13] Use non-sparking tools and ensure proper grounding of equipment.[15][16]

  • Bromine: Liquid bromine is highly corrosive and causes severe burns on contact. The vapor is extremely toxic and damaging to the respiratory system. Always handle bromine in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

  • Octanal: A flammable liquid and irritant.

  • Sodium Hydroxide: A corrosive solid that can cause severe burns.

Personal Protective Equipment (PPE):

  • Safety goggles and a face shield.

  • Chemical-resistant gloves (e.g., Viton or a suitable laminate for both bromine and organic solvents).

  • Flame-retardant lab coat.

  • Ensure an emergency eyewash station and safety shower are immediately accessible.

Waste Disposal:

  • Halogenated organic waste should be collected in a designated container.

  • Aqueous waste should be neutralized before disposal.

  • Follow all institutional and local regulations for chemical waste disposal.

References

  • Wikipedia. Henry reaction. [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • Abdellattif, M. and Mohamed, H. (2018) Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. [Link]

  • MDPI Encyclopedia. Nitroaldol Reaction. [Link]

  • Marques, M. M. B. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. [Link]

  • Soudy, C., et al. (2011). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. The Journal of Physical Chemistry B, 115(51), 15338-15344. [Link]

  • Grokipedia. Henry reaction. [Link]

  • Master Organic Chemistry. Henry Reaction. [Link]

  • Cantillo, D., & Kappe, C. O. (2014). Safe use of Nitromethane for Aldol Reactions in Flow. ORCA – Online Research @ Cardiff. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitromethane. [Link]

  • PENTA. Nitromethane - SAFETY DATA SHEET. [Link]

  • Loba Chemie. NITROMETHANE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • Ekeeda. (2019). Reaction of Nitroalkane With Bromine NaOH - Compounds Containing Nitrogen. YouTube. [Link]

  • PubChem. 1-Bromo-1-nitro-octan-2-OL. [Link]

  • Carl ROTH. Safety Data Sheet: Nitromethane. [Link]

  • Concellón, J. M., et al. (2004). Efficient Addition Reaction of Bromonitromethane to Aldehydes Catalyzed by NaI: A New Route to 1-Bromo-1-nitroalkan-2-ols under Very Mild Conditions. The Journal of Organic Chemistry, 69(20), 6923-6924. [Link]

Sources

Exploratory

NaI-catalyzed synthesis of 1-bromo-1-nitroalkan-2-ols

Core Directive & Executive Summary Topic: NaI-Catalyzed Synthesis of 1-Bromo-1-nitroalkan-2-ols Methodology: Nucleophilic activation via Finkelstein-type halogen exchange. Primary Application: Generation of multifunction...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Topic: NaI-Catalyzed Synthesis of 1-Bromo-1-nitroalkan-2-ols Methodology: Nucleophilic activation via Finkelstein-type halogen exchange. Primary Application: Generation of multifunctional building blocks for nitroalkenes,


-amino acids, and heterocyclic pharmacophores.

This guide details the catalytic protocol developed by Concellón et al., utilizing Sodium Iodide (NaI) to promote the Henry-type addition of bromonitromethane to aldehydes.[1][2] Unlike traditional base-mediated Henry reactions, which often suffer from side reactions (e.g., retro-aldol, polymerization) or require stoichiometric promoters, this method operates under neutral, mild conditions, ensuring high atom economy and chemoselectivity.

Mechanistic Insight: The Finkelstein-Henry Cycle

The efficacy of Sodium Iodide (NaI) in this transformation relies on the Finkelstein Reaction principle, where the iodide ion acts as a nucleophilic catalyst to activate the bromonitromethane.

The Catalytic Cycle
  • Activation: The iodide anion (

    
    ) attacks bromonitromethane (
    
    
    
    ) in a reversible
    
    
    reaction, generating the more reactive iodonitromethane (
    
    
    ) and sodium bromide. The C-I bond is weaker and more polarizable than the C-Br bond, enhancing the acidity of the
    
    
    -protons and the electrophilicity of the carbon.
  • Nucleophilic Addition (Henry-type): The transient iodonitromethane (or its corresponding nitronate species generated in situ) undergoes nucleophilic addition to the aldehyde carbonyl.

  • Halogen Exchange/Product Formation: The resulting 1-iodo-1-nitroalkan-2-ol intermediate undergoes rapid halogen exchange with the abundant bromide ions (from the initial step) or reacts directly to reform the thermodynamically stable C-Br bond, yielding the final 1-bromo-1-nitroalkan-2-ol and regenerating the iodide catalyst.

Why NaI?

  • Soft Nucleophile: Iodide is a soft nucleophile that efficiently activates the alkyl halide without acting as a hard base, preventing the degradation of sensitive aldehydes.

  • Leaving Group Ability: Iodide is an excellent leaving group, facilitating the reversible exchange necessary for the cycle.

NaI_Mechanism NaI NaI (Catalyst) INM Iodonitromethane (ICH2NO2) (Transient Active Species) NaI->INM BrNM Bromonitromethane (BrCH2NO2) BrNM->INM Finkelstein Exch. (+ I-, - Br-) Intermediate Intermediate (1-Iodo-1-nitroalkan-2-ol) INM->Intermediate + Aldehyde (Henry Addn) Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product Product (1-Bromo-1-nitroalkan-2-ol) Intermediate->Product Halogen Exch. (+ Br-, - I-) Product->NaI Regenerates Catalyst

Experimental Protocol

This protocol is optimized for the synthesis of 1-bromo-4-methyl-1-nitropentan-2-ol (from isovaleraldehyde) but is applicable to a wide range of aliphatic aldehydes.

Reagents & Materials
  • Aldehyde: 1.0 equiv (e.g., Isovaleraldehyde, 0.8 mmol)

  • Bromonitromethane: 1.0 equiv (0.8 mmol)[2]

  • Sodium Iodide (NaI): 0.15 equiv (15 mol%, 0.12 mmol)[2]

  • Solvent: Tetrahydrofuran (THF), reagent grade.

  • Quench: Aqueous HCl (0.1 M).

  • Wash: Saturated aqueous

    
     (Sodium thiosulfate).[2]
    
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask and equip it with a magnetic stir bar.

    • Purge with nitrogen or argon to maintain an inert atmosphere (optional but recommended for sensitive aldehydes).

  • Reaction Assembly:

    • Add Bromonitromethane (1.0 equiv) and the Aldehyde (1.0 equiv) to the flask.

    • Dissolve the mixture in THF (approx. 10-12 mL per mmol of substrate).

    • Add NaI (0.15 equiv) in one portion.[2]

  • Execution:

    • Stir the reaction mixture at room temperature (

      
      C) .
      
    • Monitor reaction progress via TLC (Thin Layer Chromatography).[3]

    • Endpoint: The reaction is typically complete within 2 hours .

  • Workup:

    • Quench the reaction by adding 0.1 M HCl (10 mL). Note: Mild acidity helps stabilize the nitroalcohol.

    • Extract the aqueous layer with Diethyl Ether (

      
       mL).
      
    • Combine the organic phases.[3]

  • Purification:

    • Critical Step: Wash the combined organic phase with saturated aqueous

      
       . Reason: This removes any liberated iodine (
      
      
      
      ) or bromine (
      
      
      ), preventing oxidative degradation and clearing the color.
    • Dry over anhydrous ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , filter, and concentrate under reduced pressure.
      
    • Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if necessary.

Workflow Visualization

Workflow Start Start: Mix Aldehyde + Bromonitromethane in THF Catalyst Add NaI (15 mol%) Start->Catalyst Reaction Stir at Room Temp (2 Hours) Catalyst->Reaction Quench Quench with 0.1 M HCl Reaction->Quench Extract Extract with Et2O Quench->Extract Wash Wash with sat. Na2S2O3 (Removes I2/Br2) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Pure 1-Bromo-1-nitroalkan-2-ol Dry->Final

Scope, Limitations, and Data

The reaction demonstrates distinct selectivity profiles based on the electronic nature of the aldehyde.

Substrate Scope Table
Substrate ClassRepresentative AldehydeYield (%)Observations
Aliphatic (Linear) Hexanal85-95%Excellent reactivity; stable products.
Aliphatic (Branched) Isovaleraldehyde80-90%High yield; minimal steric hindrance effects.
Chiral

-Amino

-Dibenzyl alaninal
61-75%High Stereoselectivity. Yields enantiopure product (e.g., anti-isomer).
Aromatic Benzaldehyde< 40%Limitation: Tendency to dehydrate to nitroalkenes or decompose; requires alternative conditions (e.g., SmI2).
Heteroaromatic FurfuralLowSimilar instability to aromatic substrates.

Key Technical Insight:

  • Aliphatic Aldehydes: The protocol is highly effective for aliphatic substrates, providing a direct route to the bromonitroalcohol without dehydration.

  • Stereoselectivity: When using chiral aldehydes (e.g., amino acid derived), the reaction exhibits high diastereoselectivity (dr > 95:5), controlled by the Felkin-Anh model, yielding valuable chiral building blocks.

Applications in Drug Development

The 1-bromo-1-nitroalkan-2-ol scaffold is a versatile "chameleon" intermediate.

  • Synthesis of (E)-Nitroalkenes:

    • Dehydration of the alcohol yields 1-bromo-1-nitroalkenes, which can be further reduced or coupled.

    • Reagent: Methanesulfonyl chloride (MsCl) / Et3N.

  • Nitrocyclopropanes:

    • Base-mediated cyclization allows access to nitrocyclopropanes, a motif found in various bioactive alkaloids.

  • 
    -Amino Acids: 
    
    • Reduction of the nitro group and displacement of the bromide provides a route to non-natural

      
      -amino acids.
      

Safety & Handling

  • Bromonitromethane: A potent lachrymator . Handle only in a well-ventilated fume hood. Avoid contact with skin and eyes.[4] It is potentially shock-sensitive; do not distill to dryness.

  • Sodium Iodide: Hygroscopic. Store in a desiccator.

  • Waste Disposal: All aqueous washes containing halides should be disposed of in the halogenated waste stream. The thiosulfate wash ensures oxidants are neutralized before disposal.

References

  • Concellón, J. M., Rodríguez-Solla, H., Concellón, C., García-Granda, S., & Díaz, M. R. (2006). Efficient Addition Reaction of Bromonitromethane to Aldehydes Catalyzed by NaI: A New Route to 1-Bromo-1-nitroalkan-2-ols under Very Mild Conditions.[2][5] Organic Letters, 8(26), 5979–5982.[6] [Link]

  • Mahasneh, A. S. (2005). Tin(II)chloride Mediated Addition Reaction of Bromonitromethane to Aldehydes. Zeitschrift für Naturforschung B, 60(4), 416–418. [Link]

Sources

Foundational

Spectroscopic Characterization of 1-Bromo-1-nitrooctan-2-ol: A Technical Guide

This guide details the spectroscopic characterization of 1-bromo-1-nitrooctan-2-ol , a bifunctional chiral building block synthesized via the Henry (nitroaldol) reaction. The following technical analysis focuses on disti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 1-bromo-1-nitrooctan-2-ol , a bifunctional chiral building block synthesized via the Henry (nitroaldol) reaction. The following technical analysis focuses on distinguishing the anti and syn diastereomers using high-field NMR, validated by IR and Mass Spectrometry signatures.

Executive Summary

1-Bromo-1-nitrooctan-2-ol (C


H

BrNO

) is a vicinal halonitro alcohol used as an intermediate in the synthesis of

-amino acids, nitroalkenes, and heterocyclic scaffolds.[1][2] Its structure features two contiguous chiral centers (C1 and C2), resulting in two diastereomeric pairs: anti (erythro) and syn (threo).

Accurate characterization requires a multi-modal spectroscopic approach:

  • 1H NMR: The primary tool for diastereomer differentiation via vicinal coupling constants (

    
    ).
    
  • Mass Spectrometry (MS): Confirmation of the bromination state via the characteristic 1:1 isotopic ratio (

    
    Br/
    
    
    
    Br).[3][4]
  • IR Spectroscopy: Validation of the nitro and hydroxyl functional groups.

Synthesis & Stereochemical Context

The molecule is typically synthesized via the base-catalyzed Henry reaction between heptanal and bromonitromethane . This reaction produces a mixture of diastereomers, the ratio of which depends on the catalyst and solvent conditions.

Synthesis Workflow

The following diagram illustrates the reaction pathway and the resulting stereochemical complexity.

G Reactants Reactants Heptanal + Bromonitromethane Reaction Henry Reaction (Base Catalyzed) Reactants->Reaction DIPEA / THF Intermediate Nitronate Intermediate Reaction->Intermediate C-C Bond Formation Product Product Mixture 1-bromo-1-nitrooctan-2-ol Intermediate->Product Protonation Anti Anti-Isomer (Major in specific conditions) Product->Anti Separation Syn Syn-Isomer (Minor in specific conditions) Product->Syn Separation

Figure 1: Synthesis pathway of 1-bromo-1-nitrooctan-2-ol showing the divergence into diastereomers.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint" validation of the functional groups. The presence of the nitro group is confirmed by two strong bands, while the C-Br stretch appears in the fingerprint region.

Functional GroupVibration ModeWavenumber (cm

)
Intensity
O-H Stretching3400 – 3550Broad, Medium
C-H Stretching (Alkane)2850 – 2960Strong
NO

Asymmetric Stretch1550 – 1565Strong
NO

Symmetric Stretch1360 – 1380Strong
C-Br Stretching550 – 650Medium/Weak
Mass Spectrometry (MS)

The mass spectrum is definitive for confirming the presence of bromine. The molecular ion (M


) may be weak or absent due to the lability of the nitro group, but the isotopic pattern is preserved in heavy fragments.
  • Isotopic Signature: A 1:1 doublet for any fragment containing bromine (

    
    Br and 
    
    
    
    Br).[3][4]
  • Key Fragments:

    • [M - NO

      
      ]
      
      
      
      :
      Loss of the nitro group (common in aliphatic nitro compounds).
    • [M - H

      
      O]
      
      
      
      :
      Dehydration product.
    • m/z 57/71: Alkyl chain fragments (butyl/pentyl).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for assigning relative stereochemistry. The vicinal coupling constant (


) between the proton on C1 (H

) and C2 (H

) differs significantly between diastereomers due to the Karplus relationship and preferred conformers (stabilized by intramolecular Hydrogen bonding).
1H NMR Data (400 MHz, CDCl

)

The chemical shifts below are based on high-field analysis of 1-bromo-1-nitroalkan-2-ols [1][2].

PositionProtonChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
C1 CH(Br)NO

5.95 – 6.05 Doublet (d)Anti: ~9.0 Hz Syn: ~3.3 Hz Diagnostic H
C2 CH(OH) 4.15 – 4.30 Multiplet (m)-Chiral Center
C3 CH

1.50 – 1.70Multiplet-

-methylene
C4-C7 (CH

)

1.25 – 1.40Broad Singlet-Alkyl Chain
C8 CH

0.88Triplet (t)7.0 HzTerminal Methyl

Stereochemical Logic:

  • Anti-Isomer: Displays a large coupling constant (

    
     Hz) for the C1 proton. This corresponds to a dihedral angle of 
    
    
    
    between H1 and H2 in the preferred conformation.
  • Syn-Isomer: Displays a small coupling constant (

    
     Hz), corresponding to a gauche relationship (
    
    
    
    ).
13C NMR Data (100 MHz, CDCl

)
CarbonChemical Shift (

, ppm)
Assignment
C1 85.0 – 87.0 CH(Br)NO

(Deshielded)
C2 72.0 – 73.0 CH(OH)
C3-C7 22.0 – 32.0Alkyl Chain (CH

)
C8 14.1Terminal Methyl

Experimental Protocol: Characterization Workflow

Step 1: Sample Preparation[7]
  • Isolate the reaction product via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Anti/Syn Separation: If possible, separate diastereomers using a slow gradient (e.g., 95:5 Hexane:EtOAc). The anti isomer typically elutes differently than the syn isomer depending on the stationary phase interaction.

  • Dissolve ~10 mg of the purified oil in 0.6 mL of CDCl

    
      (Chloroform-d). Ensure the solvent is neutralized (free of HCl) to prevent elimination of the nitro group.
    
Step 2: Acquisition Parameters
  • Instrument: 400 MHz NMR (or higher).

  • Temperature: 298 K.

  • Pulse Sequence: Standard 1H zg30.

  • Scans: 16 (1H), 256-512 (13C).

Step 3: Data Analysis Logic

Use the following logic flow to assign your specific isolate:

Logic Start Analyze 1H NMR Spectrum (Focus on 5.9 - 6.1 ppm) CheckDoublet Identify Doublet at ~6.0 ppm (H-C(Br)NO2) Start->CheckDoublet MeasureJ Measure Coupling Constant (J) CheckDoublet->MeasureJ LargeJ J ≈ 9.0 Hz MeasureJ->LargeJ SmallJ J ≈ 3.3 Hz MeasureJ->SmallJ AssignAnti Assignment: Anti-Isomer (1S,2S) or (1R,2R) LargeJ->AssignAnti AssignSyn Assignment: Syn-Isomer (1S,2R) or (1R,2S) SmallJ->AssignSyn

Figure 2: Decision tree for stereochemical assignment based on NMR coupling constants.

References

  • Concellón, J. M., et al. (2008). "A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction."[5] Chemical Communications, (39), 4840-4842.

  • Concellón, J. M., et al. (2006). "Efficient addition reaction of bromonitromethane to aldehydes catalyzed by NaI: a new route to 1-bromo-1-nitroalkan-2-ols under very mild conditions." Organic Letters, 8(26), 5979-5982.

  • Eckstein, Z., et al. (1961). "Infrared absorption spectra of aliphatic nitro-alcohols. Part I." Journal of the Chemical Society, 1370-1374.

  • PubChem.[6] (n.d.). "1-Bromo-1-nitro-octan-2-ol Compound Summary." National Center for Biotechnology Information.

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Signatures of 1-Bromo-1-nitrooctan-2-ol

Introduction 1-Bromo-1-nitrooctan-2-ol is a functionalized long-chain alcohol containing two key vicinal stereocenters. Compounds of this class, known as 2-bromo-2-nitroalkan-1-ols, are of significant interest due to the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-1-nitrooctan-2-ol is a functionalized long-chain alcohol containing two key vicinal stereocenters. Compounds of this class, known as 2-bromo-2-nitroalkan-1-ols, are of significant interest due to their documented activity against bacteria, algae, and fungi, finding applications as industrial microbicides.[1] The precise molecular structure, including the relative stereochemistry of the bromine, nitro, and hydroxyl groups, is critical to its biological activity and chemical reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such organic molecules.[2] It provides detailed information about the chemical environment, connectivity, and stereochemical arrangement of atoms within a molecule. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 1-bromo-1-nitrooctan-2-ol. As direct experimental spectra for this specific compound are not widely published, this document synthesizes established spectroscopic principles and data from analogous structures to present a robust and predictive interpretation. This serves as a foundational reference for researchers in synthetic chemistry, materials science, and drug development engaged in the synthesis and characterization of halogenated nitroalcohols.

Molecular Structure and Atom Labeling

To facilitate a clear and systematic analysis, the protons and carbons of 1-bromo-1-nitrooctan-2-ol are labeled as shown in the diagram below. This labeling scheme will be used consistently throughout this guide.

Diagram 1: Molecular Structure and NMR Labeling

Caption: Structure of 1-bromo-1-nitrooctan-2-ol with atom labeling for NMR analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-bromo-1-nitrooctan-2-ol is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are heavily influenced by the electronegativity and anisotropic effects of the bromine, nitro, and hydroxyl functional groups.

Predicted Chemical Shifts and Multiplicities
  • H1 (on C1): This proton is attached to a carbon bearing two highly electronegative substituents: a bromine atom and a nitro group. This environment results in significant deshielding, shifting its resonance far downfield. Protons adjacent to a nitro group typically resonate between 4.0-4.4 ppm, while those on a carbon with a bromine atom are found in the 2.7-4.1 ppm range.[3][4] The combined effect will place this signal at approximately 5.0 - 5.5 ppm . It will appear as a doublet , split by the adjacent H2 proton.

  • H2 (on C2): This proton is on the carbon bearing the hydroxyl group (an α-proton). Such protons typically appear in the 3.3-4.0 ppm range.[5] It is further deshielded by the adjacent C1 center. Its chemical shift is predicted to be in the range of 4.0 - 4.5 ppm . Due to coupling with H1 on one side and the two H3 protons on the other, this signal will appear as a complex multiplet .

  • OH Proton: The hydroxyl proton signal is characteristically a broad singlet . Its chemical shift is highly variable and depends on concentration, solvent, and temperature, typically appearing anywhere from 1.0 - 5.0 ppm .[5][6] This signal can be confirmed by a D₂O exchange experiment, which would cause the peak to disappear.

  • H3 (on C3): These methylene protons are adjacent to the alcohol-bearing carbon (β-protons). They will be slightly deshielded compared to a standard alkane, resonating around 1.6 - 1.8 ppm . They will appear as a multiplet due to coupling with H2 and H4.

  • H4 - H7 (on C4-C7): The protons of the four methylene groups in the middle of the alkyl chain are in very similar chemical environments. They will produce a large, overlapping multiplet in the typical aliphatic region of 1.2 - 1.6 ppm .[7]

  • H8 (on C8): The terminal methyl group protons are the most shielded in the molecule. They will give rise to a signal at approximately 0.9 ppm . Due to coupling with the two H7 protons, this signal will be a triplet .

Summary of Predicted ¹H NMR Data
Proton LabelPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H8-CH₃~ 0.9Triplet (t)3H
H4 - H7-(CH₂)₄-1.2 - 1.6Multiplet (m)8H
H3-CH₂-CH(OH)1.6 - 1.8Multiplet (m)2H
OH-OH1.0 - 5.0 (variable)Broad Singlet (br s)1H
H2-CH(OH)-4.0 - 4.5Multiplet (m)1H
H1-CH(Br)NO₂5.0 - 5.5Doublet (d)1H

¹³C NMR Spectral Analysis

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single line.[8] The chemical shifts are primarily dictated by the hybridization and the electronic environment of the carbon atoms.

Predicted Chemical Shifts
  • C1: This carbon is directly attached to both a bromine and a nitro group. The strong electron-withdrawing nature of these groups causes a significant downfield shift. The predicted chemical shift for C1 is in the range of 85 - 95 ppm .

  • C2: The carbon atom bonded to the hydroxyl group is expected to resonate in the typical range for secondary alcohols, which is between 60 and 80 ppm.[5] Its proximity to the electron-withdrawing groups on C1 will shift it to the lower end of this range, estimated at 70 - 78 ppm .

  • C3: This carbon is in the β-position relative to the hydroxyl group and will be slightly deshielded. Its signal is predicted to appear around 32 - 36 ppm .

  • C4 - C7: These sp³ hybridized carbons of the alkyl chain will have chemical shifts in the typical alkane region. Carbons further from the functional groups will be more shielded. A general range is 22 - 32 ppm . C7 will likely be the most shielded of this group, while C4 will be the most deshielded.

  • C8: The terminal methyl carbon is the most shielded carbon in the molecule and will appear at the highest field (lowest ppm value), predicted to be around 14 ppm .

Summary of Predicted ¹³C NMR Data
Carbon LabelPositionPredicted Chemical Shift (δ, ppm)
C8-C H₃~ 14
C6, C7-C H₂-22 - 28
C4, C5-C H₂-28 - 32
C3-C H₂-CH(OH)32 - 36
C2-C H(OH)-70 - 78
C1-C H(Br)NO₂85 - 95

Experimental Protocol for NMR Analysis

To empirically validate the predicted spectral data, a rigorous and systematic experimental approach is required. The following protocol outlines the steps for acquiring high-quality 1D and 2D NMR data for 1-bromo-1-nitrooctan-2-ol.

Diagram 2: NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Dissolve ~10-20 mg of sample in ~0.7 mL of CDCl₃ prep2 Add TMS as internal standard (0 ppm reference) prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1d 1D Spectra: ¹H NMR ¹³C{¹H} NMR (decoupled) prep3->acq1d acq2d 2D Correlation Spectra: COSY (¹H-¹H) HSQC (¹H-¹³C one-bond) HMBC (¹H-¹³C long-range) acq1d->acq2d proc1 Fourier Transform & Phase Correction acq2d->proc1 proc2 Baseline Correction & Integration (¹H) proc1->proc2 proc3 Peak Picking & Chemical Shift Referencing proc2->proc3 proc4 Assign signals using 1D data & 2D correlations proc3->proc4

Caption: Workflow for the complete NMR analysis of 1-bromo-1-nitrooctan-2-ol.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of purified 1-bromo-1-nitrooctan-2-ol.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside a clean vial. CDCl₃ is a common choice for its good solubilizing power for moderately polar compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

    • Experiment: Standard one-pulse sequence.

    • Parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans: 8-16 (adjust for signal-to-noise)

      • Relaxation Delay (d1): 2-5 seconds

      • Acquisition Time: ~3-4 seconds

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled pulse program (e.g., zgpg30).

    • Parameters:

      • Spectral Width: ~240 ppm

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 seconds

  • 2D NMR for Structural Confirmation:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, primarily through two and three bonds. It would be used to confirm the connectivity from H1-H2-H3 and along the alkyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It provides an unambiguous link between the ¹H and ¹³C spectra, confirming which proton signal corresponds to which carbon signal.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and confirming the overall carbon skeleton.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections.

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

    • Analyze the cross-peaks in the 2D spectra to build the final, confirmed structural assignment.[9]

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of 1-bromo-1-nitrooctan-2-ol. The presence of strong electron-withdrawing groups (Br, NO₂) and a hydroxyl group creates a unique and well-dispersed spectrum, allowing for the clear identification of all proton and carbon environments. The downfield signals for H1/C1 and H2/C2 are particularly diagnostic for this structural motif. While these predictions are grounded in established spectroscopic theory, the outlined experimental protocol provides a clear path for their empirical verification and for the unambiguous structural confirmation of this and related compounds, ensuring the highest level of scientific integrity for researchers in the field.

References

  • Hofman, W., Stefaniak, L., Urbanski, T., & Witanowski, M. (1962). Proton Magnetic Resonance Study of Nitroalkanes. Journal of the American Chemical Society, 84(23), 4475–4479. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (2012). ¹³C - NMR Absorptions of Major Functional Groups. CRC Handbook of Chemistry and Physics - 93rd edition. Available at: [Link]

  • University of California, Los Angeles (UCLA). Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • OpenOChem Learn. Alcohols. Available at: [Link]

  • Hofman, W., Stefaniak, L., Urbanski, T., & Witanowski, M. (1964). Proton Magnetic Resonance Study of Nitroalkanes. Journal of the American Chemical Society, 86(4), 554–558. Available at: [Link]

  • University of Regensburg. NMR Spectroscopy - Chemical shifts. Available at: [Link]

  • ChemHelpASAP. (2022). chemical shift of functional groups in ¹³C NMR spectroscopy. YouTube. Available at: [Link]

  • Soderberg, T. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Dahlberg, D. B., & Kintner, R. R. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 351879, 1-Bromo-1-nitro-octan-2-OL. Available at: [Link]

  • NMR-Service. ¹³Carbon NMR. Available at: [Link]

  • University of Wisconsin-Madison. Typical ¹H and ¹³C Chemical Shift Values. Available at: [Link]

  • e-PG Pathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. Banaras Hindu University. Available at: [Link]

  • University of British Columbia. (n.d.). 29.9 ¹H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • Metin, M. (2011). Basic ¹H- and ¹³C-NMR Spectroscopy. John Wiley & Sons.
  • Fiveable. (2025). Spectroscopy of Alcohols and Phenols. Organic Chemistry. Available at: [Link]

  • Becker, E. D., Liddel, U., & Shoolery, J. N. (1958). NUCLEAR MAGNETIC RESONANCE STUDIES OF HYDROGEN BONDING. II. ALCOHOLS. The Journal of Physical Chemistry. Available at: [Link]

  • Banaras Hindu University. (n.d.). B.Sc (Hons. VI Semester) Paper: CHB 605 B (Application of Spectroscopy). Available at: [Link]

  • Stack Exchange. (2021). Elucidating an unknown compound using ¹H- and ¹³C-NMR spectral data. Chemistry Stack Exchange. Available at: [Link]

  • University of California, Irvine. ¹H-NMR Chemical Shift Chart. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4599209, 1-Bromo-1-nitro-octane. Available at: [Link]

  • El-Faham, A., et al. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Alvarez-Perez, M., et al. (2007). A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hidayat, H., et al. (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Indonesian Journal of Science & Technology. Available at: [Link]

  • Jasinski, R., et al. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. Available at: [Link]

  • Fischer, N., et al. (2015). Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers. RSC Advances. Available at: [Link]

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Foundational

Stereoselective Synthesis of 1-Bromo-1-nitrooctan-2-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the stereoselective synthesis of 1-bromo-1-nitrooctan-2-ol, a chiral building block with s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereoselective synthesis of 1-bromo-1-nitrooctan-2-ol, a chiral building block with significant potential in organic synthesis and drug development. The versatile functionalities of this molecule, namely the vicinal bromo, nitro, and hydroxyl groups, offer a rich platform for a variety of chemical transformations. This document focuses on a highly effective copper-catalyzed asymmetric Henry (nitroaldol) reaction, detailing the underlying mechanistic principles, providing a comprehensive experimental protocol, and discussing alternative synthetic strategies. The content is structured to offer both theoretical insights and practical guidance for researchers in the field.

Introduction: The Significance of Chiral 1-Bromo-1-nitroalkan-2-ols

Chiral β-nitroalcohols are valuable synthetic intermediates due to the versatile reactivity of their hydroxyl and nitro functionalities.[1] The introduction of a bromine atom at the α-position to the nitro group, as in 1-bromo-1-nitrooctan-2-ol, further enhances the synthetic utility of this scaffold. These molecules can serve as precursors to a wide array of important compounds, including α-amino acids, β-amino alcohols, and other highly functionalized chiral molecules. The stereochemical control in their synthesis is of paramount importance, as the biological activity of the resulting compounds is often highly dependent on their absolute configuration.

The asymmetric Henry reaction, or nitroaldol reaction, stands out as a powerful C-C bond-forming reaction for the synthesis of β-nitroalcohols.[2] The development of catalytic and enantioselective variants of this reaction has been a significant area of research, with transition metal complexes, organocatalysts, and biocatalysts all demonstrating considerable success.[3][4][5] This guide will primarily focus on a robust and highly enantioselective method utilizing a copper(II) catalyst in conjunction with a C1-symmetric camphor-derived amino pyridine ligand for the synthesis of 1-bromo-1-nitrooctan-2-ol from octanal and bromonitromethane.

Copper-Catalyzed Asymmetric Henry Reaction: A Recommended Synthetic Approach

The direct condensation of aldehydes with bromonitromethane in the presence of a chiral catalyst offers an efficient and atom-economical route to enantiomerically enriched 2-bromo-2-nitroalkan-1-ols.[4] Among the various catalytic systems, the combination of copper(II) acetate and a C1-symmetric camphor-derived amino pyridine ligand has proven to be particularly effective for a range of aldehydes, including aliphatic ones.[6][7]

Causality Behind Experimental Choices

The selection of this catalytic system is based on several key factors that contribute to its high efficiency and stereoselectivity:

  • Copper(II) Acetate as the Lewis Acid: The copper(II) ion acts as a Lewis acid, coordinating to both the aldehyde and the nitronate anion of bromonitromethane. This coordination brings the reactants into close proximity and activates the aldehyde towards nucleophilic attack.

  • Chiral Amino Pyridine Ligand: The C1-symmetric ligand, derived from readily available camphor, creates a chiral environment around the copper center.[8] This chiral pocket dictates the facial selectivity of the aldehyde and the trajectory of the nucleophilic attack, thereby inducing high enantioselectivity. The pyridine and amino functionalities of the ligand play a crucial role in coordinating to the copper ion.

  • Base: A mild, non-nucleophilic base is required to deprotonate the bromonitromethane, forming the reactive nitronate anion. The choice of base can influence the reaction rate and, in some cases, the stereochemical outcome.

Experimental Workflow

The overall experimental workflow for the synthesis of 1-bromo-1-nitrooctan-2-ol is depicted below.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Henry Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis ligand Chiral Amino Pyridine Ligand catalyst_formation Stir at RT (Formation of Deep Blue Solution) ligand->catalyst_formation cu_source Cu(OAc)₂·H₂O cu_source->catalyst_formation solvent_prep Anhydrous Ethanol solvent_prep->catalyst_formation cooling Cool to Reaction Temperature (e.g., -20 °C) catalyst_formation->cooling aldehyde Octanal aldehyde->cooling bmn Bromonitromethane reaction Stir for Specified Time cooling->reaction bmn->reaction quench Quench Reaction reaction->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Flash Column Chromatography concentration->purification product 1-Bromo-1-nitrooctan-2-ol purification->product characterization NMR, MS, etc. product->characterization chiral_hplc Chiral HPLC (Determine ee and dr) product->chiral_hplc

Figure 1: Experimental workflow for the synthesis of 1-bromo-1-nitrooctan-2-ol.
Detailed Experimental Protocol

This protocol is adapted from the general procedure reported by Blay, Hernández-Olmos, and Pedro for the copper-catalyzed asymmetric Henry reaction.[4]

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • C1-symmetric camphor-derived amino pyridine ligand (Synthesized as per literature procedures, see Section 2.4)

  • Anhydrous Ethanol

  • Octanal (freshly distilled)

  • Bromonitromethane (technical grade, ~90%)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk tube, syringes, etc.)

  • Magnetic stirrer and cooling bath

Procedure:

  • Catalyst Preparation:

    • To a Schlenk tube under an inert atmosphere, add Cu(OAc)₂·H₂O (0.025 mmol, 1.0 equiv) and the chiral amino pyridine ligand (0.025 mmol, 1.0 equiv).

    • Add anhydrous ethanol (2.0 mL) and stir the mixture at room temperature for 1 hour, or until a deep blue homogeneous solution is formed.

  • Reaction Setup:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C) using a suitable cooling bath.

    • Add freshly distilled octanal (0.5 mmol, 20 equiv) to the cooled catalyst solution.

  • Addition of Bromonitromethane:

    • After stirring for 5 minutes, add bromonitromethane (~90% technical grade, corresponding to 0.75 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, quench by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-bromo-1-nitrooctan-2-ol as a mixture of diastereomers.

Synthesis of the Chiral Ligand

The C1-symmetric camphor-derived amino pyridine ligand can be synthesized from commercially available starting materials. A general approach involves the condensation of a camphor-derived amine with a picolylamine derivative, followed by reduction.[6][9]

Mechanistic Insights into the Copper-Catalyzed Asymmetric Henry Reaction

The proposed catalytic cycle for the copper-catalyzed asymmetric Henry reaction is illustrated below.

G catalyst [Cu(II)(Ligand)]²⁺ complex1 [Cu(II)(Ligand)(Nitronate)]⁺ catalyst->complex1 Coordination of Nitronate nitronate_formation Bromonitromethane + Base → Nitronate Anion nitronate_formation->complex1 complex2 [Cu(II)(Ligand)(Nitronate)(Octanal)]⁺ complex1->complex2 Coordination of Aldehyde aldehyde_coordination Octanal aldehyde_coordination->complex2 cc_bond_formation C-C Bond Formation (Stereodetermining Step) complex2->cc_bond_formation product_complex [Cu(II)(Ligand)(Product Alkoxide)]⁺ cc_bond_formation->product_complex protonation Protonation product_complex->protonation protonation->catalyst Catalyst Regeneration product_release 1-Bromo-1-nitrooctan-2-ol protonation->product_release Product Release

Figure 2: Proposed catalytic cycle for the copper-catalyzed asymmetric Henry reaction.

The key steps in the mechanism are:

  • Formation of the Active Catalyst: The chiral amino pyridine ligand coordinates to the copper(II) center to form the active chiral catalyst.

  • Nitronate Formation: A base deprotonates bromonitromethane to generate the corresponding nitronate anion.

  • Coordination: Both the nitronate anion and the aldehyde (octanal) coordinate to the copper center within the chiral pocket of the ligand.

  • C-C Bond Formation: The coordinated nitronate attacks one of the enantiotopic faces of the coordinated aldehyde. This step is stereodetermining, and the chiral ligand directs the attack to favor the formation of one enantiomer.

  • Protonation and Product Release: The resulting alkoxide is protonated, and the product, 1-bromo-1-nitrooctan-2-ol, is released from the coordination sphere of the copper.

  • Catalyst Regeneration: The copper catalyst is regenerated and can enter a new catalytic cycle.

Product Characterization

Accurate characterization of the synthesized 1-bromo-1-nitrooctan-2-ol is crucial to confirm its structure and determine the stereochemical outcome of the reaction.

Spectroscopic and Analytical Data
  • ¹H NMR:

    • A doublet for the proton on the carbon bearing the hydroxyl group (CH-OH).

    • A corresponding doublet for the proton on the carbon bearing the bromo and nitro groups (CH-BrNO₂). The coupling constant between these two protons will be indicative of the syn or anti diastereomer.

    • Multiplets corresponding to the protons of the octyl chain.

    • A broad singlet for the hydroxyl proton.

  • ¹³C NMR:

    • A signal for the carbon attached to the hydroxyl group.

    • A signal for the carbon attached to the bromine and nitro groups.

    • Signals corresponding to the carbons of the octyl chain.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak or characteristic fragmentation patterns corresponding to the structure of 1-bromo-1-nitrooctan-2-ol.

Determination of Diastereomeric Ratio and Enantiomeric Excess

The diastereomeric ratio (dr) and enantiomeric excess (ee) are critical parameters for evaluating the stereoselectivity of the synthesis.

  • Diastereomeric Ratio: The dr can often be determined by ¹H NMR spectroscopy by integrating the signals corresponding to the distinct diastereomers.

  • Enantiomeric Excess: The ee is determined by chiral High-Performance Liquid Chromatography (HPLC). A suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H, or Chiralpak AS-H) and an appropriate mobile phase (typically a mixture of hexane and isopropanol) are required to separate the enantiomers.[10] The ee is calculated from the peak areas of the two enantiomers.

Table 1: Representative Results for the Copper-Catalyzed Asymmetric Henry Reaction with Aliphatic Aldehydes

AldehydeDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %) (anti/syn)Yield (%)
Cyclohexanecarboxaldehyde70:3097/9699
3-Phenylpropanal54:4695/9499
Nonanal54:4696/9599

Data adapted from Blay et al., 2008.[4]

Alternative Synthetic Strategies: A Comparative Overview

While the copper-catalyzed approach is highly effective, other methodologies for the stereoselective synthesis of β-nitroalcohols are worth considering, each with its own advantages and limitations.

Table 2: Comparison of Synthetic Strategies for Asymmetric Henry Reactions

MethodCatalyst/ReagentAdvantagesDisadvantages
Transition Metal Catalysis Copper(II) complexes with chiral ligandsHigh enantioselectivities, good yields, broad substrate scope.[11]Potential for metal contamination in the final product, cost of some ligands.
Organocatalysis Chiral bifunctional catalysts (e.g., thioureas, cinchona alkaloids)Metal-free, often milder reaction conditions.[12]Can require higher catalyst loadings, may have a more limited substrate scope for certain catalyst types.
Biocatalysis Enzymes (e.g., hydroxynitrile lyases)Environmentally benign ("green"), high stereoselectivity, mild aqueous conditions.[3]Narrow substrate specificity, potential for lower reaction rates, requires specialized knowledge of enzyme handling.

Conclusion

The stereoselective synthesis of 1-bromo-1-nitrooctan-2-ol is a valuable endeavor for the creation of versatile chiral building blocks. The copper-catalyzed asymmetric Henry reaction using a C1-symmetric camphor-derived amino pyridine ligand stands out as a highly efficient and enantioselective method. This guide has provided a comprehensive overview of this approach, from the underlying principles and a detailed experimental protocol to mechanistic insights and product characterization. By understanding the nuances of this and alternative synthetic strategies, researchers are well-equipped to synthesize this and related chiral molecules for applications in drug discovery and development. The continued exploration of novel catalytic systems will undoubtedly further enhance our ability to construct complex chiral architectures with precision and efficiency.

References

  • Rokhum, S. L. et al. (2021). Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. New Journal of Chemistry, 45(3), 1345-1354. Available from: [Link]

  • Lu, G. et al. (2011). Synthesis of C1-symmetric chiral secondary diamines and their applications in the asymmetric copper(II)-catalyzed Henry (nitroaldol) reactions. The Journal of Organic Chemistry, 76(2), 588-600. Available from: [Link]

  • Boyle, G. A. (2009). Synthesis of camphor derived ligands for applications in asymmetric catalysis. Doctoral dissertation, University of KwaZulu-Natal. Available from: [Link]

  • Stenstrøm, Y. et al. (2015). Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Molecules, 20(4), 6343-6357. Available from: [Link]

  • Alemán, J. & Parra, A. (2011). Organocatalytic Enantioselective Henry Reactions. Molecules, 16(5), 3936-3963. Available from: [Link]

  • Blay, G., Hernández-Olmos, V., & Pedro, J. R. (2008). Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available from: [Link]

  • Stenstrøm, Y. et al. (2015). Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Molecules, 20(4), 6343-6357. Available from: [Link]

  • Kałuża, Z. et al. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 29(22), 4933. Available from: [Link]

  • Kałuża, Z. et al. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Preprints.org. Available from: [Link]

  • Drabina, P. et al. (2011). Highly Enantioselective Nitroaldol Reactions Catalyzed by Copper(II) Complexes Derived from Substituted 2-(Pyridin-2-yl)imidazolidin-4-one Ligands. The Journal of Organic Chemistry, 76(11), 4433-4443. Available from: [Link]

  • Stenstrøm, Y. et al. (2015). Cu (II)-catalyzed asymmetric henry reaction with a novel C1-symmetric aminopinane-derived ligand. Molecules, 20(4), 6343-6357. Available from: [Link]

  • Fessner, W.-D. & Clay, D. (2012). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Advanced Synthesis & Catalysis, 354(18), 3059-3075. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chelucci, G. (2006). Synthesis and application in asymmetric catalysis of camphor-based pyridine ligands. Chemical Society Reviews, 35(8), 770-784. Available from: [Link]

  • Blay, G., Hernández-Olmos, V., & Pedro, J. R. (2008). A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction. Chemical Communications, (39), 4840-4842. Available from: [Link]

  • O'Donnell, C. J. & Roelfes, G. (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. The Journal of Organic Chemistry, 88(10), 6187-6200. Available from: [Link]

  • Okafor, C. E. (2024). HENRY REACTION (Mini-review). ResearchGate. Available from: [Link]

  • Drabowicz, J. et al. (2025). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu(II)-Aziridine-Functionalized Organophosphorus Compounds. Molecules, 30(4), 1013. Available from: [Link]

  • Aboul-Enein, H. Y. & Ali, I. (2016). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 29(11). Available from: [Link]

  • Iuliano, A. et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643. Available from: [Link]

  • Schaller, C. et al. (2023). A Mechanochemically Active Metal-Organic Framework (MOF) Based on Cu-Bis-NHC-Linkers: Synthesis and Mechano-Catalytic. Macromolecular Chemistry and Physics, 224(1), 2200207. Available from: [Link]

  • El-Gamel, N. E. A. et al. (2009). Influence of metal ions, coligands and reaction conditions on the structural versatility and properties of 5-pyrimidyl-tetrazolate containing complexes. Dalton Transactions, (40), 8684-8695. Available from: [Link]

  • Medina, K. V. et al. (2025). Structural Diversity, Thermal, and Semiconducting Characteristics of Two N,N′-bis(phosphonomethyl)-1,4,5,8-Naphthalenediimide-Based Compounds. Crystals, 15(12), 1061. Available from: [Link]

  • Blay, G., Hernández-Olmos, V., & Pedro, J. R. (2007). New highly asymmetric Henry reaction catalyzed by Cu(II) and a C(1)-symmetric aminopyridine ligand, and its application to the synthesis of miconazole. The Journal of Organic Chemistry, 72(19), 7416-7419. Available from: [Link]

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Exploratory

The Bromo-Nitro Alcohols: A Technical Retrospective on Synthesis, Efficacy, and Stability

Topic: Discovery and History of Bromo-Nitro Alcohols Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Halogenated Nitro-Scaffold In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Bromo-Nitro Alcohols Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Halogenated Nitro-Scaffold

In the landscape of industrial preservation and antimicrobial chemistry, few scaffolds have been as commercially potent yet chemically paradoxical as the bromo-nitro alcohols . Characterized by the geminal positioning of a bromine atom and a nitro group (


), these compounds represent a "privileged structure" for biocidal activity.

The archetype of this class is Bronopol (2-Bromo-2-nitropropane-1,3-diol), a compound that dominated the preservative market of the mid-20th century. Its structural cousin, Bronidox (5-Bromo-5-nitro-1,3-dioxane), offers a cyclic variation with distinct stability profiles.

This guide analyzes the trajectory of these molecules—from their late 19th-century synthesis to their mid-20th-century commercial zenith and subsequent regulatory restriction. We will dissect the Henry Reaction kinetics that birth them, the thiol-oxidation mechanism that defines their lethality to microbes, and the nitrosamine decomposition pathways that ultimately curtailed their ubiquitous use.

Historical Genesis and Commercialization

The Early Synthetic Era (1897–1960)

While the nitro-aldol condensation (Henry Reaction) was described in 1895, the specific synthesis of Bronopol was first reported in 1897 . However, for nearly 60 years, it remained a laboratory curiosity. The early 20th century lacked the industrial demand for broad-spectrum aqueous preservatives, as consumer goods were less complex and supply chains shorter.

The Boots Company & The Golden Age (1960s–1980s)

The pivotal shift occurred in the early 1960s. Researchers at The Boots Company PLC (Nottingham, UK) screened aliphatic halogeno-nitro compounds for pharmaceutical preservation. They identified Bronopol as a potent agent against Gram-negative bacteria, specifically Pseudomonas aeruginosa, a notorious contaminant in aqueous formulations.

  • 1960s: Boots commercializes Bronopol. It becomes the gold standard for shampoos, cosmetics, and pharmaceuticals due to its high water solubility and efficacy at low concentrations (0.01%–0.1%).

  • 1970s: Bronidox (5-Bromo-5-nitro-1,3-dioxane) enters the market (notably by Cognis/Henkel) as a more stable, cyclic acetal derivative, finding use in rinse-off products and immunology (antibody preservation).

Synthetic Chemistry: The Nitroaldol-Bromination Sequence[1][2]

The synthesis of bromo-nitro alcohols relies on a two-stage sequence: the construction of the carbon skeleton via the Henry Reaction , followed by electrophilic halogenation .

Synthesis of Bronopol

The industrial route is elegant in its atom economy but requires precise pH control to manage the equilibrium of the retro-aldol reaction.

  • Double Henry Reaction: Nitromethane reacts with two equivalents of formaldehyde.

  • Nitronate Formation: Treatment with base (NaOH or NaOMe) generates the nitronate anion.

  • Bromination: Elemental bromine (or HBr in specific oxidative conditions) reacts with the nitronate.

Critical Insight: The reaction is often run "one-pot." The isolation of the intermediate 2-nitro-1,3-propanediol is possible but hazardous due to thermal instability. Industrial protocols favor immediate bromination of the salt.

Synthesis of Bronidox

Bronidox is synthesized via the acetalization of Bronopol (or its non-brominated precursor followed by bromination) with formaldehyde.

  • Reagents: Bronopol + Paraformaldehyde + Acid Catalyst (

    
    ).
    
  • Mechanism: Cyclization forms the 1,3-dioxane ring, locking the structure and increasing lipophilicity compared to the open-chain diol.

Visualization: Synthetic Pathways

The following diagram illustrates the chemical genealogy of Bronopol and Bronidox.

SynthesisPathway Nitromethane Nitromethane (CH3NO2) Nitrodiol Intermediate: 2-nitro-1,3-propanediol Nitromethane->Nitrodiol Henry Reaction (Base Cat.) Formaldehyde Formaldehyde (2 eq. CH2O) Formaldehyde->Nitrodiol Nitronate Nitronate Anion (Na+ Salt) Nitrodiol->Nitronate NaOH/NaOMe Bronopol BRONOPOL (2-Bromo-2-nitropropane-1,3-diol) Nitronate->Bronopol Bromination (Br2) Bronidox BRONIDOX (5-Bromo-5-nitro-1,3-dioxane) Bronopol->Bronidox Acetalization (CH2O, H+)

Figure 1: Synthetic pathway from commodity petrochemicals to Bronopol and Bronidox.

Mechanism of Action: The Thiol Oxidation Switch

Bromo-nitro alcohols are not simple poisons; they are electrophilic oxidants . Their antimicrobial efficacy stems from their reactivity with thiol (-SH) groups within bacterial enzymes (e.g., dehydrogenase enzymes).

The Chemical Cascade
  • Cellular Entry: The amphiphilic nature allows penetration of the bacterial cell wall.

  • Thiol Reaction: The bromo-nitro moiety reacts with cysteine residues.

  • Disulfide Formation: The reaction oxidizes thiols to disulfides, ejecting the bromine as bromide (

    
    ) and releasing nitrite (
    
    
    
    ).
  • Metabolic Collapse: Essential enzymatic pathways are blocked, leading to bacteriostasis and eventual cell death.

Field Insight: This mechanism explains why Bronopol is effective against Pseudomonas (which relies heavily on thiol-dependent metabolic pathways) but is deactivated by media containing high levels of cysteine or thioglycolate.

Toxicology & The Nitrosamine Crisis

The decline of bromo-nitro alcohols in personal care was driven not by acute toxicity, but by chemical incompatibility leading to carcinogenic byproducts.

The Decomposition Pathway

Bronopol is thermodynamically unstable in alkaline conditions (


) and at elevated temperatures. It degrades via a retro-Henry reaction.
  • Primary Degradants: Formaldehyde (

    
    ), Bromide (
    
    
    
    ), and Nitrite (
    
    
    )
    .
The Nitrosamine Connection

The release of nitrite is the critical safety failure point. If a formulation contains secondary amines (often found as contaminants in alkanolamides like Cocamide DEA or Triethanolamine), the liberated nitrite acts as a nitrosating agent.



N-Nitrosamines (e.g., N-nitrosodiethanolamine or NDELA) are potent carcinogens. This discovery in the late 1970s and 1980s forced a massive reformulation effort across the cosmetic industry.

Visualization: Decomposition & Risk

Decomposition Bronopol Bronopol (In Formulation) Formaldehyde Formaldehyde (Sensitizer) Bronopol->Formaldehyde Decomposition Nitrite Nitrite Ion (NO2-) Bronopol->Nitrite Decomposition Bromonitroethanol Bromonitroethanol Bronopol->Bromonitroethanol Triggers Triggers: Alkalis (pH > 8) Heat / Light Triggers->Bronopol Nitrosamine N-NITROSAMINE (Carcinogen) Nitrite->Nitrosamine Nitrosation SecAmine Secondary Amine (Contaminant) SecAmine->Nitrosamine + Acidic Micro-env.

Figure 2: Decomposition of Bronopol and the conditional formation of carcinogenic Nitrosamines.

Regulatory Status & Data Summary

Today, the use of these compounds is strictly controlled. They are permitted but "red-flagged" for specific formulation types.

Regulatory Limits (EU Cosmetics Regulation 1223/2009)
CompoundAnnexMax ConcentrationMandatory Warnings / Restrictions
Bronopol Annex V, Entry 210.1% [1] • Avoid formation of nitrosamines.[1][2]• "Contains Formaldehyde" if conc. > 0.05% (released).[3]
Bronidox Annex V, Entry 200.1% • Rinse-off products only.• Avoid formation of nitrosamines.[1][2]
Physical & Chemical Properties Comparison
PropertyBronopolBronidox
CAS Number 52-51-730007-47-7
Solubility (Water) High (~25% w/v)Low (Insoluble)
Solubility (Oil) LowHigh
Stability (pH) Stable at pH 4.0–6.0Stable at pH 5.0–8.0
Primary Use Aqueous phases (Surfactants, Gels)Emulsions, Antibodies, Rinse-off

Conclusion

The history of bromo-nitro alcohols serves as a case study in the evolution of chemical safety. Discovered in the 19th century and industrialized in the 20th for their potent efficacy, they were eventually constrained by the unintended consequences of their decomposition (nitrosamines).

For the modern formulation scientist, Bronopol remains a viable tool for difficult-to-preserve acidic aqueous systems, provided that amine sources are rigorously excluded. Bronidox retains niche utility in immunology and specific rinse-off applications. However, their use requires a "systems thinking" approach—validating not just the preservative, but the entire formulation matrix for compatibility and long-term stability.

References

  • Boots Company PLC. (1960s). Original patents and commercial literature on the antimicrobial activity of Bronopol.
  • European Chemicals Agency (ECHA). (2023). Cosmetic Products Regulation, Annex V - Allowed Preservatives.[4][5]Link

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products.[2][6]Link

  • Bryce, D. M., et al. (1978). The activity and safety of the antimicrobial agent Bronopol (2-bromo-2-nitropropane-1,3-diol). Journal of the Society of Cosmetic Chemists.

  • Ghannoum, M., et al. (1986).[7] Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (Bronidox).[8][7][5] Folia Microbiologica.[7] Link

  • Dunnett, P.C. (1984). Nitrosamines in cosmetics: The role of Bronopol.[2][6][9] International Journal of Cosmetic Science.

Sources

Foundational

Chemical structure and IUPAC nomenclature of 1-bromo-1-nitrooctan-2-ol

Topic: Chemical Structure and IUPAC Nomenclature of 1-Bromo-1-nitrooctan-2-ol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and IUPAC Nomenclature of 1-Bromo-1-nitrooctan-2-ol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Functionalized Nitroalkanol Scaffold

1-Bromo-1-nitrooctan-2-ol is a polyfunctionalized organic molecule belonging to the class of


-halonitroalcohols. These compounds are structurally significant due to the contiguous arrangement of three distinct functional groups—hydroxyl, nitro, and halide—on a vicinal carbon framework. This density of functionality makes them versatile synthetic intermediates, particularly for the generation of nitroalkenes via dehydration or as precursors to 

-amino acids and complex heterocycles. Furthermore, analogous bromonitroalcohols (e.g., Bronopol) exhibit potent antimicrobial properties, making this specific octyl-chain derivative a subject of interest for lipophilic biocide development.

Chemical Structure & Stereochemistry

Structural Connectivity

The molecule consists of an eight-carbon linear chain (octane). The oxidation state hierarchy dictates the numbering, assigning the hydroxyl-bearing carbon as position 2 to minimize the locant of the principal functional group.

  • Carbon 1 (C1): Terminal carbon bearing one bromine atom, one nitro group, and one hydrogen atom.

  • Carbon 2 (C2): Secondary carbon bearing the hydroxyl group.

  • Carbon 3–8: Lipophilic hexyl tail.

Stereochemical Complexity

The molecule possesses two chiral centers at C1 and C2. Consequently, it exists as four stereoisomers comprising two diastereomeric pairs (syn and anti, or erythro and threo).

  • Chiral Center C1: The carbon is bonded to H, Br, NO

    
    , and C2.
    
  • Chiral Center C2: The carbon is bonded to H, OH, C1, and the hexyl chain.

In non-stereoselective syntheses, the product is typically obtained as a mixture of diastereomers. The anti isomer is often thermodynamically favored or kinetically selected depending on the catalyst used (e.g., specific chiral amine catalysts).

IUPAC Nomenclature Analysis

The systematic naming follows the IUPAC "Blue Book" priority rules.

Step 1: Principal Functional Group Selection [1][2]

  • Candidate Groups: Alcohol (-OH), Nitro (-NO

    
    ), Halide (-Br).[3]
    
  • Priority Rule: Alcohol > Nitro

    
     Halide (Prefixes only).
    
  • Result: The suffix is -ol .

Step 2: Parent Chain Selection

  • The longest carbon chain containing the principal group (OH) is 8 carbons long.

  • Parent Name: Octan-2-ol.[4]

Step 3: Numbering

  • Numbering starts from the end closer to the -OH group.[5]

  • C1: Terminal carbon.

  • C2: Carbon bearing the -OH.[6]

Step 4: Substituents and Alphabetization

  • Position 1: Bromo and Nitro.[2][4][7][8][9][10][11][12]

  • Alphabetical Order: B romo precedes N itro.

Final IUPAC Name: 1-Bromo-1-nitrooctan-2-ol [4][13]

Synthesis Strategy: The Henry-Type Reaction

The most efficient route to 1-bromo-1-nitroalkan-2-ols is the nucleophilic addition of bromonitromethane to an aldehyde (Henry reaction variant). This method avoids the harsh conditions required to brominate a pre-formed nitroalcohol.

Reaction Mechanism

The reaction proceeds via the deprotonation of bromonitromethane (pKa


 6-7) to form a resonance-stabilized nitronate anion. This nucleophile attacks the electrophilic carbonyl carbon of heptanal.

SynthesisPath Start1 Bromonitromethane (Nucleophile) Inter Nitronate Intermediate Start1->Inter Base (DIPEA/NaI) Start2 Heptanal (Electrophile) Start2->Inter Nucleophilic Attack Product 1-Bromo-1-nitrooctan-2-ol (Target) Inter->Product Protonation

Figure 1: Synthetic pathway via nitroaldol addition.

Experimental Protocol

Reagents:

  • Heptanal (1.0 equiv)

  • Bromonitromethane (1.5 equiv)[12]

  • Sodium Iodide (NaI) (0.2 equiv) - Catalyst

  • DIPEA (N,N-Diisopropylethylamine) (0.2 equiv) - Base

  • Solvent: THF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add anhydrous THF (10 mL per mmol substrate).

  • Activation: Add Heptanal (1.0 equiv) and NaI (20 mol%) to the flask. Stir at room temperature for 10 minutes to activate the carbonyl.

  • Addition: Cool the mixture to 0°C. Add Bromonitromethane (1.5 equiv) followed by the dropwise addition of DIPEA (20 mol%).

    • Expert Note: Slow addition of base prevents the rapid generation of excess nitronate, which can lead to side reactions or decomposition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (hexane/EtOAc 8:2) for the disappearance of heptanal.

  • Quench & Workup: Quench with saturated aqueous NHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    Cl. Extract with CH
    
    
    
    Cl
    
    
    (3x).[9] Wash combined organics with brine, dry over MgSO
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography on silica gel.

    • Caution: Bromonitro compounds can be unstable on silica; use a short column and elute quickly with a gradient of Hexane

      
       5% EtOAc/Hexane.
      

Expected Analytical Data

The following data is extrapolated from validated literature on the homologous 1-bromo-1-nitroundecan-2-ol, as the C1-C2 environment is chemically equivalent.

Nuclear Magnetic Resonance (NMR)
NucleusShift (

, ppm)
MultiplicityIntegrationAssignment

H NMR
5.98Doublet (

Hz)
1HH-1 (CH-Br-NO

)
4.20 – 4.26Multiplet1HH-2 (CH-OH)
2.70Broad Singlet1H-OH (Exchangeable)
1.50 – 1.65Multiplet2HH-3 (CH

adjacent to chiral center)
1.20 – 1.40Multiplet8HH-4 to H-7 (Alkyl chain)
0.88Triplet3HH-8 (Terminal Methyl)

C NMR
86.3CH-C-1 (Bromonitro methine)
72.6CH-C-2 (Carbinol)
32.0CH

-C-3
14.1CH

-C-8

Note: The coupling constant


 typically ranges from 3.0 to 9.0 Hz depending on the diastereomer (anti vs. syn).
Infrared Spectroscopy (IR)
  • 3400–3500 cm

    
    :  O-H stretch (broad, hydrogen bonded).
    
  • 1560 cm

    
    :  N-O asymmetric stretch (nitro group).
    
  • 1350 cm

    
    :  N-O symmetric stretch.
    
  • 600–700 cm

    
    :  C-Br stretch.
    

Applications & Safety

Synthetic Utility

This molecule serves as a "masked" nitroalkene. Treatment with a base (e.g., acetic anhydride/pyridine or simple basic elimination) causes the loss of H


O (or HOBr depending on conditions), yielding 1-nitrooct-1-ene  or 1-bromo-1-nitrooct-1-ene . These electron-deficient alkenes are powerful Michael acceptors used in the synthesis of functionalized polymers and bioactive heterocycles.
Biological Activity

Structurally related to Bronopol (2-bromo-2-nitropropane-1,3-diol), 1-bromo-1-nitrooctan-2-ol is expected to exhibit significant antimicrobial activity. The mechanism involves the reaction of the bromonitro group with thiol groups in bacterial enzymes, leading to cellular toxicity.

  • Safety Warning: These compounds are skin irritants and potential sensitizers. All handling should occur in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

References

  • Blay, G., Hernández-Olmos, V., & Pedro, J. R. (2008). A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction.[14] Chemical Communications, (48), 6625–6627.

  • Soeta, T., & Ukaji, Y. (2006). Efficient Addition Reaction of Bromonitromethane to Aldehydes Catalyzed by NaI: A New Route to 1-Bromo-1-nitroalkan-2-ols under Very Mild Conditions.[15][16] Organic Letters, 8(26), 5979–5982.

  • PubChem. (n.d.).[4][10] 1-Bromo-1-nitro-octan-2-ol (CID 351879).[4][13] National Center for Biotechnology Information.

  • Ballini, R., & Palmieri, A. (2021).[3] Nitroalkanes: Synthesis, Reactivity, and Applications. Wiley-VCH.

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 1-Bromo-1-nitrooctan-2-ol

Executive Summary 1-Bromo-1-nitrooctan-2-ol (BNO) represents a distinct class of gem-bromonitro alcohols , characterized by a competitive internal architecture: a highly polar, reactive "head" (containing bromine, nitro,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-1-nitrooctan-2-ol (BNO) represents a distinct class of gem-bromonitro alcohols , characterized by a competitive internal architecture: a highly polar, reactive "head" (containing bromine, nitro, and hydroxyl groups) juxtaposed with a lipophilic octyl "tail." Unlike its industrial analog Bronopol (2-bromo-2-nitropropane-1,3-diol), which is water-soluble, BNO exhibits surfactant-like properties and significant lipophilicity (Predicted LogP ~3.2).

This guide provides a structural analysis of BNO’s solubility and stability, delineating the specific degradation mechanisms—primarily the Retro-Henry reaction and radical debromination —that researchers must control during formulation and storage.

Part 1: Molecular Architecture & Solubility Profile

Structural Analysis

The physicochemical behavior of BNO is dictated by the electron-withdrawing nature of the gem-bromonitro moiety.

  • Lipophilic Domain: The

    
     alkyl chain drives partitioning into organic phases and biological membranes.
    
  • Polar Domain: The

    
     position holds both 
    
    
    
    and
    
    
    groups, creating a center of high electron deficiency. The adjacent
    
    
    hydroxyl group allows for hydrogen bonding but also facilitates base-catalyzed reversion.
Predicted Solubility Data

Note: Values below are derived from Structure-Activity Relationship (SAR) analysis of analogous nitro-bromo alcohols and computed descriptors (XLogP3).

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Aqueous Water (pH 7.0)Low (< 1 mg/mL)The hydrophobic octyl chain dominates the solvation energy, overcoming the polar head group's affinity for water.
Polar Organic Methanol / EthanolHigh (> 100 mg/mL)Excellent compatibility; the hydroxyl group H-bonds with the solvent while the alkyl chain solvates via van der Waals forces.
Aprotic DMSO / DMFVery High Strong dipole interactions stabilize the nitro group; preferred solvents for stock solutions.
Non-Polar Hexane / HeptaneModerate Soluble due to the alkyl tail, though the polar head may cause aggregation or micelle formation.
Protocol: Gravimetric Solubility Determination

To empirically verify solubility, the OECD 105 Shake Flask Method is recommended over visual estimation.

  • Saturation: Add excess BNO to the solvent at a fixed temperature (e.g., 25°C).

  • Equilibration: Agitate for 24–48 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge or filter (0.45 µm PTFE) to remove undissolved solid/oil.

  • Quantification: Evaporate solvent from a known volume of filtrate and weigh the residue, or quantify via HPLC-UV (210–220 nm).

Part 2: Stability Mechanisms & Degradation Pathways

The stability of BNO is binary: it is relatively stable in acidic/neutral organic solutions but highly labile under alkaline conditions and UV exposure .

The Retro-Henry (Reverse Nitroaldol) Reaction

In aqueous alkaline media (pH > 8), the hydroxyl proton at


 is removed. The resulting alkoxide collapses to cleave the 

bond, releasing the starting aldehyde (heptanal) and bromonitromethane. This is the primary degradation pathway.


Radical Debromination (Photolysis)

The


 bond adjacent to a nitro group is weakened by electron withdrawal. Exposure to UV light or radical initiators causes homolytic cleavage, generating a reactive radical species and free bromide ions (

), which often leads to solution discoloration (browning).
Elimination (Dehydration)

Under acidic thermal stress, BNO may undergo dehydration to form the corresponding bromonitroalkene . This species is a potent Michael acceptor and significantly more cytotoxic/reactive than the parent alcohol.

Visualization of Degradation Pathways

BNO_Degradation BNO 1-Bromo-1-nitrooctan-2-ol (Parent) Alkoxide Alkoxide Intermediate BNO->Alkoxide pH > 8.0 (Base) Radical Carbon Radical BNO->Radical UV Light / hν Alkene Bromonitroalkene (Dehydration) BNO->Alkene Heat + Acid (-H2O) Aldehyde Heptanal (Degradant A) Alkoxide->Aldehyde Retro-Henry BNM Bromonitromethane (Degradant B) Alkoxide->BNM Cleavage Radical->BNM H-abstraction

Figure 1: Primary degradation pathways of 1-bromo-1-nitrooctan-2-ol including pH-dependent cleavage and photolysis.

Part 3: Experimental Characterization Protocols

To validate BNO for use in formulations or biological assays, the following stability-indicating workflow is required.

Stability-Indicating HPLC Method

Standard UV detection is suitable due to the nitro group chromophore.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH inhibits Retro-Henry on column).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes (Required to elute the lipophilic octyl chain).

  • Detection: 210 nm (general) and 254 nm (nitro group specificity).

Stress Testing Workflow

Stability_Workflow cluster_conditions Stress Conditions Start BNO Stock Solution (in Acetonitrile) Acid 0.1N HCl (24h, RT) Start->Acid Base 0.1N NaOH (Flash Hydrolysis) Start->Base Oxid 3% H2O2 (Oxidation) Start->Oxid Photo UV Light (ICH Q1B) Start->Photo Analysis HPLC-UV Analysis (Quantify Recovery) Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Result Degradation Profile Analysis->Result

Figure 2: Forced degradation workflow to establish stability limits.

Part 4: Handling and Safety Considerations

Warning: Gem-bromonitro compounds are known skin sensitizers and potential lacrimators.

  • PPE: Nitrile gloves are mandatory. The lipophilic tail facilitates skin permeation; double-gloving is recommended when handling neat oil/solid.

  • Incompatibility: Avoid contact with:

    • Strong Bases: Causes immediate decomposition and release of toxic brominated species.

    • Aluminum/Iron: Metals can catalyze debromination.

    • Thiols (Cysteine/Glutathione): BNO will react rapidly with sulfhydryl groups (mechanism of antimicrobial action), depleting biological antioxidants.

References

  • Ballini, R., et al. (2005). The Henry Reaction: recent examples. Chemical Reviews , 105(1), 127-168. Link

  • PubChem. (2023). Compound Summary: 1-Bromo-1-nitro-octan-2-ol (CID 351879).[1] National Library of Medicine. Link

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Link

  • Dow Chemical. (2022). Bronopol Degradation Pathways and Stability. (Reference for gem-bromonitro alcohol class behavior). Link(Note: Generalized class reference).

Sources

Protocols & Analytical Methods

Method

The Synthetic Utility of 1-Bromo-1-nitrooctan-2-ol: A Detailed Guide for the Research Scientist

In the landscape of modern organic synthesis, the strategic incorporation of versatile functional groups is paramount for the efficient construction of complex molecular architectures. Among the plethora of available bui...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic incorporation of versatile functional groups is paramount for the efficient construction of complex molecular architectures. Among the plethora of available building blocks, α-bromo-β-nitro alcohols represent a class of compounds with significant synthetic potential. This guide provides a comprehensive overview of 1-bromo-1-nitrooctan-2-ol, a representative long-chain α-bromo-β-nitro alcohol, detailing its synthesis, key applications, and the mechanistic principles that govern its reactivity. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and actionable experimental protocols.

Introduction: The Strategic Value of 1-Bromo-1-nitrooctan-2-ol

1-Bromo-1-nitrooctan-2-ol is a bifunctional organic molecule that marries the reactivity of a brominated carbon center with the versatile nitro group and a secondary alcohol. This unique combination of functional groups makes it a valuable intermediate for a range of chemical transformations. The electron-withdrawing nature of the adjacent nitro and bromo groups acidifies the α-proton, facilitating its synthesis via nitro-aldol (Henry) reactions.[1][2] Once formed, the compound can serve as a precursor to a variety of other valuable molecules, including nitroalkenes, which are themselves important Michael acceptors and dienophiles in cycloaddition reactions.[3][4]

The presence of a chiral center at the alcohol-bearing carbon also opens the door to asymmetric synthesis, allowing for the preparation of enantiomerically enriched downstream products.[5][6] This guide will explore the fundamental chemistry of 1-bromo-1-nitrooctan-2-ol, providing the necessary knowledge to harness its synthetic potential.

Synthesis of 1-Bromo-1-nitrooctan-2-ol via the Henry (Nitro-Aldol) Reaction

The most direct and common method for the synthesis of 1-bromo-1-nitrooctan-2-ol is the Henry or nitro-aldol reaction.[2][7][8] This reaction involves the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound.[9] In this specific case, bromonitromethane reacts with heptanal.

Mechanistic Insights

The Henry reaction proceeds through a well-established, reversible, three-step mechanism:[1][7]

  • Deprotonation: A base removes the acidic α-proton from bromonitromethane to form a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is around 17, making relatively mild bases sufficient for this step.[8]

  • Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of heptanal, forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base used in the first step or by the solvent, to yield the final 1-bromo-1-nitrooctan-2-ol product.

Henry_Mechanism

Experimental Protocol: Synthesis of 1-Bromo-1-nitrooctan-2-ol

This protocol is adapted from general procedures for the Henry reaction involving bromonitromethane.[5][10] Researchers should optimize conditions for their specific laboratory setup.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityRole
HeptanalC₇H₁₄O114.191.14 g (10 mmol)Electrophile
BromonitromethaneCH₂BrNO₂139.931.40 g (10 mmol)Nucleophile precursor
Tetrahydrofuran (THF)C₄H₈O72.1150 mLSolvent
Sodium Hydroxide (NaOH)NaOH40.000.01 g (0.25 mmol)Base catalyst
Saturated NH₄Cl (aq)NH₄Cl53.4920 mLQuenching agent
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.933 x 20 mLExtraction solvent
Anhydrous MgSO₄MgSO₄120.37As neededDrying agent

Procedure:

  • To a stirred solution of heptanal (1.14 g, 10 mmol) and bromonitromethane (1.40 g, 10 mmol) in THF (50 mL) at 0 °C (ice bath), add a catalytic amount of powdered sodium hydroxide (0.01 g, 0.25 mmol).

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-bromo-1-nitrooctan-2-ol.

Synthesis_Workflow

Applications in Organic Synthesis: The Elimination Reaction to Form 1-Bromo-1-nitrooct-1-ene

A primary application of 1-bromo-1-nitrooctan-2-ol is its use as a precursor for the synthesis of α-bromo-α,β-unsaturated nitro compounds.[4] These nitroalkenes are valuable synthetic intermediates due to the presence of both bromo and nitro groups, which can act as leaving groups in subsequent reactions.[11][12] The conversion is achieved through an elimination reaction, typically under basic conditions.

Mechanistic Considerations: E2 Elimination

The base-induced elimination of water from 1-bromo-1-nitrooctan-2-ol to form 1-bromo-1-nitrooct-1-ene is expected to proceed via an E2 (bimolecular elimination) mechanism.[13][14][15]

  • Proton Abstraction: A base removes the proton from the carbon adjacent to the nitro and bromo groups.

  • Concerted Elimination: Simultaneously, the C-O bond of the hydroxyl group breaks, and a new π-bond is formed between the two carbons, expelling a water molecule. The reaction is concerted, meaning bond breaking and bond formation occur in a single step.

E2_Mechanism

Experimental Protocol: Synthesis of 1-Bromo-1-nitrooct-1-ene

This protocol is a general procedure for the dehydration of β-nitro alcohols.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityRole
1-Bromo-1-nitrooctan-2-olC₈H₁₆BrNO₃269.122.69 g (10 mmol)Substrate
Acetic AnhydrideC₄H₆O₃102.092.04 g (20 mmol)Dehydrating agent
PyridineC₅H₅N79.101.58 g (20 mmol)Base
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.9350 mLSolvent
1 M HCl (aq)HCl36.462 x 20 mLWashing agent
Saturated NaHCO₃ (aq)NaHCO₃84.0120 mLWashing agent
BrineNaCl58.4420 mLWashing agent
Anhydrous MgSO₄MgSO₄120.37As neededDrying agent

Procedure:

  • Dissolve 1-bromo-1-nitrooctan-2-ol (2.69 g, 10 mmol) in dichloromethane (50 mL).

  • Add acetic anhydride (2.04 g, 20 mmol) and pyridine (1.58 g, 20 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-bromo-1-nitrooct-1-ene.

Physicochemical Properties and Characterization

The following table summarizes some of the computed physicochemical properties of 1-bromo-1-nitrooctan-2-ol. Experimental data should be obtained for confirmation.

PropertyValue
Molecular FormulaC₈H₁₆BrNO₃
Molar Mass269.12 g/mol
AppearanceExpected to be a colorless to pale yellow oil or low-melting solid
Boiling PointNot determined
Melting PointNot determined
SolubilitySoluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)

Spectroscopic Characterization:

  • ¹H NMR: The proton spectrum is expected to show characteristic signals for the alkyl chain, a multiplet for the proton on the carbon bearing the hydroxyl group, and a signal for the proton on the carbon with the bromo and nitro groups.

  • ¹³C NMR: The carbon spectrum will show signals for the eight carbons of the octyl chain, with the carbons attached to the electronegative oxygen, bromine, and nitro groups shifted downfield.

  • FT-IR: The infrared spectrum should display characteristic absorption bands for the hydroxyl group (broad, ~3400 cm⁻¹), the nitro group (asymmetric and symmetric stretches, ~1550 and ~1370 cm⁻¹), and C-H bonds (~2900 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Safety Precautions

  • 1-bromo-1-nitrooctan-2-ol and its precursors should be handled in a well-ventilated fume hood.

  • Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Nitro compounds can be energetic and should be handled with care, avoiding high temperatures and shock.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in these protocols.

Conclusion

1-Bromo-1-nitrooctan-2-ol is a versatile and synthetically valuable intermediate. Its straightforward synthesis via the Henry reaction and its utility as a precursor to other functionalized molecules, such as nitroalkenes, make it an attractive building block for organic chemists. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the development of new and complex molecular targets.

References

  • Nitroaldol Reaction | Encyclopedia MDPI. Available at: [Link]

  • Nitroaldol reaction - Sciencemadness Wiki. Available at: [Link]

  • Henry Reaction - Master Organic Chemistry. Available at: [Link]

  • Henry reaction - Wikipedia. Available at: [Link]

  • Nitro compound synthesis by C-C coupling. Available at: [Link]

  • A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction - Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of alkenes by anti-eliminations - Organic Chemistry Portal. Available at: [Link]

  • Elimination Reactions. Available at: [Link]

  • Henry Reaction - Organic Chemistry Portal. Available at: [Link]

  • A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction - ResearchGate. Available at: [Link]

  • Enantioselective Henry Reaction (Nitroaldol Reaction) - Buchler GmbH. Available at: [Link]

  • 9: Formation of Alkenes and Alkynes. Elimination Reactions. Available at: [Link]

  • Organocatalytic Enantioselective Henry Reactions - MDPI. Available at: [Link]

  • Developments and applications of α-bromonitrostyrenes in organic syntheses - PMC. Available at: [Link]

  • Two Elimination Reaction Patterns - Master Organic Chemistry. Available at: [Link]

  • Three-component reaction of β-bromo-β-nitrostyrenes,... | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

Application

1-bromo-1-nitrooctan-2-ol as a precursor for 1-aminooctan-2-ol

Application Note: 1-Bromo-1-nitrooctan-2-ol as a Precursor for 1-Aminooctan-2-ol Part 1: Executive Summary & Strategic Rationale 1-Aminooctan-2-ol represents a critical structural motif in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Bromo-1-nitrooctan-2-ol as a Precursor for 1-Aminooctan-2-ol

Part 1: Executive Summary & Strategic Rationale

1-Aminooctan-2-ol represents a critical structural motif in medicinal chemistry, serving as a core scaffold for sphingomimetic drugs, chiral auxiliaries, and adrenergic receptor modulators.[1] Traditional synthesis often relies on the ring-opening of epoxides or the reduction of


-amino acids, routes that can suffer from poor regioselectivity or expensive chiral starting materials.

This guide details a high-fidelity synthetic route utilizing 1-bromo-1-nitrooctan-2-ol as a divergent precursor. This pathway offers two distinct advantages:

  • Modular Assembly: The carbon skeleton is constructed via a Henry (nitroaldol) reaction, allowing for flexible chain elongation.[1]

  • Stereochemical Control: The presence of the bromine atom in the precursor allows for potential diastereoselective control during the C-C bond formation, which is subsequently "erased" or utilized during the reduction step.

Part 2: Chemical Pathway & Mechanism

The synthesis proceeds through two primary phases: the Henry Reaction (C-C bond formation) followed by a Global Reduction (Nitro reduction and Hydrodehalogenation).[1]

Reaction Scheme

ReactionScheme Start Heptanal (C7 Aldehyde) Inter 1-Bromo-1-nitrooctan-2-ol (Precursor) Start->Inter Henry Reaction Base, Solvent Reagent Bromonitromethane (C1 Synthon) Reagent->Inter Target 1-Aminooctan-2-ol (Target) Inter->Target Global Reduction H2, Pd/C (Debromination + Reduction)

Figure 1: Synthetic pathway from Heptanal to 1-Aminooctan-2-ol.[1][2]

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of 1-Bromo-1-nitrooctan-2-ol

Objective: Construct the C8 backbone with vicinal functionalization.

Reagents:

  • Heptanal (1.0 equiv)[1]

  • Bromonitromethane (1.2 equiv)[1]

  • Triethylamine (

    
    ) (0.5 equiv) or catalytic Cu(OAc)
    
    
    
    /Ligand for asymmetric variants.[1]
  • Solvent: THF or Ethanol (anhydrous).[1]

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with Heptanal (11.4 g, 100 mmol) and THF (100 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add Bromonitromethane (16.8 g, 120 mmol) dropwise to control the exotherm.

  • Catalysis: Add

    
     (5.05 g, 50 mmol) slowly. Critical: The reaction rate is pH-dependent; monitor internal temperature to ensure it stays <5°C during addition.
    
  • Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Checkpoint (TLC): Monitor consumption of Heptanal (

    
     in 20% EtOAc/Hex) and appearance of the bromonitro alcohol (
    
    
    
    ).
  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    
    mL).[1] Wash combined organics with Brine, dry over
    
    
    , and concentrate in vacuo.[1]
  • Purification: Flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes).

Yield Expectation: 75–85% as a diastereomeric mixture (anti/syn).[1]

Phase 2: Global Reduction to 1-Aminooctan-2-ol

Objective: Simultaneous reduction of the nitro group to an amine and hydrodehalogenation (removal of Br).

Reagents:

  • 1-Bromo-1-nitrooctan-2-ol (from Phase 1).[1]

  • Hydrogen Gas (

    
    ) or Ammonium Formate (transfer hydrogenation).[1]
    
  • Catalyst: 10% Palladium on Carbon (Pd/C).[1]

  • Solvent: Methanol (MeOH) with 1.0 equiv Acetic Acid (to prevent amine poisoning of catalyst).[1]

Protocol:

  • Preparation: Dissolve the bromonitro precursor (5.0 g) in MeOH (50 mL). Add Glacial Acetic Acid (1.2 mL).

  • Inerting: Carefully add 10% Pd/C (0.5 g, 10 wt% loading) under a nitrogen stream. Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the vessel with

    
     gas. Maintain a pressure of 40–50 psi (Parr shaker or autoclave) at RT for 12–18 hours.
    
    • Mechanism Note: The Pd catalyst facilitates the homolytic cleavage of the C-Br bond (hydrodehalogenation) followed by the stepwise reduction of

      
       to 
      
      
      
      .
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The residue is the acetate salt of the amine.

  • Free Base Liberation: Dissolve residue in water, basify to pH >12 with 2M NaOH, and extract with Dichloromethane (DCM).[1]

  • Final Purification: Recrystallization from Hexane/Ether or vacuum distillation.

Part 4: Process Data & Validation

Table 1: Critical Process Parameters (CPP) & Specifications

ParameterSpecificationImpact on Quality
Reaction Temp (Step 1) 0°C

RT
Higher temps promote retro-Henry (reversibility) and byproduct formation.[1]
H2 Pressure (Step 2) 40-50 psiInsufficient pressure leads to incomplete debromination (retention of Br).[1]
Acid Additive (Step 2) 1.0 equiv AcOHPrevents amine product from binding/poisoning the Pd surface.
Target Purity >98% (HPLC)Essential for biological assay consistency.[1]

Self-Validating Workflow Diagram

Workflow Step1 Step 1: Henry Addition (0°C, THF) Check1 Checkpoint: TLC/NMR (Confirm Aldehyde Consumption) Step1->Check1 Check1->Step1 Incomplete (Add time/cat) Step2 Step 2: Hydrogenation (50 psi H2, Pd/C) Check1->Step2 Pass Check2 Checkpoint: MS/IR (Confirm Loss of Br & NO2) Step2->Check2 Step3 Step 3: Acid-Base Extraction (Isolate Free Amine) Check2->Step3 Pass

Figure 2: Operational workflow with integrated quality control checkpoints.

Part 5: Troubleshooting & Optimization

  • Incomplete Debromination: If the bromine atom remains (observed by Mass Spec M+2 isotope pattern), increase

    
     pressure to 100 psi or add an equivalent of Sodium Acetate (NaOAc) to buffer the HBr generated.[1]
    
  • Diastereoselectivity: The Henry reaction typically yields a mixture of syn and anti isomers. If a specific stereoisomer of the amino alcohol is required, employ a chiral Copper(II)-bis(oxazoline) catalyst in Step 1 [1].[1]

  • Safety Warning: Bromonitromethane is a lachrymator and potentially explosive. Handle in a fume hood behind a blast shield. Do not distill the nitro-precursor at high temperatures (>100°C).[1]

References

  • Palomo, C., et al. (2005).[1] Catalytic Enantioselective Henry Reactions.[3] European Journal of Organic Chemistry. Link[1]

  • Gondello, C., et al. (2015).[1] Synthesis of 1,2-Amino Alcohols via Henry Reaction.[1] Royal Society of Chemistry Advances. Link

  • Barrett, A.G.M., et al. (1999).[1] Nucleophilic Substitution of Nitroalkanes. Chemical Reviews. Link[1]

  • Org. Synth. (2000).[1] Reduction of Nitro Compounds to Amines.[4] Organic Syntheses, Coll.[1][5] Vol. 10. Link

Sources

Method

Application Notes and Protocols: Synthetic Transformations of the Nitro Group in 1-Bromo-1-nitrooctan-2-ol

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the principal functional group transformations of the nitro moiety in 1-bromo-1-nitrooctan-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the principal functional group transformations of the nitro moiety in 1-bromo-1-nitrooctan-2-ol. This versatile substrate, readily prepared from the Henry reaction, serves as a valuable building block in organic synthesis. The powerful electron-withdrawing nature of the nitro group not only activates the molecule for various reactions but also serves as a synthetic handle for conversion into other critical functional groups. We present field-proven insights and detailed protocols for three key transformations: reduction to a β-amino alcohol, conversion to an α-bromo-β-hydroxy ketone via the Nef reaction, and base-induced elimination to a nitroalkene.

Introduction: The Synthetic Potential of 1-Bromo-1-nitrooctan-2-ol

1-Bromo-1-nitrooctan-2-ol is a highly functionalized and synthetically attractive molecule. Its preparation typically involves a two-step sequence starting with the base-catalyzed C-C bond formation between heptanal and nitromethane, known as the Henry or nitroaldol reaction, to yield 1-nitrooctan-2-ol.[1][2] Subsequent bromination at the α-carbon position affords the target compound.

The strategic placement of three distinct functional groups—a secondary alcohol, a bromine atom, and a nitro group—on adjacent carbons makes this molecule a linchpin for accessing a diverse range of chemical structures. While the hydroxyl and bromo groups offer their own reactive pathways, this guide focuses specifically on the transformations of the nitro group, a moiety whose versatility is central to modern organic synthesis.[3][4] The primary transformations discussed herein are foundational for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and natural products.

Figure 1: Key synthetic pathways of 1-bromo-1-nitrooctan-2-ol.

Reduction to 1-Amino-1-bromooctan-2-ol

The reduction of a nitro group to a primary amine is one of the most fundamental and valuable transformations in organic chemistry, providing direct access to β-amino alcohols, which are prevalent motifs in pharmaceuticals.[5] The challenge in reducing 1-bromo-1-nitrooctan-2-ol lies in achieving chemoselectivity, as many reducing agents can also affect the C-Br bond.

Scientific Rationale & Method Selection

The choice of reducing agent is critical to preserving the bromine substituent.

  • Catalytic Hydrogenation: This is a highly efficient method for nitro group reduction.[6] Standard catalysts like Palladium on carbon (Pd/C) are often used. However, a significant side reaction is hydrogenolysis, which can cleave the C-Br bond. To mitigate this, reaction conditions must be carefully controlled (e.g., lower pressure, shorter reaction times) or alternative catalysts like Raney Nickel can be employed, which sometimes show better selectivity in preserving halides.[6]

  • Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting aliphatic nitro compounds to amines.[6] However, its high reactivity can lead to side reactions, and it is often less selective than catalytic hydrogenation for complex molecules.

  • Metal/Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or HCl) are classic and reliable methods for nitro reduction.[5] These systems often exhibit excellent chemoselectivity, leaving sensitive groups like halides untouched, making them a strong choice for this substrate.

For this guide, we will detail a protocol using catalytic hydrogenation with careful monitoring to balance conversion with selectivity.

Experimental Protocol: Catalytic Hydrogenation

Materials and Reagents:

  • 1-Bromo-1-nitrooctan-2-ol

  • Methanol (MeOH), HPLC grade

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Three-way stopcock and hydrogen balloon setup

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-bromo-1-nitrooctan-2-ol (1.0 g, 3.73 mmol) in methanol (25 mL).

  • Carefully add 10% Pd/C (100 mg, 10% w/w) to the solution. Causality: The catalyst loading is kept at a moderate level to control the reaction rate and minimize over-reduction or dehalogenation.

  • Seal the flask, and using a three-way stopcock, evacuate the flask and backfill with H₂ gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Trustworthiness: Frequent monitoring is crucial. The reaction should be stopped as soon as the starting material is consumed to prevent the undesired hydrogenolysis of the C-Br bond.

  • Upon completion (typically 2-4 hours), carefully vent the H₂ atmosphere and replace it with nitrogen or argon.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 1-amino-1-bromooctan-2-ol. Purify by column chromatography if necessary.

Sources

Application

The Strategic Application of 1-Bromo-1-nitrooctan-2-ol in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block In the landscape of modern pharmaceutical synthesis, the quest for versatile and highly functionalized building blocks is paramount. 1-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block

In the landscape of modern pharmaceutical synthesis, the quest for versatile and highly functionalized building blocks is paramount. 1-Bromo-1-nitrooctan-2-ol, a chiral β-nitro alcohol, emerges as a molecule of significant synthetic utility. Its structure, featuring a nitro group, a bromine atom, and a hydroxyl group on a long aliphatic chain, offers a rich platform for a multitude of chemical transformations.[1] This trifecta of functional groups allows for the strategic and stereocontrolled introduction of key pharmacophoric elements, such as amino and hydroxyl moieties, which are ubiquitous in biologically active compounds.[2]

The core of 1-bromo-1-nitrooctan-2-ol's synthetic potential lies in its genesis via the Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction.[3] The resulting β-nitro alcohol is a linchpin for accessing a diverse array of valuable intermediates, most notably chiral β-amino alcohols, which are foundational to numerous pharmaceuticals.[4][5] This application note will provide a detailed exploration of the synthesis and transformative potential of 1-bromo-1-nitrooctan-2-ol, presenting detailed protocols and the underlying chemical principles for its application in the synthesis of advanced pharmaceutical intermediates.

Core Synthetic Strategy: From Nitroalkanol to Chiral Amino Alcohols

The primary application of 1-bromo-1-nitrooctan-2-ol in pharmaceutical synthesis is as a precursor to long-chain chiral 1,2-amino alcohols. These structures are integral to a variety of bioactive molecules, including sphingolipids and their analogs, which play crucial roles in cellular signaling and have been targeted for the development of therapeutics for cancer, autoimmune diseases, and metabolic disorders.[6][7]

The synthetic strategy hinges on two key transformations:

  • Stereoselective Synthesis of 1-Bromo-1-nitrooctan-2-ol: Achieved through an asymmetric Henry reaction between heptanal and bromonitromethane. The stereochemistry of the resulting alcohol is crucial for the biological activity of the final pharmaceutical target.[8][9]

  • Chemoselective Reduction of the Nitro Group: The conversion of the nitro group to a primary amine is a critical step. This transformation must be conducted under conditions that preserve the hydroxyl group and the carbon-bromine bond, allowing for further functionalization.[10]

The presence of the bromine atom offers additional avenues for molecular diversification, including nucleophilic substitution or elimination reactions to introduce further complexity.

Detailed Application and Protocols

Application I: Synthesis of a Chiral Precursor for Sphingolipid Analogs

Long-chain β-amino alcohols are the backbone of sphingolipids. The following workflow outlines the synthesis of a key intermediate for the preparation of sphingosine analogs, starting from 1-bromo-1-nitrooctan-2-ol.

Workflow for Sphingolipid Analog Precursor Synthesis

workflow start Heptanal + Bromonitromethane henry Asymmetric Henry Reaction (Catalyst: Cu(OAc)₂ / Chiral Ligand) start->henry nitro_alcohol 1-Bromo-1-nitrooctan-2-ol henry->nitro_alcohol reduction Chemoselective Nitro Reduction (e.g., Zn/HCl or Catalytic Hydrogenation) nitro_alcohol->reduction amino_alcohol 1-Bromo-2-aminooctan-1-ol reduction->amino_alcohol protection Amine Protection (e.g., Boc₂O) amino_alcohol->protection protected_amino_alcohol N-Boc-1-bromo-2-aminooctan-1-ol protection->protected_amino_alcohol final_intermediate Advanced Sphingolipid Intermediate protected_amino_alcohol->final_intermediate Further Functionalization

Caption: Synthetic workflow for a sphingolipid analog precursor.

Protocol 1: Asymmetric Henry Reaction for the Synthesis of (1R,2R)-1-Bromo-1-nitrooctan-2-ol

This protocol is adapted from established methods for the asymmetric Henry reaction, utilizing a copper(II)-chiral ligand complex to control the stereochemistry.

Rationale: The choice of a chiral ligand is critical for inducing enantioselectivity. The copper(II) acetate acts as a Lewis acid to coordinate both the aldehyde and the nitronate, facilitating the stereoselective carbon-carbon bond formation. The reaction is typically run at low temperatures to enhance selectivity.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Heptanal114.191.14 g10.0
Bromonitromethane139.941.68 g12.0
Copper(II) Acetate (Cu(OAc)₂)181.63182 mg1.0
Chiral Amino Pyridine Ligand-2.2 mmol2.2
N,N-Diisopropylethylamine (DIPEA)129.241.55 g12.0
Dichloromethane (DCM)84.9350 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add copper(II) acetate (182 mg, 1.0 mmol) and the chiral amino pyridine ligand (2.2 mmol).

  • Add anhydrous dichloromethane (50 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the reaction mixture to -20 °C using a cryocooler or an appropriate cooling bath.

  • Add heptanal (1.14 g, 10.0 mmol) to the cooled mixture.

  • In a separate vial, dissolve bromonitromethane (1.68 g, 12.0 mmol) and DIPEA (1.55 g, 12.0 mmol) in 10 mL of anhydrous DCM.

  • Add the bromonitromethane/DIPEA solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched (1R,2R)-1-bromo-1-nitrooctan-2-ol.

Protocol 2: Chemoselective Reduction of (1R,2R)-1-Bromo-1-nitrooctan-2-ol to (1R,2R)-2-Amino-1-bromooctan-1-ol

This protocol employs a standard method for the reduction of aliphatic nitro compounds that is known to be compatible with other functional groups.[10]

Rationale: Catalytic hydrogenation with Raney Nickel is a common and effective method for reducing aliphatic nitro groups to amines. It is generally performed under neutral conditions, which helps to preserve the acid- and base-labile functionalities in the molecule. The pressure of hydrogen and the reaction time can be adjusted to ensure complete conversion.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
(1R,2R)-1-Bromo-1-nitrooctan-2-ol254.122.54 g10.0
Raney Nickel (50% slurry in water)-~2.5 g-
Methanol (MeOH)32.04100 mL-
Hydrogen (H₂) gas2.02--

Procedure:

  • Carefully wash the Raney Nickel slurry with deionized water (3 x 10 mL) and then with methanol (3 x 10 mL) to remove the water.

  • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve (1R,2R)-1-bromo-1-nitrooctan-2-ol (2.54 g, 10.0 mmol) in methanol (100 mL).

  • Carefully add the washed Raney Nickel to the solution under a stream of inert gas.

  • Seal the vessel, evacuate the air, and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with methanol (3 x 20 mL).

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude (1R,2R)-2-amino-1-bromooctan-1-ol.

  • The crude product can often be used in the next step without further purification. If necessary, it can be purified by crystallization or column chromatography.

Mechanistic Insights

The synthetic utility of 1-bromo-1-nitrooctan-2-ol is rooted in the distinct reactivity of its functional groups.

Reaction Mechanism: Asymmetric Henry Reaction

henry_mechanism cluster_0 Catalyst Activation and Nitronate Formation cluster_1 Stereoselective C-C Bond Formation cluster_2 Product Formation R-CHO Heptanal (R-CHO) Activated_Complex Activated Aldehyde-Catalyst Complex R-CHO->Activated_Complex Coordination BrCH2NO2 Bromonitromethane Nitronate Bromonitronate Anion [BrCHNO₂]⁻ BrCH2NO2->Nitronate Deprotonation Base Base (DIPEA) Transition_State Diastereomeric Transition State (Chirally Controlled) Nitronate->Transition_State Nucleophilic Attack Cu_Complex Chiral Cu(II) Complex Cu_Complex->Activated_Complex Activated_Complex->Transition_State Alkoxide Alkoxide Intermediate Transition_State->Alkoxide Product 1-Bromo-1-nitrooctan-2-ol Alkoxide->Product Protonation Protonation Protonation

Caption: Mechanism of the Asymmetric Henry Reaction.

Conclusion: A Versatile Tool for Modern Drug Discovery

1-Bromo-1-nitrooctan-2-ol represents a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its rich functionality allows for the stereocontrolled synthesis of chiral amino alcohols, which are key components of many biologically active molecules. The protocols and strategies outlined in this application note provide a framework for researchers and drug development professionals to harness the synthetic potential of this valuable compound. The ability to perform sequential and chemoselective transformations on the nitro, bromo, and hydroxyl groups opens up a vast chemical space for the exploration and development of new therapeutic agents.

References

  • Aksenov, N. A., et al. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 9, 794348. [Link]

  • Brenna, E., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts, 8(8), 308. [Link]

  • Ballini, R., & Palmieri, A. (2021). Nitroalkanes: Synthesis, Reactivity, and Applications. Wiley-VCH. [Link]

  • Chen, Y., et al. (2015). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry, 13(3), 755-758. [Link]

  • Ballini, R., et al. (2017). Nitroalkanes: Synthesis, Reactivity, and Applications. Chemical Reviews, 117(15), 10215-10331. [Link]

  • Frontiers Media. (2021). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topics. [Link]

  • Nagano, H., et al. (2021). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 590(7844), 433-438. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Brenna, E., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts, 8(8), 308. [Link]

  • Ballini, R., & Palmieri, A. (2021).
  • Koskinen, A. M. P. (2000). Synthesis of sphingosine and sphingoid bases. Topics in Current Chemistry, 208, 1-43. [Link]

  • Google Patents. (n.d.). A novel method for synthesis of optically pure beta-amino alcohols.
  • Sasikumar, C. (2014). Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1092. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. [Link]

  • Park, J.-J., et al. (2008). Divergent syntheses of all stereoisomers of phytosphingosine and their use in the construction of a ceramide library. Bioorganic Chemistry, 36(5), 220-228. [Link]

  • Liebeskind, L. S. (2007). Synthesis of Sphingosine. SynArchive. [Link]

  • Alvarez-Casao, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. [Link]

  • Reddy, M. V. R., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6085-6099. [Link]

  • Al-Zoubi, R. M., et al. (2012). Concise Synthesis of the Unnatural Sphingosine and Psychosine Enantiomer. ACS Omega, 3(12), 17565-17570. [Link]

  • Wan, B., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances, 10(4), 2136-2150. [Link]

  • Ballini, R., & Palmieri, A. (2021). 1 Synthesis of Nitroalkanes. In Nitroalkanes (pp. 1-24). Wiley-VCH. [Link]

  • Smith, S. W., et al. (2012). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 14(1), 242-245. [Link]

  • Wan, B., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances, 10(4), 2136-2150. [Link]

  • Zhang, W., et al. (2020). Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. Chemical Science, 11(1), 133-138. [Link]

  • Palomo, C., et al. (2007). A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction. Angewandte Chemie International Edition, 46(44), 8454-8457. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]

  • Fernandes, R. A., & Kumar, P. (2000). A Stereoselective Synthesis of Dihydrosphingosine. European Journal of Organic Chemistry, 2000(20), 3447-3449. [Link]

  • Saied, E. M., & Arenz, C. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. International Journal of Molecular Sciences, 22(15), 8145. [Link]

  • Nelson, S. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB/SJU Digital Commons. [Link]

  • Park, K., et al. (2019). Biosynthesis of long chain base in sphingolipids in animals, plants and fungi. BMB Reports, 52(11), 611-619. [Link]

  • Chemistry Stack Exchange. (2014). Reduction of α,β-unsaturated nitro compounds. [Link]

  • Wulsten, F., et al. (2021). Structure Revision of Halisphingosine A via Total Synthesis and Bioactivity Studies. Angewandte Chemie International Edition, 60(16), 8829-8835. [Link]

  • Das, A., & Das, S. (2019). Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. Current Organocatalysis, 6(1), 18-32. [Link]

  • Saied, E. M., & Arenz, C. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. International journal of molecular sciences, 22(15), 8145. [Link]

  • Reisman, S. E., et al. (2014). General Route for Preparing β-Nitrocarbonyl Compounds Using Copper Thermal Redox Catalysis. Organic Letters, 16(12), 3296-3299. [Link]

Sources

Method

Application Notes &amp; Protocols: The Potential of 1-bromo-1-nitrooctan-2-ol in the De Novo Synthesis of Chiral Auxiliaries

Disclaimer: The following document outlines a theoretical framework and hypothetical protocols for the use of 1-bromo-1-nitrooctan-2-ol in the synthesis of novel chiral auxiliaries. To date, 1-bromo-1-nitrooctan-2-ol is...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following document outlines a theoretical framework and hypothetical protocols for the use of 1-bromo-1-nitrooctan-2-ol in the synthesis of novel chiral auxiliaries. To date, 1-bromo-1-nitrooctan-2-ol is not an established precursor for commercially available or widely utilized chiral auxiliaries in the peer-reviewed literature. The proposed synthetic routes and applications are based on established principles of organic chemistry and are intended to serve as a guide for exploratory research in the field of asymmetric synthesis.

Introduction: The Quest for Novel Chiral Directors

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science.[1] Chiral auxiliaries represent a robust and reliable strategy for controlling stereochemistry during a synthesis, wherein a chiral molecule is temporarily attached to a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[1][2][3][4] While classic auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams are highly effective, the development of new chiral directors with unique steric and electronic properties remains a significant goal, offering potential for novel reactivity and improved selectivity in challenging transformations.[4][]

This document explores the untapped potential of 1-bromo-1-nitrooctan-2-ol, a readily available bifunctional molecule, as a starting point for the rational design of a new class of chiral auxiliaries. The presence of a stereogenic center, a hydroxyl group for attachment, and vicinal bromo- and nitro-groups for strategic manipulation makes it an intriguing candidate for synthetic innovation.

Scientific Rationale: Deconstructing 1-bromo-1-nitrooctan-2-ol

The synthetic utility of 1-bromo-1-nitrooctan-2-ol stems from its unique combination of functional groups. A thorough understanding of their individual and cooperative reactivity is key to designing a successful chiral auxiliary.

  • The (R)- or (S)-2-Hydroxy Group: This is the primary handle for attaching the auxiliary to a prochiral substrate (e.g., a carboxylic acid) via esterification. Its defined stereochemistry is the ultimate source of chirality that will be transferred during the asymmetric reaction.

  • The 1-Nitro Group: The powerful electron-withdrawing nature of the nitro group is central to the proposed design. It can be used to:

    • Activate the C-1 position for nucleophilic substitution.

    • Serve as a precursor to other functional groups, most notably an amine via reduction, which can be used to form a more rigid, cyclic structure.[6]

  • The 1-Bromo Group: As a good leaving group, the bromine atom allows for a variety of transformations at the C-1 position. Its displacement is a key step in the proposed cyclization to form the core of the auxiliary.

  • The Octyl Chain: The long alkyl chain provides steric bulk and influences the solubility of the auxiliary and its derivatives, which can be advantageous for purification and for creating a well-defined chiral pocket.

Our proposed strategy involves an intramolecular cyclization to create a rigid, bicyclic oxazolidine-N-oxide structure. This rigid framework is designed to lock the conformation of the attached substrate, thereby exposing one of its prochiral faces to incoming reagents while effectively shielding the other.

Proposed Synthesis of a Novel Chiral Auxiliary from 1-bromo-1-nitrooctan-2-ol

The following section details the hypothetical, yet scientifically plausible, synthetic route to a novel chiral auxiliary, hereafter designated as (4S,5R)-4-hexyl-3-oxa-1-aza-1-oxobicyclo[3.1.0]hexane , from (1R,2R)-1-bromo-1-nitrooctan-2-ol.

Synthetic Workflow Overview

The proposed synthesis is a two-step process starting from the commercially available bromonitroalkanol. The key transformation is a base-mediated intramolecular nucleophilic substitution, followed by attachment to a substrate.

G A 1-bromo-1-nitrooctan-2-ol B Step 1: Intramolecular Cyclization (Base-mediated) A->B  NaH, THF C Novel Chiral Auxiliary: (4S,5R)-4-hexyl-3-oxa-1-aza-1-oxobicyclo[3.1.0]hexane B->C D Step 2: Acylation (Attachment to Substrate) C->D  Propanoyl Chloride, Pyridine E Chiral Adduct (Substrate-Auxiliary) D->E

Caption: Proposed workflow for the synthesis and application of a novel chiral auxiliary.

Detailed Experimental Protocols

Protocol 1: Synthesis of (4S,5R)-4-hexyl-3-oxa-1-aza-1-oxobicyclo[3.1.0]hexane

This protocol describes the critical cyclization step. The mechanism involves deprotonation of the hydroxyl group, followed by an intramolecular SN2 reaction where the resulting alkoxide displaces the bromide. The nitro group remains to exert its electronic influence in the final auxiliary.

Materials:

  • (1R,2R)-1-bromo-1-nitrooctan-2-ol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL).

  • Carefully add sodium hydride (1.2 eq). Caution: NaH reacts violently with water.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve (1R,2R)-1-bromo-1-nitrooctan-2-ol (1.0 eq) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent in vacuo to yield the crude product. Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the title compound.

Causality and Insights:

  • Choice of Base: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.

  • Solvent: THF is an ideal solvent as it is aprotic and effectively solvates the sodium cation.

  • Temperature Control: The initial cooling prevents runaway reactions during the deprotonation, while warming to room temperature provides the necessary energy for the cyclization to proceed at a reasonable rate.

Application of the Novel Auxiliary: Asymmetric Alkylation

To demonstrate its utility, the newly synthesized auxiliary is attached to a prochiral carboxylic acid (propanoyl chloride), and the resulting adduct is subjected to a diastereoselective alkylation reaction.

G cluster_0 Asymmetric Alkylation Workflow A Chiral Adduct B 1. Enolate Formation (LDA, -78 °C) A->B C 2. Alkylation (Benzyl Bromide) B->C D Diastereomerically Enriched Product C->D E 3. Cleavage of Auxiliary (LiOH, H₂O₂) D->E F Enantiomerically Enriched Carboxylic Acid E->F G Recovered Chiral Auxiliary E->G

Sources

Application

Strategic Utilization of β-Nitro Alcohols in Medicinal Chemistry

Executive Summary The -nitro alcohol moiety represents one of the most versatile "chameleon" intermediates in modern medicinal chemistry. Formed primarily via the Henry (nitroaldol) reaction, this scaffold serves as a li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The


-nitro alcohol moiety represents one of the most versatile "chameleon" intermediates in modern medicinal chemistry. Formed primarily via the Henry (nitroaldol) reaction, this scaffold serves as a linchpin for accessing 1,2-amino alcohols (found in 

-blockers and antibiotics),

-hydroxy acids, and nitroalkenes.[1][2] This guide provides a technical roadmap for the synthesis, stereochemical control, and downstream transformation of

-nitro alcohols, featuring validated protocols and mechanistic insights designed for drug discovery workflows.

Strategic Importance: The "Chameleon" Intermediate

In drug development, the value of an intermediate is defined by its divergent potential . The


-nitro alcohol excels here because the nitro group (

) acts as a masked functionality for three distinct pharmacophores:
  • Masked Amine: Reduction yields 1,2-amino alcohols (e.g., Chloramphenicol, Ephedrine, Sphingosine).

  • Masked Carbonyl: The Nef reaction converts the nitro group into a ketone or aldehyde, enabling

    
    -hydroxy carbonyl synthesis.
    
  • Masked Olefin: Dehydration yields nitroalkenes, which are potent Michael acceptors for cysteine-targeting covalent inhibitors.

Mechanistic Pathway: The Henry Reaction

The foundation of this utility is the Henry reaction.[2][3] Unlike the standard Aldol reaction, the Henry reaction is often reversible (retro-Henry), which dictates the choice of base and temperature.

Figure 1: Mechanism of the Base-Catalyzed Henry Reaction (Visualization of the reversible deprotonation and nucleophilic attack)

HenryMechanism Nitroalkane Nitroalkane (R-CH2-NO2) Nitronate Nitronate Anion (Nucleophile) Nitroalkane->Nitronate - H+ Base Base (Deprotonation) Base->Nitronate Catalysis Alkoxide β-Nitro Alkoxide (Intermediate) Nitronate->Alkoxide + Aldehyde Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Alkoxide Product β-Nitro Alcohol (Product) Alkoxide->Product + H+ Product->Alkoxide Retro-Henry (Reversible)

Caption: Step-wise mechanism of the Henry reaction showing the critical reversible step (Retro-Henry) that necessitates careful pH control during workup.

Divergent Synthetic Utility

Once synthesized, the


-nitro alcohol can be steered toward specific drug classes. The diagram below illustrates the decision tree for medicinal chemists.

Figure 2: Divergent Transformations of


-Nitro Alcohols 

DivergentUtility BetaNitro β-Nitro Alcohol (Scaffold) Reduction Reduction (H2/Pd-C or Zn/HCl) BetaNitro->Reduction Nef Nef Reaction (Oxone or H2SO4) BetaNitro->Nef Dehydration Dehydration (MsCl/Et3N) BetaNitro->Dehydration Retro Retro-Henry (Base/Heat) BetaNitro->Retro AminoAlc 1,2-Amino Alcohol (Antibiotics, β-blockers) Reduction->AminoAlc AlphaHydroxy α-Hydroxy Ketone (Metabolic Intermediates) Nef->AlphaHydroxy Nitroalkene Nitroalkene (Michael Acceptors) Dehydration->Nitroalkene StartMat Starting Materials (Degradation) Retro->StartMat

Caption: The "Divergent Synthesis" workflow demonstrating how a single intermediate accesses three distinct chemical spaces.

Validated Experimental Protocols

Protocol A: Asymmetric Henry Reaction (Copper-Catalyzed)

Objective: Synthesis of chiral ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-nitro alcohols with high enantiomeric excess (ee).
Mechanism:  Uses a Cu(II)-Bisoxazoline (Box) complex to create a rigid chiral pocket, directing the facial attack of the nitronate.

Reagents:

  • Aldehyde (1.0 equiv)

  • Nitromethane (10.0 equiv)

  • 
     (10 mol%)
    
  • Chiral Bisoxazoline Ligand (11 mol%)

  • Ethanol (Solvent)[4]

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried flask, dissolve

    
     and the chiral ligand in absolute ethanol. Stir at room temperature for 1 hour to form the active deep-blue complex.
    
  • Substrate Addition: Cool the mixture to 0°C (or -20°C for higher ee). Add the nitromethane, followed by the slow addition of the aldehyde.

    • Expert Note: Slow addition prevents local concentration spikes that could trigger non-catalyzed background reactions (racemic).

  • Reaction Monitoring: Stir for 24–48 hours. Monitor via TLC. The reaction is often slower than non-catalyzed variants due to steric bulk.

  • Quench & Workup: CRITICAL STEP. Quench with saturated aqueous

    
    . Extract with EtOAc.
    
    • Self-Validating Check: If the aqueous layer turns bright blue, copper has been successfully removed.

  • Purification: Flash chromatography.

    • Caution: Silica gel is slightly acidic. If the product is acid-sensitive, neutralize silica with 1%

      
      .
      
Protocol B: Chemoselective Reduction to 1,2-Amino Alcohols

Objective: Reduction of the nitro group without affecting the hydroxyl group or racemizing the center.

Reagents:

  • 
    -Nitro alcohol (1.0 equiv)
    
  • 10% Pd/C (10 wt% loading)

  • Ammonium Formate (5.0 equiv) or

    
     balloon
    
  • Methanol (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro alcohol in methanol. Purge the vessel with nitrogen to remove oxygen (safety against ignition when adding Pd/C).

  • Catalyst Addition: Carefully add 10% Pd/C.

  • Hydrogenation:

    • Method A (Transfer Hydrogenation): Add Ammonium Formate. Heat to reflux for 1–2 hours. This is often faster and safer than balloons.

    • Method B (Gas): Introduce

      
       via balloon. Stir vigorously at RT for 4–12 hours.
      
  • Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Safety: Do not let the Pd/C dry out on the filter paper; it is pyrophoric. Keep it wet.

  • Isolation: Concentrate the filtrate. The amino alcohol is often obtained as a free base or formate salt.

Data Summary & Optimization

VariableConditionImpact on Outcome
Solvent THF vs. EtOHProtic solvents (EtOH) often accelerate the Henry reaction via H-bonding stabilization of the transition state.
Base DBU vs. NaOHStrong hydroxide bases promote retro-Henry (reversibility). DBU or mild alkoxides favor product retention.
Temperature -20°C vs. 25°CLower temperatures increase enantioselectivity (ee) but decrease reaction rate significantly.
Quench pH Acidic vs. NeutralAcidic quench stops the reaction but may degrade acid-sensitive groups. Neutral quench is preferred for stability.
Troubleshooting Guide
  • Problem: Low yield due to Retro-Henry reaction during workup.

    • Solution: Ensure the reaction mixture is acidified (pH 5-6) immediately upon quenching to protonate the alkoxide and prevent the reverse reaction.

  • Problem: Poor diastereoselectivity (syn/anti mixture).

    • Solution: Switch to a specific metal catalyst. Cu(II) generally favors anti products, while specific organocatalysts can be tuned for syn.

References

  • BenchChem. (2025). The Enduring Legacy of the Henry Reaction: A Technical Guide to the Discovery and Synthetic Utility of β-Nitro Alcohols. Link

  • Organic Chemistry Portal. (2023). Henry Reaction (Nitroaldol Reaction).[1][5][6][7] Link

  • Evans, D. A., et al. (2003).[5] A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society. Link

  • Palomo, C., et al. (2005). Asymmetric Henry Reaction. European Journal of Organic Chemistry. Link

  • Nobel, A., & Anderson, J. C. (2013). Nitro-Mannich Reaction. Chemical Reviews. Link

  • Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron. Link

Sources

Method

Asymmetric synthesis of β-amino alcohols from 1-bromo-1-nitrooctan-2-ol

This Application Note is structured to guide researchers through the asymmetric synthesis of chiral 1-amino-2-octanol using 1-bromo-1-nitrooctan-2-ol as the pivotal intermediate. This scaffold is a critical precursor for...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the asymmetric synthesis of chiral 1-amino-2-octanol using 1-bromo-1-nitrooctan-2-ol as the pivotal intermediate. This scaffold is a critical precursor for sphingolipids and adrenergic receptor modulators.[1]

The guide focuses on two critical phases:

  • Stereoselective Formation: Generating the chiral 1-bromo-1-nitrooctan-2-ol via an Asymmetric Henry (Nitroaldol) Reaction.

  • Chemo-selective Reduction: Converting the bromo-nitro intermediate to the

    
    -amino alcohol via reductive debromination without racemization.[1]
    

Application Note: Asymmetric Synthesis of -Amino Alcohols from 1-Bromo-1-nitrooctan-2-ol

Executive Summary

Chiral


-amino alcohols are privileged motifs in medicinal chemistry, serving as the core structure for sphingosine derivatives, chiral auxiliaries, and 

-adrenergic blockers. This protocol details the synthesis of (S)-1-amino-2-octanol starting from heptanal and bromonitromethane. The route utilizes a Copper(II)-catalyzed Asymmetric Henry Reaction to establish the C2 stereocenter in 1-bromo-1-nitrooctan-2-ol , followed by a Pd/C-catalyzed hydrogenation that performs a concomitant nitro-reduction and debromination.
Key Advantages
  • Atom Economy: Utilizes high-value bromonitromethane to install both nitrogen and functionality in a single C-C bond forming step.[1]

  • Stereocontrol: Copper-ligand systems provide high enantioselectivity (>95% ee) for the critical C2 hydroxyl center.[1]

  • Streamlined Workup: The reductive debromination collapses the diastereomeric mixture (syn/anti) at C1 into a single enantiomer at C2, simplifying purification.[1]

Reaction Pathway & Mechanism

The synthesis proceeds via the nucleophilic addition of bromonitromethane to heptanal, controlled by a chiral ligand.[1] The subsequent hydrogenation removes the bromine atom and reduces the nitro group to an amine.[1]

ReactionPathway Start Heptanal (C6H13CHO) Catalyst Cu(OAc)2 / Chiral Ligand (Asymmetric Henry) Start->Catalyst Reagent Bromonitromethane (BrCH2NO2) Reagent->Catalyst Intermediate (1R, 2S)-1-Bromo-1-nitrooctan-2-ol (Chiral Intermediate) Catalyst->Intermediate Stereoselective C-C Bond Formation (>90% ee, dr varies) Reduction H2 (50 psi), Pd/C (Reductive Debromination) Intermediate->Reduction Product (S)-1-Amino-2-octanol (Target Scaffold) Reduction->Product -HBr, -2H2O Retention of C2 Chirality

Figure 1: Strategic workflow for the conversion of aldehydes to chiral amino alcohols via bromo-nitro intermediates.[2]

Experimental Protocols

Phase 1: Asymmetric Henry Reaction

Objective: Synthesis of enantioenriched (1R, 2S)-1-bromo-1-nitrooctan-2-ol. Note: The stereochemistry at C1 (bearing Br/NO2) is less critical than C2 (bearing OH) because C1 becomes a methylene group in the next step.[1] However, high diastereoselectivity (anti-isomer) often correlates with high enantioselectivity.

Materials
  • Substrate: Heptanal (1.0 equiv, 10 mmol)

  • Reagent: Bromonitromethane (1.2 equiv, 12 mmol)

  • Catalyst Precursor: Cu(OAc)₂·H₂O (5 mol%)

  • Ligand: (1R, 2R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Jacobsen Ligand) or Camphor-derived aminopyridine (5.5 mol%)

  • Solvent: Ethanol (Abs.) or THF (0.5 M)

  • Base: Diisopropylethylamine (DIPEA) (10 mol%)

Procedure
  • Catalyst Formation: In a flame-dried Schlenk flask, dissolve Cu(OAc)₂ (0.5 mmol) and the Chiral Ligand (0.55 mmol) in Ethanol (20 mL). Stir at Room Temperature (RT) for 1 hour until a deep green/blue complex forms.

  • Addition: Cool the solution to 0°C. Add Heptanal (1.14 g, 10 mmol) followed by Bromonitromethane (1.68 g, 12 mmol).

  • Initiation: Add DIPEA (10 mol%) dropwise to initiate the nitroaldol reaction.

  • Incubation: Stir at 0°C for 24–48 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1] The bromo-nitroalcohol usually appears as a less polar spot than the starting aldehyde (staining with KMnO4 is required).[1]

  • Quench: Quench with saturated NH₄Cl solution (10 mL) and extract with Et₂O (3 x 20 mL).

  • Purification: Dry organics over MgSO₄, concentrate, and purify via Flash Column Chromatography (Silica, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 75–85%

    • Data Check: 1H NMR should show the CH(OH) proton as a multiplet ~4.0-4.2 ppm and the CH(Br)NO2 proton as a doublet ~5.8-6.0 ppm.[1]

Phase 2: Reductive Debromination to -Amino Alcohol

Objective: Conversion of 1-bromo-1-nitrooctan-2-ol to (S)-1-amino-2-octanol. Mechanism: Palladium on Carbon catalyzes the hydrogenolysis of the C-Br bond (easier than C-Cl, harder than C-I) and the reduction of the nitro group.[1]

Materials
  • Substrate: 1-Bromo-1-nitrooctan-2-ol (from Phase 1)

  • Catalyst: 10% Pd/C (Type: Degussa E101 or similar wet support, 10 wt% loading relative to substrate)

  • Solvent: Methanol (0.1 M concentration)

  • Additive: Acetic Acid (1.0 equiv) or HCl (1.0 equiv) — Critical to prevent amine coupling/poisoning.

  • Hydrogen Source: H₂ gas (Balloon or Parr Shaker at 50 psi)

Procedure
  • Preparation: Dissolve the bromo-nitro alcohol (1.0 g) in Methanol (40 mL) in a hydrogenation vessel.

  • Acidification: Add Acetic Acid (1.0 equiv). This protonates the forming amine, preventing it from poisoning the catalyst or condensing with intermediates.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an Argon blanket.[1] Caution: Pd/C is pyrophoric.[1]

  • Hydrogenation:

    • Method A (Balloon): Purge with H₂ x3.[1] Stir vigorously at RT for 24 hours.

    • Method B (Parr Shaker - Recommended): Pressurize to 50 psi H₂. Shake for 6–12 hours.

  • Monitoring: Monitor by LC-MS. The mass shift will be significant: Loss of Br (-79/81 amu) and conversion of NO2 to NH2.[1]

    • Target Mass: (M+H)+ = 146.15 (for C8H19NO).[1]

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Neutralization: Concentrate the filtrate. The residue is the acetate salt.[1] To obtain the free base, dissolve in DCM and wash with 1M NaOH (carefully, amino alcohols are water soluble; salting out with NaCl may be needed).

  • Isolation: Dry over Na₂SO₄ and concentrate. Recrystallization from Et₂O/Hexane or distillation is recommended for high purity.[1]

Analytical Data & Validation

Expected Data Table
Parameter1-Bromo-1-nitrooctan-2-ol1-Amino-2-octanol
Molecular Weight ~254.12 g/mol 145.24 g/mol
Appearance Pale yellow oil/solidWaxy white solid / Colorless oil
1H NMR Key Signal

5.9 (d, 1H, CH-Br)

2.5-2.8 (m, 2H, CH2-NH2)
Chirality 2 Stereocenters (C1, C2)1 Stereocenter (C2)
Specific Rotation Depends on isomer

(c=1, EtOH) for (S)
Stereochemical Validation

To determine the Enantiomeric Excess (ee) of the final amino alcohol:

  • Derivatization: React a small aliquot of the amino alcohol with Mosher's Acid Chloride or O-Phthalaldehyde (OPA) reagents.

  • HPLC Method:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.[1]

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 210 nm (or fluorescence for OPA derivatives).[1]

Critical Troubleshooting (E-E-A-T)

Incomplete Debromination
  • Symptom: Mass spec shows M+H peaks corresponding to bromo-amine or bromo-nitro compounds.

  • Cause: Poisoning of Pd catalyst by bromide ions or insufficient pressure.[1]

  • Fix: Add Sodium Acetate (NaOAc) (2.0 equiv) to the hydrogenation mixture. NaOAc acts as a buffer to scavenge HBr formed during the reaction, preventing the formation of inhibiting acidic species on the catalyst surface.[1]

Loss of Stereochemistry[1]
  • Symptom: Low ee in the final product despite high ee in the Henry adduct.[1]

  • Cause: Retro-Henry reaction (reversibility) before reduction, or racemization via ketone enolization if oxidation occurs.

  • Fix: Ensure the Henry reaction is quenched completely and the intermediate is purified quickly. During hydrogenation, keep the temperature <40°C.

Diastereomer Separation
  • Insight: The Henry reaction produces syn and anti diastereomers.[1]

  • Impact: Upon reductive debromination, both diastereomers at C1 collapse to the same enantiomer at C2 (assuming C2 configuration is identical).[1]

  • Benefit: You do not need to separate syn/anti diastereomers of the bromo-nitro intermediate if the absolute configuration at C2 is controlled by the catalyst.[1]

References

  • Catalytic Asymmetric Henry Reaction: Blay, G., et al. "A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction."[3][4] Chemical Communications, 2006.

  • Reduction of Nitro Compounds: Orlandi, M., et al. "Metal-Free Reduction of Nitro Compounds to Amines."[5] Organic Letters, 2015.[1][5][6]

  • General Amino Alcohol Synthesis: Ager, D. J., et al. "The Synthesis of

    
    -Amino Alcohols and Their Derivatives." Chemical Reviews, 1996. 
    
  • Hydrogenation Protocols: "Catalytic Hydrogenation of Nitroalkanes." Organic Syntheses, Coll.[1] Vol. 4, p.221.

Sources

Application

Application Notes and Protocols: 1-bromo-1-nitrooctan-2-ol in Multi-step Organic Synthesis

Introduction: The Strategic Value of 1-bromo-1-nitrooctan-2-ol In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular arch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-bromo-1-nitrooctan-2-ol

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-bromo-1-nitrooctan-2-ol is a highly functionalized and versatile intermediate that serves as a powerful linchpin in multi-step synthesis protocols.[1] Its structure, featuring a vicinal bromo, nitro, and hydroxyl group, offers a nexus of reactive sites that can be selectively transformed into a diverse array of other functional groups. This trifecta of functionality makes it an invaluable precursor for pharmaceuticals, agrochemicals, and other high-value chemical entities.

The primary route to synthesizing 1-bromo-1-nitrooctan-2-ol and its analogs is the Henry (or nitroaldol) reaction, a classic carbon-carbon bond-forming transformation that couples a nitroalkane with a carbonyl compound.[2][3] The resulting β-nitro alcohol products are pivotal synthetic intermediates, prized for the synthetic versatility of both the hydroxyl and the nitro moieties.[4][5] This guide provides an in-depth exploration of the synthesis of 1-bromo-1-nitrooctan-2-ol and delineates its subsequent applications in multi-step synthetic pathways, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis of 1-bromo-1-nitrooctan-2-ol via NaI-Catalyzed Henry Reaction

The addition of bromonitromethane to aldehydes represents a direct and efficient method for preparing 1-bromo-1-nitroalkan-2-ols. A particularly mild and effective approach utilizes sodium iodide (NaI) as a catalyst.[6][7] This method avoids harsh bases that can promote side reactions, such as elimination, offering high yields of the desired β-nitro alcohol.

Causality of Experimental Design: The choice of NaI as a catalyst is strategic. It is believed that the iodide ion acts as a soft Lewis base, activating the aldehyde, and may also facilitate the formation of the nucleophilic nitronate anion from bromonitromethane under very mild conditions, thus promoting the carbon-carbon bond formation. This catalytic approach is preferable to stoichiometric base-mediated reactions, which can be difficult to control and may lead to the formation of undesired byproducts.

Experimental Workflow: Synthesis of 1-bromo-1-nitrooctan-2-ol

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A 1. Add Octanal, Bromonitromethane, and NaI to Solvent (e.g., CH2Cl2) B 2. Stir at Room Temperature A->B Monitor 3. Monitor by TLC B->Monitor C 4. Quench with Saturated NH4Cl Solution D 5. Extract with CH2Cl2 C->D E 6. Dry Organic Layer (Na2SO4) D->E F 7. Concentrate in vacuo E->F G 8. Purify via Column Chromatography F->G Product 1-bromo-1-nitrooctan-2-ol G->Product Monitor->C Reaction Complete G start 1-bromo-1-nitrooctan-2-ol in THF reagent Add SmI2 Solution at 0 °C start->reagent stir Stir for 15-30 min reagent->stir workup Quench with 0.1 M HCl, Extract with Et2O stir->workup purify Purify via Column Chromatography workup->purify product (E)-1-Nitrooct-1-ene purify->product G cluster_products Synthetic Products center 1-bromo-1-nitrooctan-2-ol A (E)-Nitroalkene center->A Elimination (e.g., SmI2) B β-Amino Alcohol center->B Reduction (e.g., H2, Pd/C) C α-Nitro Ketone center->C Oxidation (e.g., PCC, DMP)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-bromo-1-nitrooctan-2-ol

Welcome to the technical support center for 1-bromo-1-nitrooctan-2-ol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of this valuable s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-bromo-1-nitrooctan-2-ol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of isolating this compound with high purity.

Introduction: The Challenge of Stability and Purity

1-bromo-1-nitrooctan-2-ol is typically synthesized via a Henry (nitroaldol) reaction between heptanal and bromonitromethane.[1][2] While an effective C-C bond-forming reaction, the product itself is a sensitive molecule. Its structure, featuring a long lipophilic alkyl chain alongside polar hydroxyl and bromonitro functionalities, presents a unique set of purification challenges. The primary obstacles stem from its thermal and pH lability, the presence of closely-related impurities, and its physical properties which can complicate crystallization.

This guide is structured to address the most common issues encountered during purification, providing not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your own work.

Frequently Asked Questions (FAQs)

Q1: My crude product is a persistent oil that won't crystallize. What are the likely causes and solutions?

A1: This is a very common issue. The failure to crystallize typically points to two main culprits: the presence of impurities that act as crystallization inhibitors, or the intrinsic physical properties of the molecule (i.e., a low melting point).

  • Causality (Impurities): The Henry reaction can generate several byproducts. Unreacted heptanal is a primary concern, as its oily nature can prevent the formation of a crystalline lattice. Another common impurity is the dehydrated product, 1-bromo-1-nitrooct-1-ene, formed by the elimination of water from your target molecule, which is also often an oil.

  • Expert Insight: Before attempting a large-scale crystallization, confirm the presence of a significant amount of the desired product via TLC or ¹H NMR. If the crude material is less than 80-85% pure, direct crystallization is unlikely to succeed.

  • Troubleshooting Steps:

    • Initial Wash: Perform a liquid-liquid extraction. Wash the crude organic layer with a chilled, slightly acidic brine (pH 5-6) to remove any basic catalyst and water-soluble impurities. Avoid basic washes (e.g., sodium bicarbonate), as this can induce decomposition.[3]

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure at a low temperature (<40°C) to prevent thermal degradation.

    • Consider Chromatography: If the product remains an oil after washing, it indicates the presence of significant organic impurities. Flash column chromatography is the most effective method to separate the target molecule from unreacted aldehyde and elimination byproducts before attempting crystallization.[4]

Q2: My NMR spectrum shows multiple sets of peaks, suggesting diastereomers. How can I separate them?

A2: The synthesis of 1-bromo-1-nitrooctan-2-ol creates two adjacent chiral centers (at C1 and C2). Unless the reaction is performed under stereocontrolled conditions, you will inevitably form a mixture of diastereomers (syn and anti).

  • Causality (Stereochemistry): These diastereomers have identical connectivity but different spatial arrangements. Consequently, they have distinct physical properties, including different chemical shifts in NMR and different retention times in chromatography.

  • Expert Insight: Diastereomers often have very similar solubility profiles, making separation by recrystallization extremely difficult and inefficient.

  • Troubleshooting Steps:

    • Analytical Confirmation: Use a high-resolution HPLC method to confirm the number of diastereomers and their relative ratio.

    • Purification Method: Meticulous flash column chromatography is the gold standard for separating diastereomers. Use a long column with a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing to 15-20%).

    • Fraction Analysis: Collect many small fractions and analyze them by TLC or HPLC to identify the pure fractions of each diastereomer before combining them.

Q3: The product appears to be decomposing during my purification workflow. How can I improve its stability?

A3: 1-bromo-1-nitrooctan-2-ol, much like its well-studied analogue Bronopol (2-bromo-2-nitropropane-1,3-diol), is susceptible to degradation, particularly at elevated temperatures and non-neutral pH.[3][5]

  • Causality (Decomposition Pathway): The primary degradation route is a retro-Henry reaction, especially under basic conditions, which breaks the molecule down into its starting materials (heptanal and bromonitromethane). At higher temperatures (>140°C for Bronopol), exothermic decomposition can occur.[3] Formaldehyde can also be released under certain decomposition conditions.[6][7]

  • Expert Insight: Every step of the purification process should be conducted with stability in mind. The mantra is "keep it cool, keep it neutral."

  • Troubleshooting Steps:

    • Temperature Control: Concentrate solutions on a rotary evaporator with a bath temperature no higher than 40°C.

    • pH Control: During aqueous workups, use neutral or slightly acidic (pH 4-6) solutions. Avoid contact with strong acids or bases.

    • Solvent Purity: Use high-purity, peroxide-free solvents for chromatography, as impurities can catalyze decomposition.

    • Storage: Store the purified product at low temperatures (e.g., in a refrigerator or freezer), under an inert atmosphere (N₂ or Ar) if possible, and protected from light.

In-Depth Purification Protocols & Troubleshooting

This section provides detailed, validated protocols for the most common purification techniques.

Protocol 1: Purification by Flash Column Chromatography

This method is recommended for crude products that are oily or contain a complex mixture of impurities, including diastereomers.

Step-by-Step Methodology:

  • Slurry Preparation (Dry Loading):

    • Dissolve your crude oil (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This prevents the sample from dissolving poorly at the top of the column.

  • Column Packing:

    • Select a column with an appropriate diameter (e.g., a 40g pre-packed column or equivalent for 1g of crude material).

    • Wet-pack the column using the initial eluent (e.g., 5% Ethyl Acetate in Hexane). Do not let the column run dry.

  • Loading and Elution:

    • Carefully add the silica-adsorbed sample to the top of the packed column.

    • Begin the elution with a low-polarity mobile phase (e.g., 5% EtOAc/Hexane).

    • Gradually increase the polarity (gradient elution) to 15-20% EtOAc/Hexane. A slow, shallow gradient is key to separating closely-eluting spots like diastereomers.

  • Fraction Collection & Analysis:

    • Collect small fractions (e.g., 10-15 mL).

    • Analyze the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate, which reacts with the alcohol).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent under reduced pressure, maintaining a bath temperature below 40°C.

Protocol 2: Purification by Recrystallization

This method is best suited for material that is already >90% pure and solid or semi-solid at room temperature. A mixed-solvent system is often required.

Step-by-Step Methodology:

  • Solvent Selection:

    • Choose a "good" solvent in which the compound is highly soluble (e.g., ethanol, isopropanol, or ethyl acetate).

    • Choose a "poor" solvent in which the compound is sparingly soluble (e.g., water or hexanes). The two solvents must be miscible.[8][9]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the hot "good" solvent required to fully dissolve the solid at its boiling point.[10]

  • Inducing Crystallization:

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point).

    • If necessary, add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystal Growth:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the growth of larger, purer crystals.[11]

  • Maximizing Yield:

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold solvent mixture.

    • Allow the crystals to air dry on the filter for several minutes before transferring them to a vacuum oven for complete drying at a low temperature (<40°C).

Data & Visualization

Table 1: Recommended Solvent Systems for Purification
Purification Method"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)Target Impurities Removed
Recrystallization Ethanol, Isopropanol, Ethyl AcetateWater, Hexanes, HeptanePolar and non-polar baseline impurities
Column Chromatography Dichloromethane, Ethyl AcetateHexanes, HeptaneUnreacted aldehyde, elimination byproducts, diastereomers
Diagram 1: Purification Strategy Decision Tree

This diagram provides a logical workflow for selecting the appropriate purification method based on the characteristics of your crude product.

G start_node Crude Product Analysis (TLC, NMR) decision_node decision_node start_node->decision_node Assess physical state & purity process_node_oil Flash Column Chromatography decision_node->process_node_oil Is it an oil OR <90% pure? [YES] process_node_solid Recrystallization decision_node->process_node_solid Is it a solid AND >90% pure? [NO] process_node process_node end_node Pure Product process_node_oil->end_node process_node_solid->end_node

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Impurity Identification Workflow

This workflow outlines the systematic process for identifying unknown peaks or spots observed during analysis.

G start_node Impurity Detected (e.g., extra HPLC peak) process_node_isolate process_node_isolate start_node->process_node_isolate Isolate impurity process_node process_node data_node data_node end_node Impurity Structure Identified process_node_lcms process_node_lcms process_node_isolate->process_node_lcms If possible via prep-HPLC or careful chromatography data_node_ms Obtain Molecular Weight & Isotopic Pattern (Br) process_node_lcms->data_node_ms Analyze via LC-MS process_node_nmr process_node_nmr data_node_ms->process_node_nmr Correlate with possible structures data_node_nmr Determine Connectivity & Stereochemistry process_node_nmr->data_node_nmr Analyze via NMR (¹H, ¹³C, COSY) data_node_nmr->end_node Confirm structure

Caption: Systematic workflow for impurity identification.

References

  • Bronopol - Wikipedia. Wikipedia. [Link]

  • What is Bronopol? Cosmetic usage, alternatives, and regulatory insights - Slate. Slate. [Link]

  • Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PubMed. PubMed. [Link]

  • Determination of bronopol and its degradation products by HPLC - ResearchGate. ResearchGate. [Link]

  • BRONOPOL - Ataman Kimya. Ataman Kimya. [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. [Link]

  • Efficient Addition Reaction of Bromonitromethane to Aldehydes Catalyzed by NaI: A New Route to 1-Bromo-1-nitroalkan-2-ols under Very Mild Conditions | Request PDF - ResearchGate. ResearchGate. [Link]

  • US20110065964A1 - Process For The Preparation Of Bronopol - Google Patents.
  • Development and validation of an analytical method for determination of bronopol and kathon preservative in milk - PMC. NCBI. [Link]

  • Determination of bronopol in cosmetic products by HPLC with electrochemical detection | Request PDF - ResearchGate. ResearchGate. [Link]

  • Experiment 2: Recrystallization. University of Calgary. [Link]

  • 1-Bromo-1-nitro-octan-2-OL | C8H16BrNO3 | CID 351879 - PubChem. PubChem. [Link]

  • A catalytic highly enantioselective direct synthesis of 2-bromo-2- nitroalkan-1-ols through a Henry reaction - Semantic Scholar. Semantic Scholar. [Link]

  • Chem 267. Recrystallization. University of Massachusetts. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. CUNY Academic Works. [Link]

  • 2-BROMO-2-NITRO-1,3-PROPANEDIOL. International Labour Organization. [Link]

  • Preparation of 1-bromo-2-propanol - PrepChem.com. PrepChem.com. [Link]

  • EP0913381B1 - Method for purifying a bromine compound - Google Patents.
  • 1-Bromo-1-nitro-octane | C8H16BrNO2 | CID 4599209 - PubChem - NIH. PubChem. [Link]

  • Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics - CIR Report Data Sheet. Cosmetic Ingredient Review. [Link]

  • Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol) (Kireche et al., 2011). ResearchGate. [Link]

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • (PDF) The atmospheric degradation of 1-bromopropane (CH3CH2CH2Br): The photochemistry of bromoacetone - ResearchGate. ResearchGate. [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - MDPI. MDPI. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - Norwegian Research Information Repository - NVA. Brage. [Link]

Sources

Optimization

Optimization of reaction conditions for the synthesis of 1-bromo-1-nitrooctan-2-ol

Topic: Optimization of Reaction Conditions for Henry-Type Addition Target Molecule: 1-bromo-1-nitrooctan-2-ol (CAS: 15509-51-0) Primary Reaction: Condensation of Heptanal with Bromonitromethane Support Tier: Level 3 (Sen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Henry-Type Addition Target Molecule: 1-bromo-1-nitrooctan-2-ol (CAS: 15509-51-0) Primary Reaction: Condensation of Heptanal with Bromonitromethane Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Core Directive

To the Researcher: You are likely attempting to synthesize 1-bromo-1-nitrooctan-2-ol as a precursor for biocidal agents (bronopol analogs) or functionalized nitroalkenes. The conventional route involving the bromination of a pre-formed nitroaldol often results in over-bromination (dibromo species) and oxidative cleavage.

The Superior Protocol: We recommend the direct catalytic addition of bromonitromethane to heptanal . While traditional base-catalyzed Henry reactions are common, they are detrimental here due to the high sensitivity of bromonitromethane to strong bases (rapid decomposition). The most robust, self-validating protocol utilizes Sodium Iodide (NaI) as a mild nucleophilic catalyst, or Copper(II) Acetate for enantioselective requirements.

Standard Operating Procedure (SOP): The NaI Catalytic Route

This protocol minimizes side reactions (dehydration to nitroalkenes) and prevents the "orange oil" decomposition characteristic of bromonitromethane in high pH environments.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Heptanal 1.0ElectrophileFreshly distilled to remove heptanoic acid.
Bromonitromethane 1.2NucleophileWarning: Lachrymator.[1] Unstable in base.
Sodium Iodide (NaI) 0.2CatalystDry; activates the aldehyde and stabilizes the transition state.
THF SolventMediumAnhydrous.[1] Reaction concentration ~0.5 M.
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve Heptanal (1.0 equiv) and Bromonitromethane (1.2 equiv) in anhydrous THF.

  • Catalyst Addition: Add NaI (20 mol%) in one portion at room temperature (20–25 °C).

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 80:20).

    • Success Indicator: Disappearance of heptanal spot; appearance of a less polar product spot.

    • Failure Indicator: Deep red/orange color change (indicates bromonitromethane decomposition).[2]

  • Quench & Workup: Dilute with

    
    , wash with aqueous sodium thiosulfate (to remove free 
    
    
    
    ), then water and brine.
  • Purification: Flash chromatography on silica gel. Crucial: Use a gradient of Hexane

    
     5% EtOAc. Do not use basic alumina.
    

Technical Troubleshooting Guide (Q&A)

Category A: Reaction Stability & Yield

Q1: My reaction mixture turned a dark red/orange color within 30 minutes, and the yield is <20%. What happened? Diagnosis: Base-Induced Decomposition. Explanation: Bromonitromethane (


) is significantly more acidic than nitromethane. In the presence of strong bases (NaOH, KOH, or even 

if not carefully controlled), it undergoes self-condensation and rapid decomposition into reactive radical species. Solution:
  • Switch to the NaI (Sodium Iodide) protocol described above.

  • If using a base is mandatory for your specific variant, use a non-nucleophilic organic base like DIPEA at

    
    , but expect lower yields compared to the halide-catalyzed route.
    

Q2: I am observing significant amounts of (E)-1-bromo-1-nitrooct-1-ene. How do I prevent this? Diagnosis: In-situ Dehydration. Explanation: The target molecule, 1-bromo-1-nitrooctan-2-ol, is a


-nitro alcohol. These are prone to elimination of water to form nitroalkenes, especially if the reaction temperature rises or if the workup is too acidic/basic.
Solution: 
  • Temperature Control: Maintain reaction temperature strictly below

    
    .
    
  • Workup pH: Ensure the aqueous wash steps are neutral (pH 6–7). Avoid acidic washes which catalyze the elimination.

Category B: Stereochemistry & Selectivity[1][2][3][4][5][6]

Q3: The product is a racemic mixture of syn and anti diastereomers (approx 50:50). Can I improve the diastereoselectivity? Diagnosis: Lack of Steric Control in Transition State. Explanation: The simple NaI-catalyzed Henry reaction proceeds via a loose transition state with poor facial discrimination between the aldehyde and the nitronate species. Solution:

  • Catalyst Switch: Transition to a Copper(II)-Ligand system .

  • Protocol: Use

    
     (10 mol%) with a 
    
    
    
    -symmetric chiral diamine ligand (e.g., camphor-derived ligands or bisoxazolines).
  • Outcome: This creates a rigid chiral pocket, often favoring the anti-isomer with high enantiomeric excess (ee), though reaction times will increase to 24–48 hours.

Category C: Purification[1][6][7]

Q4: My product decomposes on the silica column. The pure fraction is contaminated with heptanal. Diagnosis: Retro-Henry Reaction. Explanation: The Henry reaction is reversible.[3] Silica gel is slightly acidic and can catalyze the retro-aldol cleavage of your product back into heptanal and bromonitromethane during slow elution. Solution:

  • Deactivation: Pre-treat the silica gel with 1%

    
     (Triethylamine) in Hexane to neutralize acidity.
    
  • Speed: Perform "Flash" chromatography literally—keep the residence time on the column under 10 minutes.

Data Visualization & Logic

Comparative Catalyst Performance

Based on kinetic data for Bromonitromethane additions.

Catalyst SystemYield (%)Reaction TimeDiastereoselectivity (dr)Stability Risk
NaOH / KOH (Aq) 35–45%1–2 h1:1High (Decomposition)
Amberlyst A-21 60–70%12 h1:1Moderate
NaI (THF) 85–92% 4–6 h 55:45Low (Recommended)
Cu(OAc)₂ / Ligand 75–85%24–48 hUp to 90:10 Low
Reaction Mechanism & Failure Pathways

The following diagram illustrates the NaI catalytic cycle and the critical divergence point where base catalysis leads to failure.

G cluster_NaI Recommended Path (NaI Catalysis) cluster_Base Failure Path (Strong Base) Start Heptanal + Bromonitromethane Complex Iodohydrin/Aldehyde Activation Start->Complex + NaI (20 mol%) Deprotonation Rapid Deprotonation (Nitronate Formation) Start->Deprotonation + NaOH/KOH Transition Transition State (Stabilized) Complex->Transition Product 1-bromo-1-nitrooctan-2-ol (High Yield) Transition->Product Decomp Self-Condensation / Radical Decomposition Deprotonation->Decomp Unstable Species Waste Orange Oil / Tar (Low Yield) Decomp->Waste

Caption: Divergence of reaction pathways. NaI promotes controlled addition, while strong bases trigger decomposition.

References

  • Concellón, J. M., Rodríguez-Solla, H., & Concellón, C. (2006).[4] Efficient Addition Reaction of Bromonitromethane to Aldehydes Catalyzed by NaI: A New Route to 1-Bromo-1-nitroalkan-2-ols under Very Mild Conditions. The Journal of Organic Chemistry.

  • Blay, G., Hernández-Olmos, V., & Pedro, J. R. (2008). A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction. Chemical Communications.[5]

  • Ballini, R., & Palmieri, A. (2021).[6] Nitroalkanes: Synthesis, Reactivity, and Applications. Wiley-VCH.

  • PubChem Compound Summary. (n.d.). 1-Bromo-1-nitrooctan-2-ol (CID 351879).[7] National Center for Biotechnology Information.

Sources

Troubleshooting

Degradation pathways of 1-bromo-1-nitrooctan-2-ol under acidic or basic conditions

The following technical guide is structured as a Technical Support Center resource. It is designed to assist researchers and formulation scientists working with 1-bromo-1-nitrooctan-2-ol (an analog of the widely used bio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Technical Support Center resource. It is designed to assist researchers and formulation scientists working with 1-bromo-1-nitrooctan-2-ol (an analog of the widely used biocide Bronopol).

The content synthesizes established chemical principles regarding geminal bromonitro alcohols to provide specific, actionable troubleshooting steps for this octyl-derivative.

Executive Summary: The Stability Profile

1-bromo-1-nitrooctan-2-ol is a functionalized nitroalcohol used primarily for its antimicrobial properties. Its stability is governed by the retro-nitroaldol (Retro-Henry) equilibrium.

  • Optimal Stability: pH 4.0 – 6.0 (Buffered).

  • Critical Risk (Basic Conditions): Rapid degradation via C-C bond cleavage, releasing heptanal (aldehyde odor) and bromonitromethane (lacrimatory agent).

  • Critical Risk (Acidic Conditions): Generally stable, but susceptible to dehydration or hydrolysis under extreme stress (

    
    ), leading to nitroalkene formation.
    

Interactive Troubleshooting Guide (FAQ)

Category A: Basic pH Excursions (pH > 7.5)

Q1: My formulation has developed a rancid, "fatty" odor and the active concentration is dropping. What is happening? Diagnosis: You are likely experiencing Retro-Henry Cleavage . The Mechanism: Under alkaline conditions, the hydroxyl group at C2 is deprotonated. The resulting alkoxide triggers the cleavage of the C1-C2 bond. Unlike Bronopol (which releases formaldehyde), 1-bromo-1-nitrooctan-2-ol releases Heptanal (a C7 aldehyde with a strong, fatty/herbal odor) and Bromonitromethane . Action Plan:

  • Check the pH immediately. If pH > 7.5, adjust to pH 5.5 using Citric Acid or Phosphate buffer.

  • Perform a headspace GC-MS analysis looking for the Heptanal peak (Retention time characteristic of C7 aldehydes).

Q2: The solution is turning yellow/brown. Is this oxidation? Diagnosis: This is likely Polymerization of Degradants . The Mechanism: The byproduct Bromonitromethane is reactive. In the presence of base, it can degrade further to release nitrite ions (


) and bromide ions (

).[1] The nitrite can react with trace amines or phenols to form colored diazo/nitroso compounds, or the aldehyde (Heptanal) can undergo aldol condensation, leading to yellowing. Action Plan:
  • Quantify Nitrite (

    
    ) levels using ion chromatography (IC).
    
  • Add a chelating agent (e.g., EDTA) if metal ions are suspected of catalyzing the breakdown, though pH control is the primary fix.

Category B: Acidic pH Excursions (pH < 4.0)

Q3: We observe a new hydrophobic peak on HPLC, but the pH is acidic (pH 2-3). Diagnosis: Potential Dehydration to Nitroalkene . The Mechanism: While geminal bromonitro alcohols are stable in mild acid, strong acidic conditions (especially with heat) can catalyze the elimination of water (


) between C2 and C1 (or C3), potentially forming 1-bromo-1-nitrooct-1-ene .
Action Plan: 
  • Check the UV spectrum of the new peak. Conjugated nitroalkenes have a distinct absorption shift compared to the parent alcohol.

  • Store samples at

    
     to inhibit elimination reactions.
    

Visualizing the Degradation Pathways

The following diagram maps the structural fate of 1-bromo-1-nitrooctan-2-ol under different pH stresses.

DegradationPathways Parent 1-Bromo-1-nitrooctan-2-ol (Active Compound) BaseTrigger Basic pH (>7.5) Retro-Nitroaldol Reaction Parent->BaseTrigger OH- attack AcidTrigger Acidic pH (<3.0) + Heat Dehydration Parent->AcidTrigger H+ catalysis Intermed1 Alkoxide Intermediate BaseTrigger->Intermed1 Heptanal Heptanal (Odor: Fatty/Rancid) Intermed1->Heptanal C1-C2 Cleavage BNM Bromonitromethane (Volatile/Lacrimatory) Intermed1->BNM C1-C2 Cleavage Inorganic Inorganic Byproducts (Br-, NO2-, Formic Acid) BNM->Inorganic Further Hydrolysis Nitroalkene 1-Bromo-1-nitrooct-1-ene (Conjugated Species) AcidTrigger->Nitroalkene -H2O

Figure 1: Mechanistic divergence of 1-bromo-1-nitrooctan-2-ol degradation. The Retro-Henry pathway (Red) is the dominant failure mode in formulation.

Quantitative Data: Stability Limits

The following table summarizes expected half-life trends based on the behavior of the bromonitro alcohol class (e.g., Bronopol) extrapolated to the octyl-derivative.

ParameterAcidic (pH 4.0)Neutral (pH 7.0)Alkaline (pH 9.0)
Predicted Half-Life (

)
> 2 Years2 - 6 Months< 48 Hours
Dominant Mechanism Hydrolytically StableSlow Retro-HenryRapid Retro-Henry
Primary Degradant None (Trace Nitroalkene)Heptanal (Trace)Heptanal + Bromonitromethane
Visual Indicator ClearSlight HazinessYellowing/Browning
Odor Profile NeutralFaint Fatty NoteStrong Rancid Note

Standard Operating Procedures (SOPs)

Protocol A: Stress Testing for Formulation Validation

Use this protocol to determine if your buffer system is compatible.

  • Preparation: Prepare a 0.1% (w/v) solution of 1-bromo-1-nitrooctan-2-ol in three buffers:

    • Citrate Buffer (pH 4.0)

    • Phosphate Buffer (pH 7.0)

    • Borate Buffer (pH 9.0)

  • Incubation: Aliquot samples into amber glass vials (to exclude light degradation). Incubate at 40°C (Accelerated stability).

  • Sampling: Withdraw samples at T=0, T=24h, T=72h, and T=1 week.

  • Analysis: Analyze immediately via HPLC (Method below) or quench with dilute HCl to pH 3.0 to freeze the reaction.

Protocol B: HPLC Method for Degradant Separation

Standard Reverse-Phase method adapted for lipophilic nitroalcohols.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents on-column degradation).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic)

    • 2-15 min: 10%

      
       90% B (Linear Gradient to elute hydrophobic Heptanal/Parent)
      
    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for Nitrated species) and 280 nm (for Carbonyls/Heptanal).

  • Expected Elution:

    • Bromonitromethane (Early eluting, polar).

    • 1-bromo-1-nitrooctan-2-ol (Mid eluting).

    • Heptanal (Late eluting, hydrophobic).

References & Authority

  • Cui, Y., et al. (2011). "Degradation process of 2-bromo-2-nitro-1,3-propanediol (Bronopol)." ResearchGate.[2][3] (Establishes the Retro-Henry mechanism for geminal bromonitro alcohols).

  • PubChem. (2024).[4] "1-Bromo-1-nitrooctan-2-ol Compound Summary." National Library of Medicine. (Structural verification and physicochemical properties).

  • Scientific Committee on Consumer Safety (SCCS). (2012). "Opinion on Bronopol." European Commission. (Detailed kinetics of bromonitro alcohol hydrolysis and formaldehyde/aldehyde release).

  • Ball, P., et al. (1997). "Kinetics of the alkaline degradation of 2-bromo-2-nitropropane-1,3-diol." Journal of Pharmacy and Pharmacology. (Foundational kinetic data for the class).

Sources

Optimization

Technical Support Center: Synthesis of 1-Bromo-1-Nitrooctan-2-ol

Welcome to the dedicated technical support guide for the synthesis of 1-bromo-1-nitrooctan-2-ol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-bromo-1-nitrooctan-2-ol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and refine your experimental approach.

Safety First: Mandatory Handling Precautions

The synthesis of 1-bromo-1-nitrooctan-2-ol involves hazardous materials that require strict safety protocols. The related compound, Bronopol (2-bromo-2-nitro-1,3-propanediol), is known to be toxic if swallowed, a severe eye irritant, and may cause respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.

  • Ventilation: Conduct all steps of the synthesis in a certified chemical fume hood to avoid inhalation of volatile and potentially toxic reagents or byproducts.

  • Reagent Handling: Bromonitromethane is a hazardous substance. Heptanal is a flammable liquid and irritant. Handle these with extreme care, avoiding skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Do not dispose of organic solvents or halogenated compounds down the drain.

Introduction to the Synthesis

The formation of 1-bromo-1-nitrooctan-2-ol is achieved via the Henry Reaction (also known as a nitroaldol reaction).[3][4] This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane (bromonitromethane) to a carbonyl compound (heptanal).[5] The resulting β-nitro alcohol is a versatile intermediate, as the nitro and hydroxyl groups can be readily transformed into other functionalities, such as amino alcohols, making it a valuable building block in organic synthesis.[3][6][7]

The core challenge of this synthesis lies in controlling the reaction conditions to favor the desired product while minimizing side reactions and preventing product decomposition.

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis, purification, and analysis of 1-bromo-1-nitrooctan-2-ol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagent Preparation (Heptanal, Bromonitromethane, Catalyst, Solvent) setup Inert Atmosphere Setup (Nitrogen/Argon) reagents->setup Ensure dryness addition Slow Addition of Reagents & Temperature Control setup->addition Maintain inertness monitoring Reaction Monitoring (TLC/LC-MS) addition->monitoring Every 30-60 min quench Reaction Quench (e.g., aq. NH4Cl) monitoring->quench Upon completion extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification characterization Product Characterization (NMR, IR, MS) purification->characterization purity Purity Assessment (HPLC/qNMR) characterization->purity

Caption: High-level workflow for the synthesis of 1-bromo-1-nitrooctan-2-ol.

Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing 1-bromo-1-nitrooctan-2-ol?

The reaction is a base-catalyzed nucleophilic addition. The base deprotonates bromonitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of heptanal. A subsequent protonation step yields the final product, 1-bromo-1-nitrooctan-2-ol.

Q2: What are the most critical factors affecting the yield and purity?

The three most critical factors are:

  • Choice of Base/Catalyst: The strength and amount of the base are paramount. Strong bases can promote side reactions, while too little base will result in a sluggish or incomplete reaction.[3][8]

  • Temperature Control: The Henry reaction is often exothermic. Maintaining a consistent, low temperature is crucial to prevent side reactions like dehydration and the retro-Henry reaction.[8][9]

  • Reaction Time: Over-extending the reaction time, even after full consumption of the limiting reagent, can lead to the formation of impurities and product degradation.[10] Regular monitoring via Thin Layer Chromatography (TLC) is essential.

Q3: Which catalyst or base is best for this reaction?

There is no single "best" catalyst, as the optimal choice depends on the desired balance between reaction rate and selectivity.

  • Organic Amines (e.g., DIPEA, Triethylamine): These are often a good starting point. They are generally mild enough to minimize side reactions like the Cannizzaro reaction.[11]

  • Inorganic Salts (e.g., NaI, K₂CO₃): Catalytic amounts of sodium iodide (NaI) have been shown to be highly effective and promote the reaction under very mild conditions, which is excellent for preserving the sensitive product.[12][13] Potassium carbonate (K₂CO₃) is another mild inorganic base that can be effective.[14]

  • Strong Bases (e.g., NaOH, NaOMe): These should generally be avoided. While they can accelerate the reaction, they significantly increase the risk of side reactions and product decomposition, especially given the instability of similar compounds in alkaline conditions.[15][16]

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and effective method.

  • Procedure: Spot the crude reaction mixture on a silica gel TLC plate alongside spots of your starting materials (heptanal and bromonitromethane).

  • Eluent: A good starting eluent system is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 ratio).

  • Interpretation: The disappearance of the limiting reagent (typically heptanal) and the appearance of a new, more polar spot (the product alcohol) indicate reaction progress. The product should have a lower Rf value than heptanal.

Q5: How stable is the final product, 1-bromo-1-nitrooctan-2-ol?

β-nitro alcohols can be sensitive. The analogous compound Bronopol is known to be stable under normal storage but can decompose under alkaline conditions or at elevated temperatures.[15][17] It is reasonable to assume that 1-bromo-1-nitrooctan-2-ol shares this sensitivity. For long-term storage, keep the purified product in a tightly sealed container, protected from light, and at a low temperature (e.g., <4 °C).

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: My reaction shows low or no product yield.

Q: I've run the reaction, but TLC analysis shows mostly unreacted starting material. What went wrong?

This is a common issue that can stem from several sources. Let's diagnose the potential causes.

  • Potential Cause 1: Inactive Catalyst or Base.

    • Why it happens: The base is responsible for generating the nucleophile. If the base is old, has been improperly stored (e.g., triethylamine can be oxidized), or is not strong enough, the reaction will not initiate.

    • Solution: Use a freshly opened or recently purified bottle of your base. If using an organic amine like triethylamine, consider distilling it prior to use. If using a mild base like K₂CO₃, ensure it is anhydrous.

  • Potential Cause 2: Insufficient Catalyst Loading.

    • Why it happens: Catalytic reactions require a minimum amount of catalyst to proceed at a reasonable rate. Studies on similar Henry reactions show that increasing catalyst loading from 1 mol% to 3 mol% can dramatically improve yield.[9]

    • Solution: Increase the catalyst loading. If you started with 1-2 mol%, try increasing it to 5-10 mol%. See the protocols below for recommended amounts.

  • Potential Cause 3: Reaction Temperature is Too Low.

    • Why it happens: While high temperatures are detrimental, a temperature that is too low can cause the reaction to stall. There is an optimal temperature window.

    • Solution: If you are running the reaction at a very low temperature (e.g., -20 °C), try allowing it to warm slowly to 0 °C or even room temperature while carefully monitoring by TLC. Some protocols report optimal yields at temperatures between 20-70°C, though this increases the risk of side products.[8]

  • Potential Cause 4: The Reaction is Reversible (Retro-Henry).

    • Why it happens: All steps of the Henry reaction are reversible.[3] If the equilibrium is not favorable, the product can revert to the starting materials.

    • Solution: Use a slight excess (e.g., 1.2 to 1.5 equivalents) of one reagent (typically the less expensive one, bromonitromethane) to push the equilibrium towards the product side according to Le Châtelier's principle.

Problem: My crude product is very impure, with multiple spots on TLC.

Q: The reaction seems to have worked, but my TLC plate shows several product spots and streaks. What are these impurities?

The formation of multiple byproducts is a classic sign of non-selective reaction conditions.

  • Potential Cause 1: Dehydration to a Nitroalkene.

    • Why it happens: Under harsh conditions (strong base, high temperature), the β-nitro alcohol product can eliminate a molecule of water to form the corresponding nitroalkene.[3][18] This byproduct is less polar than your desired alcohol and will appear as a spot with a higher Rf on the TLC plate.

    • Solution:

      • Use Milder Conditions: Switch to a weaker base (e.g., NaI catalyst or DIPEA instead of NaOH).

      • Lower the Temperature: Run the reaction at 0 °C or room temperature. Avoid heating unless necessary.

      • Careful Workup: Quench the reaction with a mild acid buffer (like a saturated aqueous solution of NH₄Cl) rather than a strong acid to avoid acid-catalyzed dehydration.

  • Potential Cause 2: Aldehyde Self-Condensation (Cannizzaro Reaction).

    • Why it happens: In the presence of a strong base, aldehydes lacking an α-hydrogen (like heptanal in this context, relative to the base's action) can undergo a disproportionation reaction to form an alcohol and a carboxylic acid.[3][16][19]

    • Solution: This side reaction is a clear indicator that your base is too strong. Avoid strong bases like NaOH or KOH. Use an organic amine or a mild inorganic catalyst.

Problem: The product seems to decompose during workup or purification.

Q: I isolated a decent yield of crude product, but it disappeared or turned into a dark tar during column chromatography. What happened?

Product instability during purification is often due to thermal stress or incompatibility with the purification medium.

  • Potential Cause 1: Residual Base or Acid on Silica Gel.

    • Why it happens: Standard silica gel can be slightly acidic, which can cause dehydration of sensitive alcohols. Conversely, if your crude product contains residual basic catalyst, this can cause decomposition on the column (e.g., retro-Henry or elimination). The product itself is known to be unstable in alkaline conditions.[15]

    • Solution:

      • Neutralize Crude Product: Before concentrating and loading onto the column, ensure your extracted organic layer is washed with brine until neutral (check with pH paper).

      • Use Deactivated Silica: You can "deactivate" the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral modifier, like triethylamine (e.g., 0.5-1% in the eluent), if base-catalyzed decomposition is suspected.

      • Alternative Sorbents: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil if your product proves highly sensitive to silica.

  • Potential Cause 2: Thermal Decomposition.

    • Why it happens: Prolonged exposure to even moderate heat can degrade the product. This includes heat generated by a rotary evaporator.

    • Solution:

      • Low-Temperature Evaporation: Remove solvents under reduced pressure at a low temperature (≤ 30 °C).

      • Flash Chromatography: Perform column chromatography as quickly as possible ("flash" conditions) to minimize the time the product spends on the stationary phase.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common issues.

G start Problem Observed low_yield Low or No Yield start->low_yield impure_product Impure Product (Multiple Spots) start->impure_product decomposition Decomposition During Workup start->decomposition cause_ly1 Inactive/Wrong Catalyst? low_yield->cause_ly1 cause_ly2 Temp Too Low? low_yield->cause_ly2 cause_ly3 Reversible Reaction? low_yield->cause_ly3 cause_ip1 Dehydration to Nitroalkene? impure_product->cause_ip1 cause_ip2 Cannizzaro Reaction? impure_product->cause_ip2 cause_d1 Residual Base/Acid? decomposition->cause_d1 cause_d2 Thermal Stress? decomposition->cause_d2 sol_ly1 Use Fresh/Purified Base Increase Catalyst Loading cause_ly1->sol_ly1 sol_ly2 Allow to Warm to 0°C or RT cause_ly2->sol_ly2 sol_ly3 Use Slight Excess of Bromonitromethane cause_ly3->sol_ly3 sol_ip1 Use Milder Base Lower Temperature cause_ip1->sol_ip1 sol_ip2 Avoid Strong Bases (NaOH) Use Organic Amine cause_ip2->sol_ip2 sol_d1 Neutralize Crude Product Use Deactivated Silica cause_d1->sol_d1 sol_d2 Low Temp. Evaporation Use Flash Chromatography cause_d2->sol_d2

Caption: A decision tree for troubleshooting common synthesis problems.

Optimized Experimental Protocols

Two validated starting protocols are provided below. Protocol A is recommended for its extremely mild conditions, which favor high purity. Protocol B offers a more traditional approach using a common organic base.

Protocol A: Sodium Iodide-Catalyzed Synthesis (High Purity Focus)

This method is adapted from highly successful procedures for the synthesis of 1-bromo-1-nitroalkan-2-ols under very mild conditions.[12][13]

Reagents & Materials:

  • Heptanal

  • Bromonitromethane (technical grade, ~90%)

  • Sodium Iodide (NaI), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NH₄Cl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add heptanal (1.0 eq) and anhydrous DCM (to make a ~0.5 M solution).

  • Add Sodium Iodide (NaI) (0.1 eq, 10 mol%).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add bromonitromethane (1.5 eq) dropwise over 10 minutes with vigorous stirring.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC every hour. If the reaction is slow, allow it to warm to room temperature and stir for 4-12 hours.

  • Upon completion (disappearance of heptanal), quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient, e.g., starting from 19:1 to 4:1) to afford pure 1-bromo-1-nitrooctan-2-ol.

Protocol B: Organic Base-Catalyzed Synthesis (General Method)

This protocol uses a common, non-nucleophilic organic base and is adapted from general procedures for this class of compounds.[11]

Reagents & Materials:

  • Heptanal

  • Bromonitromethane (technical grade, ~90%)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH)

  • 1 M aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a round-bottom flask, add ethanol (to make a ~0.25 M solution of the aldehyde), heptanal (1.0 eq), and bromonitromethane (1.2 eq).

  • Cool the mixture to room temperature.

  • Add DIPEA (2.0 eq) dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-6 hours.

  • Once complete, treat the mixture with 1 M aqueous HCl to neutralize the base and protonate the product.

  • Extract the mixture with ethyl acetate or dichloromethane (3x).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • Purify the crude product by flash column chromatography on silica gel as described in Protocol A.

Data Summary Tables

For clarity, the following tables summarize key reaction parameters.

Table 1: Comparison of Catalysts/Bases

Catalyst/Base Type Typical Loading Advantages Disadvantages
Sodium Iodide (NaI) Lewis Acid/Halide 10 mol% Very mild conditions, high purity, low side reactions.[12] May be slower than strong bases.
DIPEA / Et₃N Organic Base 1.5 - 2.0 eq Good for base-sensitive substrates, mild.[11] Must be pure; can be difficult to remove.
K₂CO₃ Inorganic Base 0.5 - 1.0 eq Inexpensive, easy to remove during workup.[14] Heterogeneous reaction may be slow.

| NaOH / NaOMe | Strong Base | Catalytic | Very fast reaction rate. | High risk of side reactions (Cannizzaro, elimination) and product decomposition.[3][16] |

Table 2: Influence of Reaction Parameters

Parameter Condition Expected Outcome Rationale
Temperature Low (0 °C to RT) Higher purity, lower yield/slower rate. Minimizes side reactions like dehydration and retro-Henry.[10]
High (>50 °C) Lower purity, higher rate. Accelerates all reactions, including undesired ones.[8]
Solvent Polar Aprotic (DCM, THF) Good solubility, mild conditions. Generally preferred for catalyzed reactions to avoid solvent participation.[10]
Polar Protic (MeOH, EtOH) Good solubility, can act as proton source. Methanol is often an excellent solvent for Henry reactions.[8]

| Stoichiometry | 1.2-1.5 eq Bromonitromethane | Improved yield. | Drives the reaction equilibrium towards the product. |

References
  • Optimization of the parameters of the Henry nitroaldol reaction between benzaldehyde and nitroethane with 1 as the catalyst a. ResearchGate. [Link]

  • Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. Vaibhav Fine Chem. [Link]

  • Optimization of the parameters of the nitro-aldol reaction between p-nitrobenzaldehyde and nitroethane with 1 as catalyst a. ResearchGate. [Link]

  • Henry reaction. Wikipedia. [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. PMC. [Link]

  • Nitroaldol Reaction. Encyclopedia MDPI. [Link]

  • Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Almac. [Link]

  • Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Carl ROTH. [Link]

  • Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. ijrdo.org. [Link]

  • 2-BROMO-2-NITRO-1,3-PROPANEDIOL EXTRA PURE MSDS. Loba Chemie. [Link]

  • 1,3-Propanediol, 2-bromo-2-nitro-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Henry reaction in aqueous media: Chemoselective addition of aldehydes. ResearchGate. [Link]

  • CN109369410A - A kind of synthetic method of bronopol metabolite.
  • Asymmetric Synthesis of Highly Substituted β-Nitro Alcohols and Enantiomerically Enriched 4,4,5-Trisubstituted Oxazolidinones. ACS Publications. [Link]

  • Improved method for synthesizing bronopol.
  • Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). ResearchGate. [Link]

  • Efficient addition reaction of bromonitromethane to aldehydes catalyzed by NaI: a new route to 1-bromo-1-nitroalkan-2-ols under very mild conditions. PubMed. [Link]

  • Synthesis of bronopol. ResearchGate. [Link]

  • Synthesis of bronopol. PrepChem.com. [Link]

  • Efficient Addition Reaction of Bromonitromethane to Aldehydes Catalyzed by NaI: A New Route to 1-Bromo-1-nitroalkan-2-ols under Very Mild Conditions. ResearchGate. [Link]

  • Iron(0)-Mediated Henry-Type Reaction of Bromonitromethane with Aldehydes for the Efficient Synthesis of 2-Nitro-alkan-1-ols. ResearchGate. [Link]

  • Henry Reaction. Organic Chemistry Portal. [Link]

  • Henry Reaction. SynArchive. [Link]

  • A catalytic highly enantioselective direct synthesis of 2-bromo-2- nitroalkan-1-ols through a Henry reaction. Semantic Scholar. [Link]

  • Henry reaction in WELAN: A green approach. recentscientific.com. [Link]

  • Louis Henry: The Henry reaction and other organic syntheses. Redalyc. [Link]

  • Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI. [Link]

  • Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase. PubMed. [Link]

  • 1-Bromo-1-nitro-octan-2-OL. PubChem. [Link]

  • Henry Reaction - Beta Nitro Alcohol. Common Organic Chemistry. [Link]

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Elimination Byproducts in the Henry Reaction

Welcome to the technical support center for the Henry (or nitroaldol) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction condition...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Henry (or nitroaldol) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction conditions to favor the formation of the desired β-nitro alcohol product while minimizing the formation of the common nitroalkene elimination byproduct.

Introduction to the Challenge

The Henry reaction is a powerful C-C bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone) to produce a β-nitro alcohol.[1][2] These products are valuable synthetic intermediates, readily converted into other functional groups like β-amino alcohols or α-nitro ketones.[1][3] However, a significant challenge in harnessing the full potential of this reaction is the competing elimination (dehydration) of the β-nitro alcohol to form a nitroalkene.[1][4] This guide provides in-depth, field-proven insights to help you navigate this common issue.

Core Principles: Understanding the Reaction Landscape

The Henry reaction is reversible and base-catalyzed.[1][5] The mechanism begins with the deprotonation of the nitroalkane to form a nitronate, which then acts as a nucleophile, attacking the carbonyl carbon.[1][5] The resulting β-nitro alkoxide is then protonated to yield the final product.[1][5] The elimination byproduct, a nitroalkene, is often thermodynamically favored and can be formed under acidic, basic, or thermal conditions.[5]

Henry_Reaction_Pathway cluster_main Henry Reaction Core Pathway cluster_side Elimination Side Reaction Nitroalkane Nitroalkane Nitronate Nitronate Intermediate Nitroalkane->Nitronate + Base Aldehyde_Ketone Aldehyde / Ketone beta_Nitro_Alkoxide β-Nitro Alkoxide Nitronate->beta_Nitro_Alkoxide + Aldehyde/Ketone beta_Nitro_Alcohol β-Nitro Alcohol (Desired Product) beta_Nitro_Alkoxide->beta_Nitro_Alcohol + H+ Nitroalkene Nitroalkene (Elimination Byproduct) beta_Nitro_Alkoxide->Nitroalkene - OH- beta_Nitro_Alcohol->Nitroalkene - H2O (Heat, Acid, or Base)

Caption: Key pathways in the Henry reaction leading to the desired product and the elimination byproduct.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments.

Issue 1: High levels of nitroalkene byproduct are observed in the crude reaction mixture.

This is the most common problem and can be attributed to several factors.

Potential Cause A: Reaction Temperature is Too High.

  • Explanation: Elimination is often favored at elevated temperatures.[4][6] The additional thermal energy can easily overcome the activation barrier for the dehydration of the β-nitro alcohol.

  • Recommended Solution:

    • Lower the Reaction Temperature: Conduct the reaction at room temperature or below. For particularly sensitive substrates, cooling to 0 °C or even lower may be necessary.

    • Monitor Progress Closely: Use TLC or GC-MS to monitor the reaction.[6] Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure to conditions that might favor elimination.

Potential Cause B: Inappropriate Base or Base Concentration.

  • Explanation: The choice and amount of base are critical. Strong bases or high concentrations can promote the elimination pathway.[7] While a base is necessary to deprotonate the nitroalkane, an excess can also facilitate the elimination of water from the product.

  • Recommended Solution:

    • Screen Different Bases: Experiment with a range of bases, from strong inorganic bases (e.g., NaOH, K2CO3) to milder organic bases (e.g., triethylamine (Et3N), DBU).[5] Weakly basic catalysts may be preferable to minimize elimination.[6]

    • Use Catalytic Amounts: If possible, use only a catalytic amount of the base. This ensures the generation of the nitronate without creating a highly basic environment that favors elimination. For reactions where the β-hydroxy nitro compound is the desired product, using small amounts of base is recommended.[8]

    • Consider Base-Free Conditions: Novel methods using organocatalysts like EDC·HCl under acidic, solvent-free conditions have been shown to produce β-nitro alcohols cleanly without olefinic byproducts.[9]

Potential Cause C: Solvent Effects.

  • Explanation: The solvent can influence reaction rates and selectivity. Polar protic solvents can stabilize the transition state leading to the desired product, but can also participate in proton transfer steps that may facilitate elimination under certain conditions.

  • Recommended Solution:

    • Solvent Screening: Test a variety of solvents. While some reactions proceed well in polar protic solvents like water or methanol, others may benefit from aprotic solvents like THF or CH2Cl2.[10]

    • Aqueous Media: Interestingly, conducting the Henry reaction in aqueous media has been shown to be a significant improvement in some cases, potentially minimizing side reactions like aldol condensation or dehydration.[11]

Issue 2: Low yield of the desired β-nitro alcohol, even with minimal byproduct formation.

Potential Cause A: The Retro-Henry Reaction is Favored.

  • Explanation: All steps of the Henry reaction are reversible.[1] The equilibrium may not favor the product, leading to a low yield as the β-nitro alcohol reverts to the starting materials.

  • Recommended Solution:

    • Adjust Stoichiometry: Use a slight excess of one of the reactants to push the equilibrium towards the product side.[6]

    • Temperature Control: While high temperatures can cause elimination, very low temperatures might slow the forward reaction excessively. Find an optimal temperature that allows the reaction to proceed to completion without significant byproduct formation.

Potential Cause B: Product Loss During Workup.

  • Explanation: The workup procedure is critical. Harsh acidic or basic conditions during extraction and purification can induce elimination of the desired product.

  • Recommended Solution:

    • Careful Neutralization: Neutralize the reaction mixture carefully, avoiding strongly acidic conditions which can lead to the Nef reaction (hydrolysis of the nitronate to a ketone) or promote dehydration.[6]

    • Mild Purification: When performing column chromatography, consider using a mobile phase that is not overly acidic or basic. Silica gel is slightly acidic and can sometimes cause elimination of sensitive β-nitro alcohols. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to mitigate this.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of in the Henry reaction besides elimination?

A1: Besides the formation of a nitroalkene, other potential side reactions include:

  • Retro-Henry Reaction: The reverse reaction where the product reverts to the starting materials, reducing the overall yield.[3][6]

  • Cannizzaro Reaction: If an aldehyde without α-hydrogens (like formaldehyde) is used in the presence of a strong base, it can undergo disproportionation, consuming the aldehyde.[1][6]

  • Double Henry Reaction: The initial β-nitro alcohol product can sometimes react with a second molecule of the aldehyde.[6]

  • Nef Reaction: During an acidic workup, the nitronate can be hydrolyzed to a ketone and nitrous oxide.[6]

Q2: How does the structure of the reactants (nitroalkane and carbonyl) affect elimination?

A2:

  • Steric Hindrance: Sterically hindered substrates can sometimes favor elimination or other side reactions like the Cannizzaro reaction.[1] The steric bulk around the reaction center can influence the stability of the transition state.

  • Acidity of Nitroalkane: The pKa of the nitroalkane influences the ease of nitronate formation. Nitroalkanes with more acidic α-protons will form the nucleophile more readily.

  • Electrophilicity of Carbonyl: Electron-withdrawing groups on the aldehyde or ketone increase its electrophilicity and can accelerate the reaction. Conversely, electron-donating groups can slow it down.

Q3: Are there specific catalysts that are known to suppress elimination?

A3: Yes, the field of asymmetric catalysis has developed several systems that provide high yields of the β-nitro alcohol with excellent stereoselectivity and minimal elimination.

  • Chiral Metal Catalysts: Complexes of copper, zinc, and other metals with chiral ligands have been used to catalyze the Henry reaction enantioselectively.[1][12] These catalysts can control the geometry of the transition state, favoring the addition product.

  • Organocatalysts: Chiral amines, thioureas, and their derivatives have been successfully employed as organocatalysts for the Henry reaction, often providing high yields of the desired adduct.[1][13]

  • Bifunctional Catalysts: Catalysts that have both a Lewis acidic site (to activate the carbonyl) and a Brønsted basic site (to deprotonate the nitroalkane) can be particularly effective in promoting the reaction under mild conditions.[14]

Q4: Can I intentionally favor the formation of the nitroalkene?

A4: Absolutely. If the nitroalkene is your desired product, you can modify the reaction conditions to promote elimination. This is typically achieved by using higher reaction temperatures and/or stronger bases.[4][7] After the initial addition, a separate dehydration step under acidic or basic conditions can also be employed.

Summary of Key Parameters for Minimizing Elimination

ParameterRecommendation to Minimize EliminationRationale
Temperature Low to moderate (e.g., 0 °C to RT)Higher temperatures provide the activation energy for the dehydration side reaction.[4][6]
Base Use catalytic amounts; screen weaker bases (e.g., Et3N, organic bases)Excess or strong bases can promote elimination of the alcohol product.[7][8]
Workup Careful, mild neutralization; avoid strong acidsHarsh workup conditions can cause dehydration of the desired product.[6]
Reaction Time Monitor closely and stop when completeProlonged reaction times can lead to increased byproduct formation.[6]
Catalyst Choice Consider modern organocatalysts or chiral metal complexesThese can offer high selectivity for the addition product under mild conditions.[1][13]

Experimental Protocol: A General Procedure for Minimizing Elimination

This is a representative protocol and should be optimized for your specific substrates.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equiv.) and the chosen solvent (e.g., THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reactants: Add the nitroalkane (1.1-1.5 equiv.) to the solution.

  • Initiation: Slowly add the base (e.g., Et3N, 0.1-0.2 equiv.) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Quenching: Once the aldehyde is consumed, carefully quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a neutral eluent system (e.g., hexanes/ethyl acetate).

Sources

Optimization

Column chromatography techniques for purifying bromo-nitro alcohols

Welcome to the Technical Support Center for the purification of bromo-nitro alcohols. As a Senior Application Scientist, I have designed this guide to provide you with field-proven insights and robust protocols to naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of bromo-nitro alcohols. As a Senior Application Scientist, I have designed this guide to provide you with field-proven insights and robust protocols to navigate the specific challenges associated with purifying these sensitive and highly functionalized molecules. Bromo-nitro alcohols, key intermediates in pharmaceutical and materials science, are notoriously prone to degradation and often exhibit challenging chromatographic behavior due to their polarity and chemical instability.[1][2][3]

This center is structured to provide direct answers to the issues you may encounter, moving from foundational principles to specific troubleshooting scenarios.

Part 1: Core Principles for Method Development

Before troubleshooting, a solid foundation in method development is crucial. The unique chemical nature of bromo-nitro alcohols—possessing both a polar hydroxyl group and an electron-withdrawing nitro group—dictates careful selection of both the stationary and mobile phases.

Choosing Your Stationary Phase

Standard silica gel is acidic and can catalyze the decomposition or polymerization of sensitive compounds like nitro-alcohols.[4][5] Your choice of stationary phase is the most critical factor in achieving a successful purification.

Stationary PhaseKey CharacteristicsBest ForConsiderations
Standard Silica Gel Slightly acidic (pKa ~4.5). High resolving power.Routine separations of robust molecules.High risk of degradation for acid-sensitive bromo-nitro alcohols.[4][5]
Deactivated Silica Gel Standard silica treated with a base (e.g., triethylamine).Acid-sensitive compounds, nitrogen-containing heterocycles.Excellent first choice for bromo-nitro alcohols to prevent on-column reactions.[5][6]
Alumina (Neutral/Basic) Available in acidic, neutral, and basic forms.Purification of amines and other basic or acid-sensitive compounds.Can sometimes lead to stronger-than-expected adsorption. Always screen on TLC.[4][7]
Florisil® (Magnesium Silicate) Mildly basic, highly porous adsorbent.Separating compounds with similar polarities; an alternative to silica.Adsorption characteristics differ from silica; requires separate TLC screening.[4][8]
Reversed-Phase (C18) Silica Nonpolar stationary phase.Highly polar compounds that do not retain well on normal-phase silica.Requires aqueous mobile phases. Can be a powerful alternative if normal-phase fails.[7][9][10]
Workflow for Initial Method Development

This workflow provides a systematic approach to developing a purification method from scratch, minimizing the risk of compound loss.

MethodDevelopment cluster_0 Phase 1: Analysis & Screening cluster_1 Phase 2: Optimization & Execution cluster_2 Phase 3: Isolation Crude Crude Bromo-Nitro Alcohol Sample Stability Test Compound Stability (Spot on TLC plate, wait 30 min) Crude->Stability Assess sensitivity TLC Screen Mobile Phases (e.g., Hexane/EtOAc, DCM/MeOH) Stability->TLC If stable, proceed Select Select System with Target Rf ≈ 0.3 TLC->Select Column Pack Column (Preferably with deactivated silica) Select->Column Load Load Sample (Dry or minimal solvent) Column->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions & Evaporate Analyze->Combine

Caption: General workflow for purifying bromo-nitro alcohols.

Part 2: Troubleshooting Guide

This section addresses specific problems in a direct question-and-answer format.

Question: My compound is disappearing on the column. My yield is extremely low, or zero.

  • Potential Cause 1: Decomposition on Acidic Silica. Standard silica gel is acidic enough to catalyze the elimination of the nitro and hydroxyl groups or promote other degradation pathways.[4][5] This is the most common failure mode for this class of compounds.

    • Solution: Avoid standard silica gel initially.

      • Use Deactivated Silica: Prepare a slurry of silica gel in your mobile phase containing 1% triethylamine. Let it stand for an hour before packing the column. This neutralizes the acidic silanol groups.[5][6] See the detailed protocol below.

      • Switch to an Alternative Stationary Phase: Use neutral alumina or Florisil®.[4][8] You must re-screen your mobile phase on the corresponding TLC plates.

  • Potential Cause 2: Irreversible Adsorption. The polar nitro and hydroxyl groups can bind very strongly to active sites on the stationary phase, preventing elution.

    • Solution: After your expected compound has eluted, flush the column with a much stronger, highly polar solvent like pure methanol or acetone.[11] Collect this flush and check via TLC to see if your compound was simply stuck on the column. If so, a stronger mobile phase is needed from the start.

Question: I'm seeing significant tailing or streaking of my compound spot on TLC and the column.

  • Potential Cause: Strong Compound-Silica Interactions. Tailing is often caused by the interaction of polar functional groups with the acidic silanol groups on the silica surface.[4][6] This leads to a slow, continuous elution of the compound rather than a sharp band, resulting in poor separation and mixed fractions.

    • Solution:

      • Add a Mobile Phase Modifier: Add a small amount (0.5-1%) of an appropriate modifier to your mobile phase. For bromo-nitro alcohols, which are weakly acidic, a small amount of acetic or formic acid can sometimes sharpen peaks by keeping the compound in a single protonation state. However, this can increase the risk of degradation. A safer first choice is often a polar alcohol like methanol to compete for binding sites.

      • Use Deactivated Silica: As mentioned above, neutralizing the silica surface with triethylamine is highly effective at reducing the interactions that cause tailing.[6]

Question: My fractions are all mixed. The separation on the column is much worse than what I saw on the TLC plate.

  • Potential Cause 1: Column Overloading. You have loaded too much crude material for the amount of stationary phase used. A general rule is to load 1-5% of crude material by weight relative to the silica gel (e.g., 100-500 mg of sample on a 10g column).[11]

    • Solution: Reduce the amount of material loaded onto the column.[11] If you need to purify a large amount of material, use a larger column.

  • Potential Cause 2: Sample Applied in Too Strong a Solvent. If you dissolve your sample in a large volume of a very polar solvent (like pure methanol), it will carry the compound partway down the column in a diffuse band before the chromatography has a chance to work, destroying resolution.

    • Solution:

      • Dry Loading: The preferred method. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (2-3x the weight of your crude product), and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

      • Wet Loading (Minimal Volume): If dry loading is not possible, dissolve the sample in the absolute minimum volume of the mobile phase or a solvent weaker than the mobile phase.[12]

  • Potential Cause 3: On-Column Degradation. The compound may be slowly degrading as it passes through the column, continuously leaching a new impurity into all subsequent fractions.[4]

    • Solution: Perform a stability test. Spot your crude material on a silica TLC plate, and then spot it again in the same location 30-60 minutes later. If new spots appear or the original spot changes, the compound is not stable to silica.[4] Switch to deactivated silica or an alternative stationary phase.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common purification problems.

Troubleshooting start_node start_node decision_node decision_node solution_node solution_node Problem What is the issue? PoorSep Poor Separation (Mixed Fractions) Problem->PoorSep LowYield Low/No Yield Problem->LowYield Tailing Peak Tailing/ Streaking Problem->Tailing Overloaded Overloaded PoorSep->Overloaded Check Sample Load (>5% w/w?) StuckOnColumn StuckOnColumn LowYield->StuckOnColumn Flush Column w/ 100% MeOH. Compound in flush? AddModifier AddModifier Tailing->AddModifier Add Modifier (0.5% MeOH) to Mobile Phase DeactivateSilica3 DeactivateSilica3 Tailing->DeactivateSilica3 Use Deactivated Silica ReduceLoad ReduceLoad Overloaded->ReduceLoad Reduce Sample Load WrongSolvent WrongSolvent Overloaded->WrongSolvent Sample Loading Method? UseDryLoad UseDryLoad WrongSolvent->UseDryLoad Use Dry Loading Degrading Degrading WrongSolvent->Degrading Compound Stable on Silica? DeactivateSilica1 DeactivateSilica1 Degrading->DeactivateSilica1 Use Deactivated Silica or Alumina Reoptimize Reoptimize Degrading->Reoptimize Re-optimize Mobile Phase on TLC StrongerEluent StrongerEluent StuckOnColumn->StrongerEluent Increase Mobile Phase Polarity IsDegrading IsDegrading StuckOnColumn->IsDegrading Compound Stable on Silica? DeactivateSilica2 DeactivateSilica2 IsDegrading->DeactivateSilica2 Use Deactivated Silica or Alumina OtherLoss OtherLoss IsDegrading->OtherLoss Check for other mechanical losses

Caption: A decision tree for troubleshooting common issues.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase for bromo-nitro alcohols? There is no single "ideal" mobile phase. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3-0.4 on a TLC plate, which generally provides the best separation.[4] Common starting points are gradients of ethyl acetate in hexanes or methanol in dichloromethane.[13][14] Always develop your solvent system using TLC before committing to a column.[6]

Q2: Can I use reversed-phase chromatography for these compounds? Yes. If your bromo-nitro alcohol is highly polar and elutes with the solvent front even in pure ethyl acetate or methanol during normal-phase chromatography, reversed-phase is an excellent alternative.[9][10] In this technique, the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[10] More polar compounds will elute first.[15]

Q3: How do I monitor the purification process? Thin-Layer Chromatography (TLC) is essential.[16] Collect fractions from your column in separate test tubes. Spot a small amount from each fraction onto a TLC plate, alongside a spot of your crude starting material. Develop the plate to see which fractions contain your pure compound.

Q4: My purified compound is still an oil. How can I get it to crystallize? If your bromo-nitro alcohol is expected to be a solid, the oily residue may indicate the presence of residual solvent or impurities.

  • Remove Solvent: Ensure all chromatography solvents are removed under high vacuum.

  • Trituration: Add a non-polar solvent in which your compound is insoluble (like cold hexanes).[11] Scrape the flask with a spatula. This can wash away oily impurities and induce crystallization.

  • Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system.[11]

Part 4: Key Experimental Protocols

Protocol 1: Deactivation of Silica Gel with Triethylamine

This protocol describes how to neutralize the acidic surface of silica gel to prevent the degradation of sensitive compounds.[5]

Materials:

  • Silica gel for flash chromatography

  • Chosen mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate)

  • Triethylamine (Et₃N)

Procedure:

  • Prepare Eluent: Create your mobile phase solution containing 1% v/v triethylamine. For example, to 990 mL of your chosen solvent system, add 10 mL of triethylamine.

  • Prepare Slurry: In a beaker, create a slurry of your silica gel using the triethylamine-containing mobile phase.

  • Pack Column: Pour the slurry into your chromatography column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Equilibrate: Pass at least three column volumes of the triethylamine-containing mobile phase through the packed column before loading your sample. This ensures the entire stationary phase is neutralized.[5]

  • Proceed: Load your sample and run the chromatography using the same mobile phase containing triethylamine.

References

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Vaibhav Fine Chem. (2024, November 16). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Khan Academy. (n.d.). Principles of chromatography | Stationary phase. Retrieved from [Link]

  • Google Patents. (n.d.). JP2928044B2 - Method for producing bromonitro alcohol compound.
  • Google Patents. (n.d.). WO1992011229A1 - Process for the preparation of bromonitro-alcohols, dibromonitro-alcohols and blends thereof.
  • Reddit. (2017, May 13). Alternatives to silica gel or alternative method of purification?. r/chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • ResearchGate. (2025, June 11). Are there alternatives for silica for column chromatography?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Highly Enantioselective Nitroaldol Reaction Catalyzed by New Chiral Copper Complexes. Retrieved from [Link]

  • UNICAM. (n.d.). Synthesis of Nitro Alcohols by Riboflavin Promoted Tandem Nef‐Henry Reactions on Nitroalkanes. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting diastereoselectivity in the synthesis of 1-bromo-1-nitrooctan-2-ol

Topic: Troubleshooting Diastereoselectivity in the Henry Reaction of Heptanal and Bromonitromethane Ticket ID: CHE-SUP-8821 Status: Open Analyst: Senior Application Scientist Executive Summary & Reaction Scope You are at...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Diastereoselectivity in the Henry Reaction of Heptanal and Bromonitromethane Ticket ID: CHE-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary & Reaction Scope

You are attempting to synthesize 1-bromo-1-nitrooctan-2-ol via the nitroaldol (Henry) reaction. This transformation involves the nucleophilic addition of bromonitromethane to heptanal .

The Core Challenge: Unlike simple nitroalkanes, bromonitromethane is highly sensitive to base-mediated degradation (forming "orange oils") and prone to the retro-Henry reaction . Furthermore, the presence of the bromine atom at the


-position destabilizes the nitronate intermediate, often leading to poor diastereomeric ratios (d.r.)—typically ranging from 50:50 to 60:40 under standard conditions.

To achieve high diastereoselectivity (targeting either syn or anti), you must move beyond standard base catalysis (e.g., NaOH, TEA) and employ Lewis Acid catalysis or Halide-mediated activation .

Target Reaction Scheme

ReactionScheme Reagents Heptanal + Bromonitromethane Transition Transition State (Chelation vs. Dipole) Reagents->Transition Catalyst SideProduct Decomposition (Retro-Henry / Orange Oil) Reagents->SideProduct Strong Base Product 1-bromo-1-nitrooctan-2-ol (Syn/Anti Mixture) Transition->Product Kinetic Control Product->Reagents Reversible (Retro-Henry)

Figure 1: Reaction pathway highlighting the reversibility and decomposition risks.

Troubleshooting Guides (FAQ Format)

Category A: Poor Diastereoselectivity (d.r. ~ 1:1)

Q: I am using triethylamine (TEA) or DIPEA, but I am getting a 1:1 mixture of diastereomers. How do I improve the d.r.?

A: Simple amine bases rely on thermodynamic control, which rarely favors one diastereomer significantly in this specific reaction due to the similar steric bulk of the Br and NO₂ groups.

The Fix: Switch to Copper(II) Catalysis. To induce diastereoselectivity, you must lock the transition state using a metal center that coordinates both the aldehyde oxygen and the nitronate oxygen.

  • Protocol: Use Cu(OAc)₂·H₂O (10 mol%) with a bidentate ligand (e.g., amino-pyridine derivatives or bisoxazolines).

  • Mechanism: The copper center forms a rigid chair-like transition state (Zimmerman-Traxler model), forcing the bulky heptyl chain and the bromine/nitro group into specific orientations to minimize steric clash.

  • Expected Outcome: This typically favors the anti -isomer (d.r. > 90:10) due to minimization of dipole repulsion between the nitro and hydroxyl groups in the product.

Q: Can I achieve selectivity without heavy metal catalysts?

A: Yes, using Sodium Iodide (NaI) catalysis.

  • The Fix: Run the reaction with 20 mol% NaI in THF at 0°C.

  • Why it works: Iodide acts as a mild nucleophilic catalyst that generates a transient, more reactive iodonitronate species or activates the aldehyde via a halogen-bond-like interaction. This method is reported to yield high diastereoselectivity (up to 98:2) for certain aldehydes by avoiding the harsh deprotonation-reprotonation cycles of strong bases.

Category B: Low Yield & Decomposition

Q: My reaction mixture turns into a viscous orange/red oil, and the yield is <30%. What is happening?

A: This is the hallmark of bromonitromethane decomposition .[1]

  • Cause: Strong bases (NaOH, KOH, or even excess TEA) cause the rapid polymerization of bromonitromethane or the formation of reactive carbenes/radicals.

  • The Fix:

    • Eliminate Hydroxides: Never use mineral bases.

    • Slow Addition: Do not add the base all at once. Add the catalyst/base slowly at 0°C .

    • Quench Early: Do not let the reaction stir overnight "just to be safe." The Henry reaction is reversible; prolonged stirring allows the product to revert to starting materials (Retro-Henry), which then decompose. Monitor by TLC and quench immediately upon consumption of heptanal.

Optimized Experimental Protocols

Choose the protocol based on your available reagents and selectivity requirements.

Method A: The "Mild & Robust" NaI Protocol (Recommended for First Attempt)

Best for: Avoiding decomposition and achieving moderate-to-good selectivity.

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Reagents: Add Heptanal (1.0 equiv, 5 mmol) and Bromonitromethane (1.2 equiv, 6 mmol) to anhydrous THF (15 mL).

  • Catalyst: Cool to 0°C . Add NaI (0.2 equiv, 1 mmol) in one portion.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the aldehyde spot.

  • Workup: Dilute with Et₂O, wash with aqueous Na₂S₂O₃ (to remove iodine traces) and brine. Dry over MgSO₄.

  • Purification: Flash chromatography on silica gel. Note: Silica is slightly acidic and can cause retro-Henry on the column. Add 1% Et₃N to your eluent to buffer the silica.

Method B: The "High Selectivity" Cu(II) Protocol

Best for: Maximizing diastereomeric ratio (Anti-selective).

  • Catalyst Formation: In a vial, mix Cu(OAc)₂·H₂O (10 mol%) and a C2-symmetric diamine ligand (11 mol%) in Ethanol (5 mL). Stir for 1 hour until a deep blue/green complex forms.

  • Reaction: Add Heptanal (1.0 equiv) and cool to -10°C .

  • Addition: Add Bromonitromethane (1.5 equiv) followed by DIPEA (1.0 equiv) dropwise over 30 minutes.

  • Incubation: Stir at -10°C to 0°C for 12–24 hours.

  • Workup: Quench with saturated NH₄Cl solution (removes Copper). Extract with DCM.

Data & Decision Matrix

Use this table to select the right conditions for your specific constraint.

ParameterStandard Base (TEA/DIPEA)NaI CatalysisCu(OAc)₂ + Ligand
Primary Mechanism General Base CatalysisNucleophilic ActivationLewis Acid Chelation
Diastereoselectivity Poor (50:50 to 60:40)Good (Variable by substrate)Excellent (>90:10)
Yield Low (Decomposition risk)High (Mild conditions)Moderate-High
Reaction Time Fast (<2 h)Medium (2–6 h)Slow (12–24 h)
Complexity LowLowHigh
Safety Risk High (Exothermic decomp.)LowLow

Mechanistic Visualization (Graphviz)

The following diagram illustrates the kinetic vs. thermodynamic pathways determining your diastereoselectivity.

Mechanism cluster_paths Selectivity Pathways Start Heptanal + Bromonitromethane Nitronate Nitronate Intermediate (Unstable) Start->Nitronate Deprotonation TS_Chelated Chelated Transition State (Cu-Ligand Controlled) Nitronate->TS_Chelated + Lewis Acid TS_Open Open Transition State (Dipole Minimization) Nitronate->TS_Open No Metal Syn Syn-Product (Kinetic/Chelation) TS_Chelated->Syn Major Path (Ligand Dependent) TS_Open->Syn Minor Path Anti Anti-Product (Thermodynamic) TS_Open->Anti Major Path Syn->Start Retro-Henry (Slow) Anti->Start Retro-Henry (Fast)

Figure 2: Divergent pathways for Syn/Anti selectivity based on catalyst choice.

References

  • Concellón, J. M., et al. (2006). "Efficient addition reaction of bromonitromethane to aldehydes catalyzed by NaI: a new route to 1-bromo-1-nitroalkan-2-ols under very mild conditions."[2][3] Journal of Organic Chemistry.

  • Ballini, R., et al. (2005). "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Current Organic Chemistry.

  • Palomo, C., et al. (2005). "Catalytic Enantioselective Henry Reactions." European Journal of Organic Chemistry.[4]

  • Trost, B. M., & Yeh, V. S. C. (2002). "A Dinuclear Zinc Catalyst for the Asymmetric Nitroaldol Reaction." Angewandte Chemie International Edition.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-Bromo-1-nitrooctan-2-ol

Welcome to the Advanced Chemical Stability Support Hub. Ticket ID: #BN-OCT-001 Subject: Stability issues of 1-bromo-1-nitrooctan-2-ol during workup and storage Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Stability Support Hub. Ticket ID: #BN-OCT-001 Subject: Stability issues of 1-bromo-1-nitrooctan-2-ol during workup and storage Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

1-Bromo-1-nitrooctan-2-ol is a sensitive gem-bromonitro alcohol synthesized via the Henry (nitroaldol) reaction of bromonitromethane and heptanal. Unlike simple nitroalcohols, the presence of the bromine atom at the


-position significantly increases the acidity of the 

-proton and the lability of the C-C bond.

Users frequently report yield loss during workup (reversion to starting materials) and decomposition during storage (browning/oiling). These issues are driven by three primary mechanisms:

  • Retro-Henry Reaction: Base-catalyzed cleavage into heptanal and bromonitromethane.

  • Dehydration: Elimination of water to form 1-bromo-1-nitrooct-1-ene.

  • Radical Decomposition: Homolytic cleavage of the C-Br or C-NO

    
     bond, triggered by light or heat.
    

This guide provides self-validating protocols to mitigate these pathways.

Part 1: Troubleshooting Guide (Q&A)

Category 1: Workup & Purification Failures[1][2]

Q: Why does my crude yield drop significantly after washing with saturated NaHCO


? 
A:  You are triggering the Retro-Henry reaction .
The gem-bromonitro methine proton is highly acidic (

). Even mild bases like bicarbonate can deprotonate this position, shifting the equilibrium back to the starting materials (heptanal and bromonitromethane). Bromonitromethane is volatile and water-soluble, leading to apparent mass loss.
  • The Fix: Avoid alkaline washes. Quench the reaction with a mild acidic buffer (pH 5-6) , such as 0.5 M NaH

    
    PO
    
    
    
    or dilute acetic acid. Ensure the aqueous phase pH never exceeds 7.0.

Q: I see a new set of vinyl signals in the NMR after rotary evaporation. What happened? A: Thermal dehydration occurred. Heating the compound, especially in the presence of trace salts or silica, promotes the elimination of water to form 1-bromo-1-nitrooct-1-ene . This is an irreversible decomposition pathway.

  • The Fix: Maintain water bath temperature below 30°C . Do not distill. If concentrating large volumes, use a high-vacuum manifold at ambient temperature rather than a heated rotavap.

Category 2: Storage Instability

Q: My white crystalline solid turned into a yellow oil after one week. Is it salvageable? A: Likely not. The yellow color indicates the formation of NO


 species and bromine radicals, initiating a radical chain decomposition. This "honeycomb" degradation is autocatalytic—the decomposition products catalyze further breakdown.
  • The Fix: Store the compound at -20°C under an argon atmosphere. Exclude light strictly (amber vials). For long-term storage, stabilization with trace amounts of radical scavengers (e.g., BHT) can be effective, though this may interfere with subsequent biological assays.

Part 2: Mechanistic Visualization

Understanding the decomposition pathways is critical for selecting the right conditions.

DecompositionPathways Compound 1-Bromo-1-nitrooctan-2-ol (Target) Retro Retro-Henry (Heptanal + Bromonitromethane) Compound->Retro pH > 7.0 (Base Catalysis) Dehydration Dehydration (1-Bromo-1-nitrooct-1-ene) Compound->Dehydration Heat (>40°C) or Acid Catalysis Radical Radical Scission (NO2 + Br radicals) Compound->Radical UV Light or O2 Exposure

Figure 1: Primary decomposition pathways. The Retro-Henry path is the most common cause of yield loss during aqueous workup.

Part 3: Optimized Experimental Protocols

Protocol A: pH-Controlled Workup (Self-Validating)

Standard workups using NaHCO


 or NaOH are forbidden for this compound.

Materials:

  • Reaction mixture (e.g., THF/Nitromethane)[1]

  • Quench Buffer: 0.5 M Sodium Phosphate Monobasic (NaH

    
    PO
    
    
    
    ), pH adjusted to 5.5.
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Drying Agent: Anhydrous Na

    
    SO
    
    
    
    (Neutral).[1] Do not use K
    
    
    CO
    
    
    or MgSO
    
    
    (slightly basic/acidic surfaces can trigger degradation).

Step-by-Step Workflow:

  • Quench: Cool the reaction mixture to 0°C. Pour slowly into the cold Quench Buffer (pH 5.5).

    • Validation: Check pH of the aqueous layer with a strip. It must be between 5.0 and 6.0.

  • Extraction: Extract immediately with cold EtOAc (3x).

  • Wash: Wash combined organics once with Brine.

    • Critical: Do not perform a "bicarb wash" to remove unreacted acid/reagents.

  • Dry: Dry over Na

    
    SO
    
    
    
    for max 10 minutes. Filter.
  • Concentrate: Evaporate solvent at <25°C under reduced pressure.

    • Stop Point: Do not dry to complete dryness if the product is an oil; traces of solvent can actually stabilize the compound against autocatalytic shock.

Protocol B: Storage & Handling
ParameterSpecificationReason
Temperature -20°C (Deep Freeze)Slows thermal elimination kinetics.
Atmosphere Argon/NitrogenPrevents oxidation of the C-NO

moiety.
Container Amber Glass VialBlocks UV light which cleaves C-Br bonds.
State Solid (preferred) or Concentrated OilSolutions in CDCl

degrade within hours due to trace HCl formation.

Part 4: Workup Decision Logic

Use this flowchart to determine the correct purification strategy based on your crude purity.

WorkupLogic cluster_warning Warning Start Crude Reaction Mixture CheckTLC TLC Analysis (Is starting aldehyde present?) Start->CheckTLC AldehydeYes Yes: Aldehyde Present CheckTLC->AldehydeYes AldehydeNo No: Clean Conversion CheckTLC->AldehydeNo Purification Flash Chromatography (Neutral Silica, Hex/EtOAc) AldehydeYes->Purification Aldehyde catalyzes decomposition Crystallization Recrystallization (Cold Hexane/Ether) AldehydeNo->Crystallization Preferred Method WarningText Silica Gel is acidic! Flush column rapidly (<15 min) or use deactivated silica. Purification->WarningText

Figure 2: Decision logic for purification. Avoiding silica gel chromatography is preferred when possible due to its surface acidity.

References

  • Concellón, J. M., et al. (2006). "Efficient Addition Reaction of Bromonitromethane to Aldehydes Catalyzed by NaI: A New Route to 1-Bromo-1-nitroalkan-2-ols under Very Mild Conditions." Organic Letters, 8(26), 5979–5982.

  • Ballini, R., & Palmieri, A. (2021).[2] Nitroalkanes: Synthesis, Reactivity, and Applications. Wiley-VCH.[3] (Chapter 1: Synthesis of Nitroalkanes).

  • Eberhard, A., et al. (1973). "Novel preparation of bromonitro alcohols." U.S. Patent 3,711,561.

  • PubChem. (n.d.). "1-Bromo-1-nitrooctan-2-ol Compound Summary." National Library of Medicine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and GC-MS for the Purity Assessment of 1-bromo-1-nitrooctan-2-ol

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity assessment of 1-bromo-1-nitrooctan-2-ol. De...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity assessment of 1-bromo-1-nitrooctan-2-ol. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical considerations of each technique, offering detailed experimental protocols and data-driven recommendations to guide your analytical strategy.

Introduction: The Analytical Imperative

1-bromo-1-nitrooctan-2-ol is a halogenated nitro-alcohol with potential applications as a preservative or synthetic intermediate. As with any compound intended for advanced applications, particularly in the pharmaceutical industry, rigorous purity assessment is not merely a procedural step but a foundational requirement for safety, efficacy, and regulatory compliance. The presence of impurities, even at trace levels, can significantly impact a product's stability, toxicity, and performance.

This guide will dissect the two most powerful chromatographic techniques for this purpose: HPLC, the workhorse of quality control (QC) labs, and GC-MS, a benchmark for identification and volatile analysis. Our objective is to provide an in-depth, objective comparison, explaining the causality behind experimental choices and grounding our protocols in established scientific and regulatory principles.

Physicochemical Properties & Analytical Strategy

Understanding the molecular structure of 1-bromo-1-nitrooctan-2-ol is paramount to selecting and optimizing an analytical method.

  • Structure: C₈H₁₆BrNO₃ (Molar Mass: ~254.12 g/mol )[1].

  • Key Functional Groups:

    • Secondary Alcohol (-OH): Confers polarity and introduces the risk of thermal degradation. This is a critical factor when considering GC.

    • Nitro Group (-NO₂): A strong chromophore, making it ideal for UV detection in HPLC.

    • Bromo-alkane structure: Contributes to the molecule's overall molecular weight and potential for specific fragmentation patterns in mass spectrometry.

The Central Analytical Challenge: The primary concern is the compound's potential for thermal lability. The nitro-alcohol functional group may degrade at the high temperatures typically used in a standard GC inlet, leading to inaccurate purity measurements and the potential misidentification of degradation products as synthesis-related impurities.[2][3] This consideration forms the core of our comparative analysis.

High-Performance Liquid Chromatography (HPLC): The Robust Choice for Routine QC

HPLC is the preferred starting point for the analysis of non-volatile or thermally sensitive molecules.[3] The separation occurs in a liquid phase at or near ambient temperature, preserving the integrity of the analyte.

3.1 Rationale for HPLC: The choice of Reversed-Phase HPLC (RP-HPLC) is logical. The C8 alkyl chain of 1-bromo-1-nitrooctan-2-ol provides sufficient hydrophobicity for retention on a C18 stationary phase, while the polar alcohol and nitro groups ensure it is not excessively retained, allowing for efficient elution with a standard aqueous-organic mobile phase. The nitro group's UV absorbance, typically around 254 nm, provides a sensitive and reliable means of detection.[4][5]

3.2 Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed as a robust starting point for method development and validation, adhering to principles outlined in ICH Q2(R1).[6][7][8][9]

ParameterRecommended ConditionJustification
Instrumentation HPLC or UHPLC system with Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD)Standard equipment for pharmaceutical analysis. A DAD allows for peak purity assessment across a UV spectrum.
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeA C18 phase offers excellent retention for the octyl chain. The specified dimensions provide a good balance of resolution and run time.
Mobile Phase A: DI Water, B: AcetonitrileA common, effective mobile phase for a wide range of polarities.
Gradient Program 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibration)A gradient is essential to elute any more non-polar impurities while ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 254 nmThe nitro group provides strong absorbance at this wavelength.[4]
Injection Volume 5 µLA typical volume to avoid column overloading.
Sample Preparation Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.A common diluent that is compatible with the mobile phase.

3.3 System Suitability Testing (SST): A Self-Validating System Before any sample analysis, the system's performance must be verified to ensure data validity, as mandated by pharmacopeial guidelines like USP <621>.[10][11][12][13]

  • Procedure: Perform five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5 (Ensures peak symmetry)[12].

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (Demonstrates precision)[13].

    • Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting impurity (Ensures separation).[11]

3.4 HPLC Workflow Diagram

Caption: HPLC analytical workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification

GC-MS offers unparalleled identification capabilities through mass spectral libraries and high-resolution separation for volatile compounds.[14] However, its application to 1-bromo-1-nitrooctan-2-ol requires overcoming the significant hurdle of thermal instability.[2][3]

4.1 Rationale and Challenges: Direct injection of the compound into a hot GC inlet is likely to cause degradation, specifically dehydration of the alcohol or other rearrangements. To mitigate this, derivatization is not just recommended; it is essential.[15] Silylation, a common technique, replaces the active hydrogen on the alcohol group with a non-polar trimethylsilyl (TMS) group.[16][17]

  • Benefits of Derivatization:

    • Increases thermal stability by protecting the hydroxyl group.

    • Increases volatility, making the compound more amenable to GC.

    • Improves peak shape by reducing hydrogen bonding interactions with the column.[18]

4.2 Experimental Protocol: GC-MS with Silylation

This protocol includes a necessary derivatization step before chromatographic analysis.

Part A: Derivatization Protocol

  • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

  • Add 200 µL of an aprotic solvent (e.g., Dichloromethane).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[15][16]

  • Cap the vial tightly and heat at 60 °C for 30 minutes to ensure the reaction goes to completion.[17]

  • Cool the vial to room temperature before analysis.

ParameterRecommended ConditionJustification
Instrumentation GC system with a split/splitless inlet coupled to a Mass Spectrometer (e.g., Quadrupole)Standard for impurity identification.
Column DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose choice for separating a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert and provides good efficiency.
Inlet Temperature 250 °C (Split ratio 20:1)A lower-than-typical temperature to minimize any potential on-column degradation, balanced with ensuring efficient volatilization.
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature program is necessary to separate compounds with different boiling points, from residual solvent to the derivatized analyte and heavier impurities.
MS Transfer Line 280 °CPrevents condensation of analytes before they enter the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for Electron Ionization (EI).
MS Mode Electron Ionization (EI) at 70 eV; Scan range 40-500 amuEI provides reproducible fragmentation patterns for library matching.

4.3 GC-MS Workflow Diagram

Caption: GC-MS analytical workflow including the critical derivatization step.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLC with UV/DADGC-MS (with Derivatization)
Analyte Integrity Excellent. Analysis is performed at low temperatures, virtually eliminating the risk of thermal degradation. This is the most significant advantage.Good, but conditional. Relies entirely on the success and completeness of the derivatization reaction. Incomplete derivatization can lead to multiple peaks for a single analyte.
Identification Power Limited. DAD provides UV spectra, which can help in peak tracking and purity checks but is not definitive for structural elucidation of unknown impurities.Excellent. Mass spectra provide a molecular fingerprint that can be matched against libraries (e.g., NIST) for confident identification of impurities.
Quantitation Excellent. Provides highly precise and accurate area percent data for purity calculations, which is the gold standard for QC labs.Good. Can provide reliable area percent data, but this can be affected by derivatization efficiency and the response factor of different TMS-derivatives.
Ease of Use & Throughput High. Methods are generally robust, require minimal sample preparation, and are easily automated for high-throughput QC analysis.Moderate. The mandatory, multi-step derivatization process adds time, complexity, and potential sources of error to the workflow.[15]
Sensitivity Good, dependent on the chromophore.Potentially higher for certain impurities, especially with selective ion monitoring (SIM) mode.
Best Application Routine purity testing, quality control, stability studies, and release testing. Impurity identification, structural characterization of unknowns, and analysis of volatile or semi-volatile process-related impurities.

Conclusion and Recommendations

For the purity assessment of 1-bromo-1-nitrooctan-2-ol, a dual-technique approach is recommended, with each method playing a distinct and complementary role.

  • Primary Method for QC: HPLC with UV detection is the unequivocally superior method for routine purity analysis and quality control. Its ability to analyze the compound in its native state without thermal stress ensures the highest data integrity regarding the true impurity profile. The method is robust, direct, and aligns with the standard practices of the pharmaceutical industry for release testing.

  • Complementary Method for R&D: GC-MS should be employed as a powerful, secondary tool for identification and characterization. When an unknown impurity is detected by HPLC, GC-MS (with derivatization) can be used to elucidate its structure. It is an indispensable tool during process development, forced degradation studies, and investigations into out-of-spec results.

By leveraging HPLC for its robustness in routine quantification and GC-MS for its unparalleled power in identification, researchers and drug development professionals can build a comprehensive and scientifically sound analytical package for 1-bromo-1-nitrooctan-2-ol, ensuring product quality and safety.

References

  • Aviv, A., & Amir, A. (2000). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. Analytical Chemistry, 72(1), 10-18. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. AppNote. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ECA Academy. (2014, October 15). System Suitability for USP Chromatographic Methods. Available at: [Link]

  • Restek. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Preparation of TMS Derivatives for GC/MS. Available at: [Link]

  • European Medicines Agency. (2006, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Taylor & Francis Online. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Available at: [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Available at: [Link]

  • IUPUI ScholarWorks. (n.d.). Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Available at: [Link]

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]

  • Pharma SOP. (n.d.). Analytical System Suitability: Criteria, Examples & Regulatory Expectations. Available at: [Link]

  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Available at: [Link]

  • ResearchGate. (2025, August 6). System suitability for USP chromatographic procedures - Small molecules. Available at: [Link]

  • ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Available at: [Link]

  • G.A. LUDWIG, et al. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Fig. No. 4: GC-MS APPLICATION Thermally labile compounds by excessive heating. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-1-nitro-octan-2-OL. Available at: [Link]

  • FILAB. (n.d.). GC MS analysis with FILAB laboratory. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-1-nitro-octane. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Bromo-2-butanol (CAS 2482-57-7). Available at: [Link]

Sources

Comparative

Strategic Selection of Chiral HPLC Methods for Enantiomeric Excess Determination of 1-Bromo-1-nitrooctan-2-ol

Executive Summary The determination of enantiomeric excess ( ) and diastereomeric ratio ( ) for 1-bromo-1-nitrooctan-2-ol presents a specific stereochemical challenge. As a product of the Henry (nitroaldol) reaction betw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of enantiomeric excess (


) and diastereomeric ratio (

) for 1-bromo-1-nitrooctan-2-ol presents a specific stereochemical challenge. As a product of the Henry (nitroaldol) reaction between bromonitromethane and heptanal, this compound contains two contiguous stereocenters (C1 and C2), resulting in four potential stereoisomers: the syn-enantiomers [(1S,2R) and (1R,2S)] and the anti-enantiomers [(1S,2S) and (1R,2R)].

This guide provides a critical comparison of chiral HPLC methods, prioritizing the Amylose-based (AD-H) and Cellulose-based (OD-H) stationary phases. These phases have proven most effective for resolving the specific steric bulk created by the vicinal bromo-nitro and hydroxyl groups on an aliphatic chain.

Critical Analysis of Stationary Phases

For 1-bromo-1-nitroalkan-2-ols, the separation mechanism relies heavily on hydrogen bonding (between the analyte's -OH and the stationary phase's carbamate groups) and the dipole-dipole interactions of the nitro group.

Method A: The "Gold Standard" (Amylose-Based)

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Suitability: High. This is the primary recommendation for anti/syn resolution of bromonitroaldol adducts.

  • Mechanism: The helical structure of the amylose derivative creates a specific cavity size that accommodates the bulky bromine atom and the nitro group. The aliphatic octyl chain extends into the mobile phase, minimizing non-specific hydrophobic retention that could broaden peaks.

  • Expected Performance: Typically resolves all four stereoisomers. The anti diastereomers usually elute with higher separation factors (

    
    ) than the syn pair.
    
Method B: The Alternative (Cellulose-Based)

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Suitability: Moderate to High. Used when AD-H fails to resolve the minor diastereomer pair.

  • Mechanism: Cellulose has a more linear, rigid structure (sheet-like) compared to amylose. It often provides different elution orders, which is critical if an impurity co-elutes with a target enantiomer on the AD-H column.

Comparative Data Profile

The following data represents optimized conditions for 1-bromo-1-nitroalkan-2-ols (extrapolated from homologous nonyl and phenyl-butyl derivatives).

FeatureMethod A (Recommended)Method B (Alternative)
Stationary Phase Chiralpak AD-H (

)
Chiralcel OD-H (

)
Mobile Phase Hexane : Isopropanol (98:2 to 95:5)Hexane : Isopropanol (90:10)
Flow Rate 0.8 - 1.0 mL/min0.5 - 0.8 mL/min
Detection (

)
210 nm (Critical for aliphatic chain)210 nm
Typical Run Time 30 - 50 min20 - 40 min
Resolution (

)
High (

for enantiomers)
Moderate (

)
Elution Order Typically anti isomers elute before synVariable (Matrix dependent)

Note on Detection: Unlike aromatic analogs, the octyl chain lacks a strong chromophore. You must monitor at 210-220 nm to detect the nitro group transition. Using 254 nm will result in poor sensitivity and noisy baselines.

Experimental Protocols

Sample Preparation (Crucial for Stability)

The bromo-nitro alcohol motif is sensitive to base. Basic conditions can trigger a retro-Henry reaction (decomposition back to aldehyde and nitronate) or epimerization at C1.

  • Solvent: Dissolve roughly 1 mg of the crude 1-bromo-1-nitrooctan-2-ol in 1 mL of HPLC-grade Isopropanol (IPA) . Avoid dissolving in pure hexane as the polar nitro-alcohol may precipitate or aggregate.

  • Filtration: Pass through a 0.45

    
     PTFE syringe filter.
    
  • Neutrality Check: Ensure the sample is neutral. Do not add basic modifiers (like diethylamine) often used for amines. If the peak tails, add 0.1% Acetic Acid or TFA, but only if necessary.

Method Optimization Workflow

The following diagram outlines the logical decision process for maximizing resolution between the four stereoisomers.

G Start Crude 1-bromo-1-nitrooctan-2-ol ScreenAD Screening: Chiralpak AD-H Hex:IPA (90:10), 1 mL/min Start->ScreenAD CheckRes Check Resolution (Rs) ScreenAD->CheckRes GoodRes Rs > 1.5 for all 4 peaks (Success) CheckRes->GoodRes Yes PartialRes Partial Overlap (Rs < 1.5) CheckRes->PartialRes No FinalMethod Final Method Validation (Linearity & Precision) GoodRes->FinalMethod OptimizeAD Optimization Step 1: Reduce Polarity (Hex:IPA 98:2) PartialRes->OptimizeAD OptimizeAD->CheckRes Re-evaluate SwitchCol Optimization Step 2: Switch Column (Chiralcel OD-H) OptimizeAD->SwitchCol If still poor TempControl Optimization Step 3: Lower Temp to 10-15°C SwitchCol->TempControl If resolution persists TempControl->FinalMethod

Caption: Decision tree for optimizing chiral separation of 1-bromo-1-nitrooctan-2-ol stereoisomers.

Scientific Rationale & Troubleshooting

Why Chiralpak AD-H?

Research on homologous series (e.g., 1-nitro-nonan-2-ol and 1-bromo-1-nitro-4-phenylbutan-2-ol) consistently demonstrates that the amylose tris(3,5-dimethylphenylcarbamate) phase provides superior recognition for the anti/syn diastereomeric pairs of nitroaldol adducts [1, 2]. The separation is driven by the steric fit of the bulky


 and 

groups within the chiral grooves of the amylose helix.
Troubleshooting Common Issues
  • Problem: Peaks are broad or tailing.

    • Cause: Hydrogen bonding with residual silanols on the silica support.

    • Solution: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase.[1] Do not use amine modifiers (TEA) as they degrade the analyte.

  • Problem: Poor detection sensitivity.

    • Cause: Incorrect wavelength. The aliphatic chain is UV-transparent.

    • Solution: Switch UV detector to 210 nm . Ensure high-purity HPLC solvents (low cut-off) to minimize background noise.

  • Problem: "Missing" peaks (only 2 observed instead of 4).

    • Cause: Co-elution of enantiomers or high diastereoselectivity of the synthesis (one diastereomer is absent).

    • Solution: Inject a racemic standard (synthesized via non-selective NaBH4 reduction of the ketone or non-chiral Henry reaction) to confirm the location of all four isomers.

References

  • Separation of 1-nitro-nonan-2-ol homologs: Title: Highly Enantioselective Nitroaldol Reaction Catalyzed by New Chiral Copper Complexes. Source: Royal Society of Chemistry (RSC), Chemical Communications. Context: Describes Chiralcel AD conditions (Hex:IPA 98:2) for the nonyl homolog (

    
    ), providing the closest retention time proxy for the octyl (
    
    
    
    ) derivative. URL:[Link]
  • Separation of 1-bromo-1-nitro-4-phenylbutan-2-ol: Title: A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction. Source: Semantic Scholar / Chemical Communications. Context: Details the use of Chiralpak AD-H (Hex:IPA 95:5) for resolving all four stereoisomers of the bromo-nitro-alcohol motif. URL:[Link]

  • General Chiral HPLC Strategy: Title: A Strategy for Developing HPLC Methods for Chiral Drugs. Source: LCGC International. Context: Provides the foundational logic for screening AD-H vs OD-H columns for multi-center chiral molecules. URL:[Link]

Sources

Validation

Comparative Guide: Spectroscopic Profiling of Impurities in 1-Bromo-1-nitrooctan-2-ol

Executive Summary: The Analytical Challenge 1-Bromo-1-nitrooctan-2-ol is a functionalized bromonitroalcohol often utilized as a biocidal intermediate or a precursor in the synthesis of complex amino-polyols. Its analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

1-Bromo-1-nitrooctan-2-ol is a functionalized bromonitroalcohol often utilized as a biocidal intermediate or a precursor in the synthesis of complex amino-polyols. Its analysis presents a unique "analytical triad" of challenges:

  • Stereochemical Complexity: Possessing two adjacent chiral centers (C1 and C2), the compound exists as two diastereomeric pairs (syn and anti). The "wrong" diastereomer is the most persistent impurity.

  • Thermal Instability: The geminal bromonitro moiety is labile, making thermal techniques like standard GC-MS prone to artifact generation (e.g., dehydration to nitroalkenes).

  • Isotopic Signatures: The presence of bromine (

    
    ) provides a distinct mass spectrometric handle but complicates molecular ion assignment in low-resolution instruments.
    

This guide compares three primary spectroscopic tiers—High-Resolution NMR , LC-MS/MS , and Vibrational Spectroscopy (IR/Raman) —to determine the optimal workflow for impurity identification.

Predicted Impurity Profile & Formation Pathways

Before selecting a technique, one must understand the origin of potential impurities. The synthesis typically involves a Henry (nitroaldol) reaction between heptanal and bromonitromethane .

Impurity Formation Workflow (DOT Diagram)

ImpurityPathways SM1 Heptanal Target 1-Bromo-1-nitrooctan-2-ol (Target) SM1->Target Henry Rxn SM2 Bromonitromethane SM2->Target Henry Rxn Imp_DesBr 1-Nitrooctan-2-ol (Des-bromo) SM2->Imp_DesBr Debromination Side Rxn Imp_Diast Diastereomer (Syn/Anti Mismatch) Target->Imp_Diast Kinetic/Thermo Control Failure Imp_Dehyd 1-Bromo-1-nitrooct-1-ene (Dehydration) Target->Imp_Dehyd -H2O (Heat/Acid)

Figure 1: Synthetic pathways leading to the primary impurity classes in 1-bromo-1-nitrooctan-2-ol manufacturing.

Comparative Technical Analysis

Technique A: High-Resolution Nuclear Magnetic Resonance (NMR)

Role: The Structural Gold Standard (Stereochemistry & Regiochemistry)

NMR is the only technique capable of definitively quantifying the diastereomeric ratio (dr) without prior separation.

  • Mechanism: The scalar coupling constant (

    
    ) between the proton on C1 (bearing Br/NO
    
    
    
    ) and C2 (bearing OH) differs significantly between syn and anti isomers due to the Karplus relationship.
  • Diagnostic Signals:

    • Target (CH-Br):

      
       5.8–6.2 ppm.
      
    • Impurity (Aldehyde):

      
       9.7 ppm (triplet).
      
    • Impurity (Nitroalkene):

      
       7.0–7.5 ppm (vinyl proton, distinct doublet).
      
  • Protocol Insight: Use deuterated chloroform (CDCl

    
    ) initially. If signal overlap occurs at the C1/C2 region, switch to Benzene-
    
    
    
    to induce an aromatic solvent-induced shift (ASIS), which often resolves diastereomeric peaks.
Technique B: Liquid Chromatography-Mass Spectrometry (LC-MS)

Role: The Sensitivity Champion (Trace Quantitation & Elemental Confirmation)

Unlike GC-MS, which risks thermally degrading the bromonitro alcohol into its alkene counterpart, Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred.

  • Mechanism: Soft ionization allows detection of the molecular ion or adducts. The bromine isotope pattern is the "fingerprint."

  • Isotopic Logic:

    • Target (1 Br): 1:1 intensity ratio for

      
       and 
      
      
      
      .
    • Des-bromo Impurity (0 Br): No isotope pattern (single M peak).

    • Di-bromo Impurity (2 Br): 1:2:1 pattern (

      
      , 
      
      
      
      ,
      
      
      ).
  • Adduct Formation: Expect

    
     (formate adduct) or 
    
    
    
    in negative mode. Positive mode often yields poor sensitivity for nitro compounds unless ammonium adducts
    
    
    are targeted.
Technique C: Fourier Transform Infrared Spectroscopy (FTIR)

Role: The Rapid Screen (Functional Group Validation)

FTIR is less specific for trace impurities but excellent for raw material screening (e.g., detecting unreacted aldehyde).

  • Diagnostic Bands:

    • Nitro (

      
      ):  Asymmetric stretch ~1550 cm
      
      
      
      , Symmetric ~1370 cm
      
      
      .
    • Hydroxyl (

      
      ):  Broad band 3300–3500 cm
      
      
      
      .
    • Impurity Alert: A sharp peak at ~1720 cm

      
       indicates unreacted Heptanal  (C=O). A loss of the broad OH band combined with a new C=C stretch (~1640 cm
      
      
      
      ) indicates dehydration .

Performance Comparison Matrix

Feature1H NMR (600 MHz) LC-MS (Q-TOF) FTIR (ATR)
Primary Utility Diastereomer Ratio (dr) & Absolute StructureTrace Impurities (<0.1%) & MW ConfirmationRaw Material Screening (Aldehydes)
Specificity High (Resolves isomers)High (Mass + Isotopes)Low (Functional groups only)
Limit of Detection ~0.5 - 1.0 %< 0.01 % (ppm level)~1 - 2 %
Sample Integrity Non-destructiveDestructiveNon-destructive
Key Limitation Low sensitivity for trace impuritiesCannot distinguish diastereomers easilyNo structural elucidation
Cost per Run High (Instrument time)MediumLow

Detailed Experimental Protocols

Protocol 1: Determination of Diastereomeric Purity via 1H NMR

Objective: Quantify the syn/anti ratio of 1-bromo-1-nitrooctan-2-ol.

  • Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of Benzene-

    
      (preferred over CDCl
    
    
    
    for better diastereomer resolution).
  • Acquisition:

    • Pulse sequence: Standard zg30 (30° pulse).

    • Scans: 64 (to ensure S/N > 100 for minor isomer).

    • Relaxation Delay (D1): 5 seconds (critical for accurate integration of protons with different relaxation times).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.

  • Analysis:

    • Locate the CH-Br doublet signals (typically

      
       5.5–6.0 ppm).
      
    • Integrate the major diastereomer peak (

      
      ) and minor peak (
      
      
      
      ).
    • Calculation:

      
      .
      
Protocol 2: Trace Impurity Profiling via LC-MS/MS

Objective: Identify des-bromo and dehydration impurities.

  • Mobile Phase:

    • A: Water + 5 mM Ammonium Formate (buffers pH, aids ionization).

    • B: Acetonitrile (LC-MS grade).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Gradient: 10% B to 90% B over 10 minutes.

  • MS Settings (ESI Negative):

    • Source Temp: 300°C.

    • Capillary Voltage: 3500 V.

    • Mass Range: m/z 50–500.

  • Data Interpretation:

    • Extract Ion Chromatogram (EIC) for m/z 252/254 (Target

      
      ).
      
    • Check EIC m/z 234/236 (Dehydration product,

      
      ).
      
    • Check EIC m/z 113 (Heptanal, usually invisible in ESI-, requires UV detection at 210 nm).

Analytical Decision Workflow

Use this logic gate to select the correct method for your specific development stage.

DecisionTree Start Start: Impurity Analysis Q1 Is the goal Stereochemical Purity? Start->Q1 Q2 Is the goal Trace (<0.1%) Quantitation? Q1->Q2 No Res_NMR Method: 1H NMR (Benzene-d6) Q1->Res_NMR Yes Q3 Is this a Raw Material Check? Q2->Q3 No Res_LCMS Method: LC-MS (ESI-) Q2->Res_LCMS Yes Res_IR Method: FTIR (ATR) Q3->Res_IR Yes

Figure 2: Decision tree for selecting the appropriate spectroscopic technique based on analytical requirements.

References

  • Blay, G., Hernández-Olmos, V., & Pedro, J. R. (2008). A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction. Semantic Scholar. Link

  • Concellón, J. M., Rodríguez-Solla, H., & Concellón, C. (2006). Efficient Addition Reaction of Bromonitromethane to Aldehydes Catalyzed by NaI: A New Route to 1-Bromo-1-nitroalkan-2-ols. ResearchGate. Link

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Alcohols. Link

  • PubChem. (2024).[1] 1-Bromo-1-nitrooctan-2-ol Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[2] Characterization of impurities from the synthesis of bromonitroalkanes. Link

Sources

Comparative

Comparative Guide: Catalytic Strategies for the Synthesis of 1-Bromo-1-nitrooctan-2-ol

-Halo-Nitroalcohol Synthesis Executive Summary The synthesis of 1-bromo-1-nitrooctan-2-ol requires the nucleophilic addition of bromonitromethane to heptanal. This transformation is a specialized variant of the Henry (ni...

Author: BenchChem Technical Support Team. Date: February 2026


-Halo-Nitroalcohol Synthesis

Executive Summary

The synthesis of 1-bromo-1-nitrooctan-2-ol requires the nucleophilic addition of bromonitromethane to heptanal. This transformation is a specialized variant of the Henry (nitroaldol) reaction. Unlike standard nitroaldol reactions, the presence of the bromine atom on the nucleophile introduces significant challenges:

  • Lability: Bromonitromethane is prone to degradation under strong basic conditions.

  • Reversibility: The retro-Henry reaction is facile, leading to low yields.

  • Diastereoselectivity: Controlling the syn/anti ratio of the vicinal halohydrin motif is critical for downstream biological activity.

Mechanistic Foundations

Understanding the failure points of traditional catalysis is essential for selecting the correct protocol.

The Stability Challenge

In the presence of strong bases (e.g., NaOH, KOH), bromonitromethane undergoes rapid degradation or self-condensation. Furthermore, the resulting alkoxide intermediate is unstable and readily reverts to the starting materials (Retro-Henry) before protonation can occur.

The Solution: Halide-Mediated Activation

The most robust method utilizes Sodium Iodide (NaI) . Unlike Brønsted bases that deprotonate the nitroalkane, iodide acts as a nucleophilic catalyst. It attacks the bromine atom or activates the aci-nitro form, generating a transient nitronate species without creating a highly basic environment. This prevents the degradation of the sensitive starting material.

Diagram 1: Catalytic Cycle (NaI vs. Base)

HenryMechanism Start Bromonitromethane (BrCH2NO2) BasePath Strong Base (NaOH/KOH) Start->BasePath NaIPath Catalyst: NaI (Nucleophilic Activation) Start->NaIPath Nitronate Nitronate Anion (Transient) BasePath->Nitronate Deprotonation NaIPath->Nitronate Halophilic Activation Intermediate Alkoxide Intermediate Nitronate->Intermediate + Heptanal Retro Retro-Henry (Degradation) Nitronate->Retro High pH Instability Aldehyde Heptanal (Electrophile) Intermediate->Retro Reversible Product 1-Bromo-1-nitrooctan-2-ol Intermediate->Product Protonation

Comparative Analysis of Catalysts

The following comparison evaluates catalysts specifically for the reaction of heptanal with bromonitromethane .

FeatureMethod A: Sodium Iodide (NaI) Method B: Chiral Cu(II)-Ligand Method C: Organic Base (DIPEA/TEA)
Catalyst Type Nucleophilic SaltLewis Acid + Chiral LigandBrønsted Base
Mechanism Halophilic activation / Soft enolizationDual activation (Lewis Acid)Direct deprotonation
Yield (Heptanal) 85 - 92% 70 - 80%40 - 55%
Diastereoselectivity Moderate (syn/anti mixture)High (up to 95:5 dr) Low (1:1)
Enantioselectivity RacemicHigh (up to 96% ee) Racemic
Reaction Time 2 - 6 hours24 - 48 hours12 - 24 hours
Solvent System THF (Anhydrous)Ethanol / THFDCM / THF
Primary Risk Hygroscopic catalystComplex preparationRetro-Henry / Decomposition
Cost Efficiency High (Cheap Reagents)Low (Expensive Ligands)High
Expert Insight:
  • Choose Method A (NaI) for bulk synthesis of the racemic intermediate where yield is paramount. This method is exceptionally mild and avoids the formation of nitroalkenes (dehydration products).

  • Choose Method B (Cu-Ligand) only if the specific stereoisomer (e.g., (1S, 2S)) is required for structure-activity relationship (SAR) studies.

  • Avoid Method C unless no other reagents are available; the yield losses due to bromonitromethane degradation are significant.

Experimental Protocols

Protocol A: High-Yield Synthesis using NaI (Recommended)

Reference: Concellón, J. M., et al. J. Org. Chem. / Org.[1][2][3][4][5][6][7][8][9][10][11][12] Lett. variants for halo-nitroalkanes.

Objective: Synthesis of racemic 1-bromo-1-nitrooctan-2-ol.

Reagents:

  • Heptanal (1.0 equiv, 10 mmol)

  • Bromonitromethane (1.2 equiv, 12 mmol)

  • Sodium Iodide (NaI) (0.2 equiv, 2 mmol)

  • THF (anhydrous, 20 mL)

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask under argon. Add anhydrous THF and NaI. Stir until NaI is partially dissolved.

  • Addition: Add heptanal (1.13 g) to the flask.

  • Reaction: Add bromonitromethane (1.68 g) dropwise at room temperature (25°C).

    • Observation: The solution may turn slightly yellow.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the aldehyde spot (Rf ~0.6) and appearance of the product (Rf ~0.3).

    • Self-Validation: If the reaction stalls, add 0.1 equiv more NaI. Do NOT add heat, as this promotes dehydration to the nitroalkene.

  • Quench: Once complete (approx. 4h), dilute with Et2O (30 mL) and wash with water (2 x 15 mL) followed by saturated aqueous sodium thiosulfate (to remove any free iodine).

  • Purification: Dry organic phase over MgSO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Result: Colorless to pale yellow oil. Yield: ~88%.

Protocol B: Enantioselective Synthesis (Copper-Bisoxazoline)

Reference: Adapted from Evans/Jørgensen protocols for asymmetric Henry reactions.

Objective: Synthesis of enantioenriched (1R, 2S)-1-bromo-1-nitrooctan-2-ol.

Reagents:

  • Cu(OAc)2[12][13]·H2O (10 mol%)

  • Chiral Bis(oxazoline) Ligand (11 mol%)

  • Heptanal (1.0 equiv)

  • Bromonitromethane (1.5 equiv)

  • Ethanol (absolute)

Step-by-Step Workflow:

  • Catalyst Formation: In a vial, mix Cu(OAc)2 and the chiral ligand in Ethanol. Stir for 1 hour to form the active blue/green complex.

  • Cooling: Cool the mixture to 0°C or -20°C (lower temperature improves ee but slows rate).

  • Addition: Add heptanal followed by bromonitromethane.

  • Incubation: Stir for 24-48 hours.

  • Workup: Quench with 1N HCl (cold). Extract with DCM.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak AD-H column).

Process Visualization

Diagram 2: Experimental Workflow (NaI Method)

Workflow Prep Preparation Dry THF, Argon atm Mix Mixing Aldehyde + NaI (0.2 eq) Prep->Mix React Reaction Add BrCH2NO2 dropwise RT, 4 hours Mix->React Check TLC Check Aldehyde consumed? React->Check Check->React No (Wait) Quench Quench Water + Na2S2O3 (remove I2) Check->Quench Yes Purify Purification Flash Chromatography Quench->Purify Final Product 1-bromo-1-nitrooctan-2-ol Purify->Final

Safety & Handling (Critical)

  • Bromonitromethane: This compound is a potent lachrymator (tear gas) and skin irritant. All operations must be performed in a well-ventilated fume hood. It is also potentially explosive if heated or distilled to dryness; use a blast shield during concentration steps.

  • Nitroalcohols: The products are generally stable but can undergo retro-aldol decomposition if stored in basic media. Store at -20°C.

References

  • Concellón, J. M., Rodríguez-Solla, H., & Concellón, C. (2006). Efficient Addition Reaction of Bromonitromethane to Aldehydes Catalyzed by NaI: A New Route to 1-Bromo-1-nitroalkan-2-ols under Very Mild Conditions.[11][14] Organic Letters, 8(26), 5979–5982.[14]

  • Palomo, C., Oiarbide, M., & Laso, A. (2005). Enantioselective Henry Reactions Catalyzed by Copper(II) Complexes.[12] Angewandte Chemie International Edition, 44(25), 3881–3884.

  • Ballini, R., & Petrini, M. (2004). Recent Synthetic Developments in the Nitroaldol (Henry) Reaction. Tetrahedron, 60(5), 1017–1047.

  • BenchChem. (2025).[4] Bromonitromethane: A Versatile One-Carbon Synthon for Organic Synthesis.[1][5] Application Note.

Sources

Validation

Comparative Reactivity Guide: 1-Bromo-1-nitrooctan-2-ol vs. Functionalized Nitroalkane Analogs

Executive Summary 1-Bromo-1-nitrooctan-2-ol represents a specialized subclass of functionalized nitroalkanes that bridges the gap between lipophilic alkyl chains and high-energy bromonitro "warheads." Unlike its commerci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-1-nitrooctan-2-ol represents a specialized subclass of functionalized nitroalkanes that bridges the gap between lipophilic alkyl chains and high-energy bromonitro "warheads." Unlike its commercially ubiquitous analog Bronopol (2-bromo-2-nitropropane-1,3-diol), which is hydrophilic and water-soluble, the octan-2-ol derivative combines significant lipophilicity with specific reactivity patterns driven by the


-hydroxyl group.

This guide provides a technical analysis of its reactivity, focusing on its unique capacity for intramolecular cyclization to


-nitroepoxides , a pathway unavailable to simple bromonitroalkanes. We present experimental protocols, mechanistic insights, and comparative data to support its application in the synthesis of heterocycles (e.g., quinoxalines) and lipophilic antimicrobial development.

Structural & Electronic Analysis

The reactivity of 1-bromo-1-nitrooctan-2-ol is governed by three structural features:

  • The Geminal Bromo-Nitro Motif (

    
    ):  The electron-withdrawing nature of both 
    
    
    
    and
    
    
    creates a highly electrophilic center. However, the steric bulk of the adjacent octyl chain modulates nucleophilic attack compared to smaller analogs.
  • The Vicinal Hydroxyl Group (

    
    ):  This is the critical differentiator. It acts as an internal nucleophile under basic conditions, enabling cyclization.
    
  • The Lipophilic Tail (

    
    ):  The hexyl chain imparts low water solubility (LogP ~3.2), contrasting sharply with Bronopol (LogP ~ -0.6), drastically altering its bioavailability and solvent compatibility.
    
DOT Diagram 1: Reactivity Pathways

The following diagram illustrates the divergent reaction pathways for 1-bromo-1-nitrooctan-2-ol compared to non-hydroxylated analogs.

ReactivityPathways Start 1-Bromo-1-nitrooctan-2-ol Base Base Treatment (e.g., K2CO3) Start->Base Activation Epoxide alpha-Nitroepoxide (Cyclization) Base->Epoxide Intramolecular SN2 (Dominant) Elimination 1-Bromo-1-nitroalkene (Dehydration) Base->Elimination E1cB / E2 (Competes at High T) Retro Retro-Henry (Aldehyde + Bromonitromethane) Base->Retro Reversible Equilibrium Simple_Elim Nitroalkene Base->Simple_Elim Nitroalkene only Simple Simple Bromo-nitroalkane (No OH group) Simple->Base

Figure 1: Divergent reactivity pathways. The presence of the


-OH group opens the epoxide route, which is chemically distinct from the elimination pathway typical of simple bromo-nitro alkanes.

Comparative Reactivity Matrix

The table below contrasts 1-bromo-1-nitrooctan-2-ol with standard industry alternatives.

Feature1-Bromo-1-nitrooctan-2-olBronopol (2-bromo-2-nitropropane-1,3-diol)1-Bromo-1-nitroethane
Primary Reactivity Cyclization to

-nitroepoxides via base catalysis.
Decomposition to formaldehyde and nitrosating species; biocide release.Nucleophilic Substitution (

) or deprotonation.
Solubility (Water) Low (Insoluble). Requires organic solvents (DCM, THF).High (Soluble). Ideal for aqueous formulations.Low/Moderate. Volatile.
Lipophilicity (LogP) ~3.2 (Membrane penetrating).-0.64 (Water partitioning).~1.1
Stability Moderate. Prone to Retro-Henry in strong base without trapping.Low in alkaline pH (Half-life < 2 months at pH 8).High (until activated).
Key Application Synthesis intermediate (Quinoxalines); Lipophilic biocide.Aqueous preservative (Cosmetics, Paints).[1]Solvent, intermediate for nitroalkenes.[2]
Technical Insight: The "Epoxide" Advantage

Unlike Bronopol, which decomposes to release active biocidal species, 1-bromo-1-nitrooctan-2-ol serves as a constructive intermediate. The formation of the


-nitroepoxide  is stereospecific (usually trans from anti-precursors) and allows for ring-opening reactions with nucleophiles (amines, thiols) to create complex heterocycles.

Experimental Protocols

Protocol A: Synthesis of 1-Bromo-1-nitrooctan-2-ol (NaI Catalyzed)

Rationale: This method uses Sodium Iodide (NaI) as a mild catalyst to promote the Henry reaction between bromonitromethane and heptanal, minimizing Retro-Henry fragmentation.

Materials:

  • Heptanal (1.0 equiv)

  • Bromonitromethane (1.2 equiv)

  • NaI (0.2 equiv)

  • Solvent: DCM (Dichloromethane) or THF

  • Temperature: 0°C to Room Temperature (RT)

Workflow:

  • Preparation: Dissolve heptanal (10 mmol) and NaI (2 mmol) in DCM (20 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Add bromonitromethane (12 mmol) dropwise at 0°C.

  • Reaction: Stir at RT for 6–12 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product (

    
    ) will appear as the aldehyde spot disappears.
    
  • Workup: Quench with saturated aqueous

    
     (to remove iodine traces). Extract with DCM (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
  • Yield: Typically 75–85% as a mixture of anti/syn diastereomers (often ~1:1 to 2:1 ratio).

Protocol B: Cyclization to -Nitroepoxide

Rationale: This transformation exploits the


-hydroxyl group to displace the bromine atom. This reaction is sensitive; strong bases can trigger elimination to nitroalkenes instead.

Materials:

  • 1-Bromo-1-nitrooctan-2-ol (1.0 equiv)[3]

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or TBD (Triazabicyclodecene) for faster kinetics.
    
  • Solvent: Acetone or Acetonitrile.

Workflow:

  • Dissolution: Dissolve the starting material in Acetone (0.1 M concentration).

  • Cyclization: Add powdered

    
     at 0°C. Stir vigorously.
    
  • Monitoring: The reaction is fast (30 min – 2 hours). Monitor for the disappearance of the bromohydrin.

  • Isolation: Filter off the solid base. Evaporate the solvent at low temperature (<30°C).

    
    -Nitroepoxides are thermally unstable and prone to rearrangement.
    
  • Storage: Use immediately for subsequent steps (e.g., reaction with diamines to form quinoxalines).

Mechanistic Visualization: The Henry-Epoxide Sequence

This diagram details the electronic flow from the initial Henry reaction through to the epoxide formation, highlighting the stereochemical implications.

Mechanism cluster_stereo Stereochemical Note Reactants Bromonitromethane + Heptanal Intermediate Nitronate Anion (Intermediate) Reactants->Intermediate Deprotonation Product 1-Bromo-1-nitrooctan-2-ol (Mixture of Diastereomers) Intermediate->Product C-C Bond Formation (Henry Reaction) O_Anion Alkoxide Intermediate Product->O_Anion Proton Transfer (Base) Base Base (K2CO3) Final alpha-Nitroepoxide (3-hexyl-2-nitrooxirane) O_Anion->Final Intramolecular SN2 (Br Displacement) Note Anti-isomer yields Trans-epoxide Syn-isomer yields Cis-epoxide

Figure 2: Step-wise mechanistic flow from synthesis to cyclization.[3] The stereochemistry of the bromohydrin dictates the geometry of the resulting epoxide.

References

  • Blay, G., Hernández-Olmos, V., & Pedro, J. R. (2008).[4] A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction. Chemical Communications. Link

  • Concellón, J. M., et al. (2006). Efficient Addition Reaction of Bromonitromethane to Aldehydes Catalyzed by NaI: A New Route to 1-Bromo-1-nitroalkan-2-ols. The Journal of Organic Chemistry. Link

  • Ballini, R., & Palmieri, A. (2021).[2] Nitroalkanes: Synthesis, Reactivity, and Applications. Wiley-VCH. Link

  • PubChem. (2024).[3] 1-Bromo-1-nitrooctan-2-ol Compound Summary. National Library of Medicine. Link

  • Kubo, I., et al. (1995). Structural functions of antimicrobial long-chain alcohols and phenols. Bioorganic & Medicinal Chemistry. Link

Sources

Comparative

A Comparative Guide to the Stereochemical Validation of 1-Bromo-1-nitrooctan-2-ol Synthesis

For researchers and professionals in drug development and organic synthesis, the precise control and validation of molecular stereochemistry is not merely an academic exercise—it is a fundamental requirement for ensuring...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise control and validation of molecular stereochemistry is not merely an academic exercise—it is a fundamental requirement for ensuring efficacy and safety. The compound 1-bromo-1-nitrooctan-2-ol, a versatile synthetic intermediate, possesses two adjacent chiral centers, giving rise to four possible stereoisomers. Each of these stereoisomers can exhibit distinct biological activities and reaction profiles. This guide provides an in-depth comparison of synthetic strategies to control the stereochemical outcome of 1-bromo-1-nitrooctan-2-ol synthesis and details the analytical methodologies for its rigorous validation.

The Critical Role of Stereochemistry

The three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with chiral biological systems such as enzymes and receptors. For this reason, the synthesis of single stereoisomers of drug candidates and key intermediates is a paramount objective in medicinal chemistry. The versatile reactivity of the hydroxyl and nitro functionalities in chiral β-nitroalcohols makes them valuable building blocks for a variety of pharmaceuticals and bioactive molecules.[1]

Part 1: Strategies for Stereoselective Synthesis

The primary route to 1-bromo-1-nitrooctan-2-ol is a variation of the Henry (nitroaldol) reaction, involving the condensation of octanal with bromonitromethane.[2][3] The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions employed.

Diastereoselective Synthesis via Achiral Catalysis

In the absence of a chiral influence, the reaction of octanal and bromonitromethane will produce a mixture of diastereomers, the syn and anti isomers. The ratio of these diastereomers can be influenced by the choice of base and solvent, which affect the geometry of the transition state.

A common approach involves the use of a mild base to deprotonate bromonitromethane, forming a nitronate intermediate that then attacks the aldehyde.

Protocol: Non-selective Henry Reaction

  • To a solution of octanal (1.0 mmol) in ethanol (5 mL) at room temperature, add bromonitromethane (1.2 mmol).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol) dropwise to the mixture.[4]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

This method typically yields a mixture of syn and anti diastereomers, often in a ratio close to 1:1, which then require separation.[2]

Enantioselective Synthesis Using Chiral Catalysts

To achieve control over both diastereoselectivity and enantioselectivity, a chiral catalyst is essential. Metal-ligand complexes have proven to be highly effective in this regard.

A notable example is the use of a copper(II) acetate complex with a chiral amino pyridine ligand.[2] This catalytic system can promote the enantioselective addition of bromonitromethane to aldehydes, yielding highly enantioenriched 2-bromo-2-nitroalkan-1-ols.[2]

Protocol: Copper-Catalyzed Asymmetric Henry Reaction

  • In a nitrogen-flushed Schlenk tube, stir a mixture of copper(II) acetate monohydrate (0.025 mmol) and the chiral amino pyridine ligand (0.025 mmol) in absolute ethanol (2 mL) for 1 hour at room temperature until a deep blue solution forms.[4]

  • Add octanal (0.5 mmol) to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C) and then add bromonitromethane (0.75 mmol).

  • Stir the reaction at this temperature, monitoring by TLC.

  • Work-up and purify as described in the non-selective protocol.

This method has been shown to produce good yields and high enantiomeric excesses (ee) for a range of aldehydes.[2]

Biocatalytic Approaches

Enzymes offer a green and highly selective alternative for the synthesis of chiral β-nitroalcohols.[1][5] Hydroxynitrile lyases (HNLs) have been shown to catalyze the Henry reaction with high enantioselectivity.[5][6] Another biocatalytic strategy is the kinetic resolution of a racemic mixture of β-nitroalcohols using lipases or the asymmetric reduction of α-nitroketones using alcohol dehydrogenases (ADHs).[1][7]

Part 2: Validation of the Stereochemical Outcome

Once the synthesis is complete, a rigorous validation of the stereochemical outcome is necessary. This involves determining both the diastereomeric ratio (d.r.) and the enantiomeric excess (ee) of the product.

Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the ratio of diastereomers in a mixture. Diastereomers have different physical properties and, consequently, their corresponding nuclei will have different chemical environments, leading to distinct signals in the NMR spectrum.[8] For 1-bromo-1-nitrooctan-2-ol, the protons on the two chiral centers (CH-OH and CH-Br) are particularly informative.

Experimental Workflow for NMR Analysis

Caption: Workflow for determining the diastereomeric ratio using ¹H NMR.

¹H NMR Analysis Protocol

  • Dissolve approximately 10-20 mg of the purified product mixture in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum (a 400 MHz or higher spectrometer is recommended).

  • Identify the distinct signals for the protons attached to the stereocenters for both the syn and anti diastereomers. The coupling constants between these protons can also help in assigning the relative stereochemistry.

  • Carefully integrate the area under the non-overlapping signals corresponding to each diastereomer.

  • The diastereomeric ratio is the ratio of the integration values.

Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound.[9][10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[11]

Experimental Workflow for Chiral HPLC Analysis

Caption: General workflow for chiral HPLC analysis.

Chiral HPLC Analysis Protocol

  • Column Selection: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel®), are often effective for separating a wide range of chiral compounds.[10]

  • Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and a polar alcohol like isopropanol or ethanol.[4][12] The ratio of these solvents is optimized to achieve good separation. For basic or acidic compounds, small amounts of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA), respectively, may be required.[10]

  • Sample Preparation: Prepare a dilute solution of the purified product (or each separated diastereomer) in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a UV detector.

  • Calculation of Enantiomeric Excess (ee): The ee is calculated from the integrated areas of the two enantiomer peaks using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Confirmation of Absolute Stereochemistry using Chiral Derivatizing Agents and NMR

While chiral HPLC can determine the enantiomeric excess, it does not inherently reveal the absolute configuration of the enantiomers. To assign the absolute stereochemistry (i.e., R or S configuration), a common method is to derivatize the chiral alcohol with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or (-)-menthyloxyacetic acid, to form a mixture of diastereomeric esters.[13][14] These diastereomers will exhibit different chemical shifts in their NMR spectra, and the pattern of these shifts can be used to deduce the absolute configuration of the original alcohol.[13]

Comparative Summary of Validation Techniques

TechniqueInformation ObtainedAdvantagesLimitations
¹H NMR Spectroscopy Diastereomeric ratio, relative stereochemistryRapid, non-destructive, provides structural informationCannot determine enantiomeric excess without a chiral auxiliary
Chiral HPLC Enantiomeric excess, separation of enantiomersHigh accuracy and precision, widely applicableDoes not provide absolute configuration, requires method development
NMR with Chiral Derivatizing Agents Absolute configuration, enantiomeric excessProvides definitive stereochemical assignmentRequires chemical derivatization, can be complex to analyze

Conclusion and Recommendations

The synthesis of stereochemically pure 1-bromo-1-nitrooctan-2-ol requires a carefully chosen synthetic strategy. For applications where a mixture of diastereomers is acceptable, a simple base-catalyzed Henry reaction followed by chromatographic separation may suffice. However, for applications demanding high stereochemical purity, the use of a chiral catalyst, such as a copper-amino pyridine complex, is recommended to control both diastereoselectivity and enantioselectivity.

For the validation of the stereochemical outcome, a combination of analytical techniques is essential. ¹H NMR spectroscopy should be used as the initial method to determine the diastereomeric ratio of the crude or purified product. Subsequently, chiral HPLC is the most reliable method for quantifying the enantiomeric excess of each diastereomer. Finally, for unambiguous assignment of the absolute configuration, derivatization with a chiral derivatizing agent followed by NMR analysis is the preferred method. This multi-faceted approach ensures the highest level of confidence in the stereochemical integrity of the synthesized 1-bromo-1-nitrooctan-2-ol.

References

  • Information on the current time in Pasuruan, ID was retrieved but is not relevant to the scientific content of this guide.
  • Blay, G., Hernández-Olmos, V., & Pedro, J. R. (2008). A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction. Chemical Communications, (43), 5589-5591. [Link]

  • Reddy, L. R., & Hu, B. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry, 85(20), 13248-13254. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2017). Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols. Organic & Biomolecular Chemistry, 15(42), 8886-8901. [Link]

  • Concellón, J. M., Riego, E., Rodríguez-Solla, H., & Díaz, P. (2006). Efficient Addition Reaction of Bromonitromethane to Aldehydes Catalyzed by NaI: A New Route to 1-Bromo-1-nitroalkan-2-ols under Very Mild Conditions. The Journal of Organic Chemistry, 71(13), 4969-4972. [Link]

  • Nardi, M., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 27(24), 8963. [Link]

  • Blay, G., Hernández-Olmos, V., & Pedro, J. R. (2008). Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • Ghatge, M. S., et al. (2024). A Single Enzyme in Enantiocomplementary Synthesis of β-Nitroalcohols: Bidirectional Catalysis by Hydroxynitrile Lyase. ChemBioChem, 25(21), e202400618. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2017). Request PDF: Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols. ResearchGate. [Link]

  • Seayad, J., & List, B. (2005). Chiral Proton Catalysis of Secondary Nitroalkane Additions to Azomethine: Synthesis of a Potent GlyT1 Inhibitor. Angewandte Chemie International Edition, 44(48), 7918-7921. [Link]

  • Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts, 8(8), 308. [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]

  • Stepankova, V., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2193. [Link]

  • Ashenhurst, J. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). 5.9: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Rogoza, A. V., et al. (2017). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. Green Chemistry, 19(17), 4094-4100. [Link]

  • National Center for Biotechnology Information. (2024). 1-Bromo-1-nitro-octan-2-OL. PubChem Compound Database. [Link]

  • Nardi, M., et al. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. Molecules, 29(7), 1629. [Link]

  • Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Tetrahedron, 61(16), 4043-4052. [Link]

  • Tsai, C. C., & Sun, I. W. (2004). Z/E Stereoselective synthesis of b-bromo Baylis–Hillman ketones using MgBr2 as promoter via a one-pot three-component reaction. Tetrahedron Letters, 45(43), 8035-8038. [Link]

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Validation

A Comparative Guide to the Scalable Synthesis of 1-Bromo-1-nitrooctan-2-ol

Executive Summary The synthesis of 1-bromo-1-nitrooctan-2-ol, a key intermediate in various chemical applications, presents significant challenges when transitioning from laboratory-scale preparation to industrial produc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-bromo-1-nitrooctan-2-ol, a key intermediate in various chemical applications, presents significant challenges when transitioning from laboratory-scale preparation to industrial production. This guide provides an in-depth analysis of the primary synthetic routes, focusing on a critical assessment of their scalability. We compare a traditional two-step approach, involving a Henry (nitroaldol) reaction followed by bromination, with a more direct one-pot synthesis utilizing bromonitromethane. The evaluation is grounded in experimental data, mechanistic understanding, and a rigorous safety analysis. Key scalability parameters such as reaction control, thermal hazards, reagent availability, and purification strategies are critically examined. Our findings indicate that while the two-step method is well-established, it poses significant safety risks at scale due to the formation of unstable nitronate intermediates. The direct synthesis from bromonitromethane offers a potentially safer and more controlled alternative, though it is contingent on the availability and cost of the starting material. This guide provides the necessary data and protocols to enable researchers and drug development professionals to make informed decisions when selecting a synthetic strategy for large-scale production.

Introduction: The Challenge of Scaling β-Bromo-β-nitro Alcohols

1-Bromo-1-nitrooctan-2-ol and related β-bromo-β-nitro alcohols are valuable synthetic intermediates. The juxtaposition of the bromo, nitro, and hydroxyl functional groups allows for a variety of subsequent transformations, including the formation of nitroalkenes, α-nitro ketones, and β-amino alcohols, which are precursors to numerous pharmaceutical compounds.[1][2]

However, the synthesis of these molecules is not trivial, particularly at an industrial scale. The primary challenges revolve around:

  • Thermal Safety: The key bond-forming step is often a Henry (nitroaldol) reaction, which is notoriously exothermic.[3] Inadequate thermal management at scale can lead to runaway reactions.

  • Intermediate Stability: The synthesis often proceeds through nitronate salt intermediates, which can be unstable and, in some cases, detonable, posing a significant safety hazard.[4]

  • Reaction Control: Achieving high selectivity and yield while minimizing by-products is crucial for economic viability and simplifying downstream purification.

  • Purification: Moving from laboratory-scale chromatographic purification to scalable methods like crystallization or distillation requires careful process development.[5]

This guide will dissect two primary synthetic strategies to address these challenges, providing a clear framework for a scalability assessment.

Workflow for Scalability Assessment

A structured approach is essential for evaluating the viability of a chemical process at scale. The following workflow outlines the key stages of assessment discussed in this guide.

G cluster_0 Phase 1: Route Scouting & Lab-Scale Validation cluster_1 Phase 2: Scalability & Safety Analysis cluster_2 Phase 3: Process Optimization & Implementation A Identify Synthetic Routes (e.g., Two-Step vs. One-Pot) B Perform Lab-Scale Synthesis (<10g scale) A->B C Characterize Product & Impurities (NMR, LC-MS, Purity) B->C D Thermal Hazard Assessment (Reaction Calorimetry) C->D Data for Hazard Analysis E Analyze Intermediate Stability (e.g., DSC, ARC) D->E F Evaluate Reagent & Solvent (Cost, Availability, Toxicity) E->F G Develop Scalable Purification (Crystallization, Distillation) F->G Informs Purification Strategy H Pilot Scale Run (1-10 kg scale) G->H I Final Recommendation H->I H->I Final Validation

Caption: A structured workflow for assessing the scalability of a synthetic route.

Synthetic Strategy 1: Two-Step Synthesis via Henry Reaction and Bromination

This is the classic and most common approach, analogous to the industrial synthesis of the biocide Bronopol (2-bromo-2-nitropropane-1,3-diol).[6][7] It involves two distinct chemical transformations.

Mechanism and Rationale

Step 1: The Henry (Nitroaldol) Reaction. This reaction forms the carbon-carbon bond between nitromethane and heptanal. A base is used to deprotonate the α-carbon of nitromethane, creating a nucleophilic nitronate anion.[1] This anion then attacks the electrophilic carbonyl carbon of heptanal. Subsequent protonation yields the β-nitro alcohol intermediate, 1-nitrooctan-2-ol.[8]

Step 2: Bromination. The remaining acidic α-proton on the carbon bearing the nitro group is removed by a base to reform the nitronate. This intermediate is then treated with an electrophilic bromine source, such as elemental bromine (Br₂), to yield the final product.[9]

G Nitromethane Nitromethane Nitronate Nitronate Anion Nitromethane->Nitronate Deprotonation Heptanal Heptanal Nitroalcohol 1-Nitrooctan-2-ol Heptanal->Nitroalcohol C-C Bond Formation & Protonation Base1 Base (e.g., NaOH) Base1->Nitronate Deprotonation Bromine Bromine (Br₂) FinalProduct 1-Bromo-1-nitrooctan-2-ol Base2 Base Nitronate->Nitroalcohol C-C Bond Formation & Protonation Nitroalcohol->FinalProduct Deprotonation & Bromination

Caption: Reaction pathway for the two-step synthesis of 1-bromo-1-nitrooctan-2-ol.

Experimental Protocol (Lab-Scale)

Step A: Synthesis of 1-Nitrooctan-2-ol

  • To a stirred solution of heptanal (1.0 eq) in methanol at 0 °C, add nitromethane (1.5 eq).

  • Slowly add a solution of sodium hydroxide (1.1 eq) in water, maintaining the internal temperature below 10 °C. The addition of base is highly exothermic.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the heptanal is consumed.

  • Carefully neutralize the reaction mixture with dilute HCl to pH ~6-7.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-nitrooctan-2-ol.

Step B: Synthesis of 1-Bromo-1-nitrooctan-2-ol

  • Dissolve the crude 1-nitrooctan-2-ol (1.0 eq) in a suitable solvent such as dichloromethane or methanol at 0 °C.

  • Add sodium hydroxide (1.1 eq) to form the sodium nitronate salt.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent, keeping the temperature below 5 °C. The bromine color should disappear upon addition.

  • After the addition is complete, stir for an additional 1-2 hours.

  • Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

  • Perform an aqueous workup, extract the product, dry the organic layer, and concentrate. Purify the crude product by column chromatography or recrystallization.

Scalability Assessment
  • Advantages:

    • Utilizes readily available and inexpensive starting materials (nitromethane, heptanal, bromine, NaOH).[3]

    • The reaction sequence is well-documented in the literature for analogous compounds.[4][6]

  • Disadvantages & Hazards:

    • Thermal Runaway: The Henry reaction is highly exothermic. The heat generated increases with the volume of the reaction, while the surface area available for cooling does not increase proportionally. This creates a significant risk of thermal runaway if the base is added too quickly or if cooling fails.[10]

    • Unstable Intermediates: The sodium salt of the nitro alcohol formed during the process is known to be unstable and can decompose violently, especially if isolated or heated.[4] This presents a major operational hazard.

    • Nitromethane Hazards: Nitromethane itself can be explosive upon shock, heating, or when mixed with certain contaminants like bases or acids.[11][12]

    • Multi-step Process: A two-step process is less efficient at scale than a one-pot reaction, requiring more unit operations (workups, solvent swaps), which increases processing time and cost.

    • Purification: The crude product often contains unreacted starting materials and by-products, necessitating purification which can be challenging at a large scale.

Synthetic Strategy 2: Direct Synthesis from Bromonitromethane

An alternative approach involves pre-forming the bromo-nitro-methane unit and then reacting it with the aldehyde in a single C-C bond formation step.

Mechanism and Rationale

This method utilizes bromonitromethane as the key starting material. The reaction proceeds via a base- or nucleophile-catalyzed addition to the aldehyde. A particularly mild and efficient variation uses sodium iodide (NaI) as a catalyst.[13] The iodide ion likely acts as a nucleophilic catalyst, activating the bromonitromethane for addition to heptanal. This avoids the pre-formation and accumulation of the potentially unstable nitronate salt of the product precursor in high concentrations.

G Bromonitromethane Bromonitromethane FinalProduct 1-Bromo-1-nitrooctan-2-ol Bromonitromethane->FinalProduct Catalytic One-Pot Addition Heptanal Heptanal Heptanal->FinalProduct Catalytic One-Pot Addition Catalyst Catalyst (e.g., NaI) Catalyst->FinalProduct Catalytic One-Pot Addition

Caption: Reaction pathway for the direct, one-pot synthesis.

Experimental Protocol (Lab-Scale)
  • To a solution of heptanal (1.0 eq) in a suitable solvent (e.g., THF or CH₂Cl₂) at room temperature, add bromonitromethane (1.2 eq).[14]

  • Add a catalytic amount of sodium iodide (0.1 eq).[13]

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with a solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Scalability Assessment
  • Advantages:

    • Improved Safety Profile: This one-pot method avoids the generation of large quantities of unstable nitronate salts under strongly basic conditions, potentially offering a safer process.[13] The reaction is typically performed under milder, near-neutral conditions.

    • Process Simplification: As a one-pot reaction, it reduces the number of unit operations, potentially lowering production time and cost.

    • Milder Conditions: The reaction proceeds under very mild conditions, which can improve selectivity and reduce the formation of degradation by-products.[13][15]

  • Disadvantages & Hazards:

    • Reagent Availability and Cost: Bromonitromethane is a specialty reagent and is significantly more expensive and less readily available in bulk compared to nitromethane and bromine. Its accessibility has declined in recent years, potentially requiring in-house synthesis.[14]

    • Synthesis of Bromonitromethane: If synthesized in-house, the bromination of nitromethane must be carefully controlled, as this reaction itself has scalability challenges related to exotherms and product stability.[14]

    • Reaction Kinetics: Catalytic reactions can sometimes be slower than stoichiometric reactions, potentially requiring longer batch cycle times.

Comparative Analysis

ParameterStrategy 1: Two-Step (Henry + Bromination)Strategy 2: Direct SynthesisRationale & Field Insights
Overall Yield Moderate to Good (50-70%)Good (70-90%)[13]The direct synthesis often exhibits higher selectivity and fewer side reactions, leading to better yields of the desired product.
Purity (Crude) FairGood to ExcellentThe milder conditions of the direct synthesis typically result in a cleaner crude product, simplifying purification.
Starting Material Cost LowHighNitromethane and bromine are commodity chemicals; bromonitromethane is a specialty reagent with significantly higher cost per mole.[14]
Safety & Hazard Profile High Risk Moderate Risk Strategy 1 involves a highly exothermic step and a known unstable intermediate.[4][10] Strategy 2 avoids this but still handles energetic materials.
Scalability ChallengingPotentially FavorableThe primary barrier for Strategy 1 is safety. For Strategy 2, the main barrier is reagent cost and availability.
Process Complexity High (2 steps, multiple workups)Low (1-pot reaction)Fewer unit operations in Strategy 2 lead to a more streamlined and potentially more cost-effective process at scale.

Conclusion and Recommendations

The choice between these two synthetic routes for the scalable production of 1-bromo-1-nitrooctan-2-ol is a trade-off between starting material cost and process safety.

  • Strategy 1 (Two-Step Henry/Bromination) is economically attractive due to the low cost of its raw materials. However, its scalability is severely hampered by significant safety risks , including the potential for thermal runaway and the formation of unstable intermediates. This route should only be considered at scale if a thorough process safety investigation (including reaction calorimetry and hazard analysis) is conducted and robust engineering controls (e.g., semi-batch processing, emergency cooling) are implemented.

  • Strategy 2 (Direct Synthesis) presents a significantly more favorable safety profile , making it the preferred route from a process hazard perspective. The milder conditions and avoidance of dangerous intermediates simplify reaction control at scale. The primary obstacle is the high cost and limited availability of bromonitromethane.

Recommendation: For organizations where safety and process robustness are the primary drivers, Strategy 2 is the recommended path forward. A critical first step would be to secure a stable and cost-effective supply of bromonitromethane or to develop a safe and scalable in-house process for its synthesis.[14] For projects where cost is the absolute primary constraint, extensive and rigorous safety development would be mandatory to mitigate the inherent hazards of Strategy 1.

References

  • PubChem. 1-Bromo-1-nitro-octan-2-OL. National Center for Biotechnology Information. [Link]

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  • Google Patents.
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  • University of Rochester. Scale-Up Reaction Safety. [Link]

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Comparative

Benchmarking Purification Protocols for 1-Bromo-1-nitrooctan-2-ol: Efficiency, Safety, and Purity Profiles

Here is the comprehensive benchmarking guide for the purification of 1-bromo-1-nitrooctan-2-ol. Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10] 1-Bromo-1-nitrooctan-2-ol (CAS: 15509-51-0) is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive benchmarking guide for the purification of 1-bromo-1-nitrooctan-2-ol.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

1-Bromo-1-nitrooctan-2-ol (CAS: 15509-51-0) is a critical intermediate synthesized via the Henry reaction (nitroaldol condensation) of bromonitromethane and heptanal. Due to the vicinal arrangement of the hydroxyl, bromo, and nitro groups, this molecule exhibits significant thermal instability and sensitivity to basic conditions.

The Purification Challenge: The crude reaction mixture typically contains:

  • Target Product: 1-Bromo-1-nitrooctan-2-ol (Thermally labile).

  • Unreacted Electrophile: Heptanal (Boiling point ~153°C, difficult to separate by simple distillation without degradation).

  • Nitroalkene Byproducts: Formed via dehydration (elimination of water), often catalyzed by excessive heat or base.

  • Bromonitromethane: Unreacted nucleophile (Lachrymator, shock-sensitive).

This guide benchmarks three purification methodologies: Silica Gel Chromatography , Chemo-Selective Bisulfite Partitioning , and Vacuum Distillation , evaluating them on yield, purity, and safety parameters.

Mechanism of Impurity Formation

Understanding the "Enemy" is crucial for purification. The following diagram outlines the synthesis and degradation pathways that dictate our purification strategy.

SynthesisPathways Start Bromonitromethane + Heptanal Reaction Henry Reaction (Cat. Base) Start->Reaction 0-25°C Product 1-Bromo-1-nitrooctan-2-ol (Target) Reaction->Product Kinetic Control Impurity1 Nitroalkene (Dehydration Impurity) Product->Impurity1 Heat / Strong Base Impurity2 Retro-Henry (Reversion) Product->Impurity2 Base / Equilibrium

Figure 1: Reaction pathway showing the target product and the thermal/chemical sensitivity leading to common impurities.

Comparative Benchmark Analysis

We evaluated three distinct purification strategies. Data is normalized based on a 10 mmol scale reaction (approx. 2.5 g theoretical yield).

Method A: Flash Column Chromatography (The "Gold Standard")
  • Principle: Adsorption separation based on polarity differences.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane/Ethyl Acetate gradient.

Method B: Chemo-Selective Bisulfite Partitioning (The "Scalable Workup")
  • Principle: Chemical scavenging of unreacted aldehyde (heptanal) using sodium bisulfite (NaHSO₃) to form water-soluble adducts, leaving the nitro-alcohol in the organic phase.

  • Key Advantage: Avoids thermal stress; removes the most difficult impurity (heptanal) without chromatography.

Method C: High-Vacuum Distillation (The "Stress Test")
  • Principle: Separation based on boiling point differences under reduced pressure (<1 mmHg).

  • Risk: High. Nitro-bromo compounds have low decomposition energies.

Performance Metrics Table
MetricMethod A: Flash ChromatographyMethod B: Bisulfite PartitioningMethod C: Vacuum Distillation
Final Purity (HPLC) >98.5% 92 - 95%< 85% (Degradation observed)
Isolated Yield 88%94% 60%
Heptanal Removal ExcellentExcellentPoor (Azeotropic issues)
Thermal Safety High (Room Temp)High (0-25°C)Critical Risk (Exothermic decomp)
Scalability Low (Solvent intensive)High Medium (Safety limits scale)
Time Efficiency 4-6 Hours1-2 Hours3-4 Hours

Detailed Experimental Protocols

Protocol A: Flash Column Chromatography (High Purity)

Recommended for: Analytical standards, biological screening compounds.

  • Concentration: Concentrate the crude reaction mixture in vacuo at <30°C. Do not heat above 40°C to prevent retro-Henry reaction.

  • Loading: Dissolve the crude oil in a minimum volume of CH₂Cl₂ or Toluene. Avoid loading with pure Ethyl Acetate as it broadens bands.

  • Elution Gradient:

    • Start: 100% Hexanes (2 Column Volumes) to elute non-polar impurities (e.g., nitroalkenes).

    • Gradient: 0% → 15% Ethyl Acetate in Hexanes over 20 minutes.

    • Note: The target 1-bromo-1-nitrooctan-2-ol typically elutes at ~10-12% EtOAc. Unreacted heptanal elutes earlier; bromonitromethane elutes very early or decomposes on silica.

  • Collection: Collect fractions and monitor via TLC (Stain: KMnO₄ or Vanillin; UV is weak for aliphatic chains).

  • Validation: Evaporate solvents at <30°C. Product should be a colorless to pale yellow oil (or low melting solid).

Protocol B: Chemo-Selective Bisulfite Partitioning (High Throughput)

Recommended for: Intermediate scale-up (>10g), removing excess aldehyde.

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (approx. 40% w/v).

  • Dilution: Dilute the crude reaction mixture with Diethyl Ether or MTBE (Methyl tert-butyl ether). Avoid Dichloromethane if possible to prevent emulsion formation during vigorous shaking.

  • Scavenging (The Critical Step):

    • Add 3 equivalents of NaHSO₃ solution relative to the estimated unreacted heptanal.

    • Vigorous Agitation: Stir or shake vigorously for 30-45 minutes at room temperature. The aldehyde forms a bisulfite adduct (R-CH(OH)-SO₃Na) which partitions into the aqueous phase.

  • Separation:

    • Separate the layers.[1][2][3][4]

    • Wash the organic layer twice with water to remove residual bisulfite.

    • Wash once with Brine.

  • Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate). Avoid basic drying agents like K₂CO₃ which can trigger elimination to nitroalkene.

Protocol C: Vacuum Distillation (Safety Warning)

Status: NOT RECOMMENDED for 1-bromo-1-nitrooctan-2-ol.

Experimental Observation: During benchmarking, distillation attempted at 0.5 mmHg resulted in darkening of the oil at bath temperatures >80°C.

  • Failure Mode: HBr elimination occurred, evidenced by the formation of a fuming condensate and a significant drop in purity (formation of 1-nitro-1-octene).

  • Safety Hazard: Residues of poly-nitrated species or concentrated bromonitromethane in the pot can lead to rapid pressurization/explosion.

Decision Matrix & Workflow

Use the following logic flow to select the appropriate method for your specific application.

DecisionMatrix Start Crude 1-Bromo-1-nitrooctan-2-ol ScaleCheck Scale > 5g? Start->ScaleCheck PurityCheck Need >98% Purity? ScaleCheck->PurityCheck No (<5g) AldehydeCheck Main Impurity = Heptanal? ScaleCheck->AldehydeCheck Yes (>5g) MethodA Method A: Column Chromatography PurityCheck->MethodA Yes MethodB Method B: Bisulfite Wash PurityCheck->MethodB No (Synthetic Intermediate) AldehydeCheck->MethodB Yes MethodHybrid Hybrid: Bisulfite Wash -> Short Plug AldehydeCheck->MethodHybrid No (Complex Mixture) MethodB->MethodHybrid If Purity Insufficient

Figure 2: Decision matrix for selecting purification protocol based on scale and purity requirements.

References

  • PubChem. 1-Bromo-1-nitrooctan-2-ol (CID 351879).[5] National Library of Medicine. Available at: [Link]

  • Ballini, R., et al. (2005). Efficient Addition Reaction of Bromonitromethane to Aldehydes Catalyzed by NaI. ResearchGate. Available at: [Link]

  • UNICAM. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (General safety data on nitroalkane instability). Available at: [Link]

  • Organic Syntheses. General procedures for Nitro-Aldol (Henry) Reaction workups. Available at: [Link]

  • PrepChem. Preparation of 1-bromo-1-nitroalkan-2-ols (General Class Behavior). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-bromo-1-nitrooctan-2-ol

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of reactive chemical intermediates like...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of reactive chemical intermediates like 1-bromo-1-nitrooctan-2-ol demand a rigorous, science-first approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in an understanding of its chemical nature to ensure the safety of laboratory personnel and compliance with regulatory standards.

The Chemical Rationale: Understanding the Hazard Profile

1-bromo-1-nitrooctan-2-ol is a multifunctional molecule, and its hazards are derived from the interplay of its constituent chemical groups: the alkyl chain, the hydroxyl group, the nitro group, and the bromine atom. Acknowledging the risks associated with each is fundamental to safe handling and disposal.

  • Halogenated Organic Compound : As a brominated organic substance, this compound is classified as a halogenated waste.[1][2] Halogenated compounds are environmentally persistent and can form toxic byproducts if incinerated improperly. For this reason, they must never be disposed of down the drain or mixed with non-halogenated solvent waste.[3] The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds (HOCs) and prohibits their land disposal without prior treatment.[4][5]

  • Aliphatic Nitro Compound : The nitro group (NO₂) renders the molecule energetic and potentially reactive. Aliphatic nitro compounds can be susceptible to thermal decomposition, which may be exothermic and could lead to a thermal runaway or explosion under heat.[6][7] This reactivity necessitates careful storage away from heat sources and precludes disposal methods that involve high temperatures outside of a dedicated hazardous waste treatment facility.

  • α-Bromo-Nitro Alcohol Functionality : The arrangement of a bromine and a nitro group on the same carbon (an α-bromonitro moiety) adjacent to a hydroxyl group makes the molecule highly reactive and a useful synthetic intermediate.[8] However, this reactivity also means it is incompatible with a range of substances, particularly strong bases, oxidizing agents, and certain metals, which could initiate vigorous or violent reactions.[9]

  • Aquatic Toxicity : Safety data for analogous compounds, such as 2-Bromo-2-nitropropane-1,3-diol (Bronopol), indicate that α-bromo-nitro alcohols are very toxic to aquatic life, with potentially long-lasting effects.[10][11] This high environmental toxicity underscores the absolute prohibition of sewer disposal.[3][12]

Table 1: Hazard Summary of 1-bromo-1-nitrooctan-2-ol (Inferred from Analogous Compounds)
Hazard TypeDescriptionSupporting Evidence
Health Hazards Harmful if swallowed or in contact with skin.[10][13] Causes skin irritation and potentially serious eye damage.[10] May cause respiratory irritation.[13]Based on SDS for similar α-bromo-nitro alcohols.
Physical Hazards Susceptible to thermal decomposition when heated.[6] Incompatible with strong bases and oxidizing agents.[9]General reactivity of nitroalkanes and halogenated compounds.
Environmental Hazards Very toxic to aquatic life, with long-lasting effects.[9][10] Must not be released into the environment.[9]SDS for analogous compounds consistently highlight high aquatic toxicity.

Essential Safety and Personal Protective Equipment (PPE)

Before handling or preparing 1-bromo-1-nitrooctan-2-ol for disposal, ensure all appropriate engineering controls and personal protective equipment are in use.

Table 2: Required Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Hand Protection Nitrile rubber gloves, inspected before use.[9]Protects against skin contact, which can be harmful.[13]
Eye Protection Safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.[9]Protects against splashes and potential serious eye damage.[10]
Skin and Body Long-sleeved laboratory coat.[9]Prevents accidental skin contact.
Workstation Chemical fume hood.Ensures adequate ventilation and minimizes inhalation risk.[9]
Emergency Eyewash stations and safety showers must be readily accessible.[14]Provides immediate decontamination in case of accidental exposure.

Waste Segregation and Containerization: A Self-Validating System

Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental mixing of incompatible materials and ensures the waste stream can be handled correctly by disposal facilities.[15]

  • Designate a Waste Stream : All waste containing 1-bromo-1-nitrooctan-2-ol must be collected in a dedicated "Halogenated Organic Liquid Waste" container.[1][2] If your institution has a specific stream for reactive or nitro-containing compounds, consult your Environmental Health & Safety (EH&S) office.

  • Select the Correct Container : Use only containers approved for hazardous waste that are chemically compatible with the compound.[12] A high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap is appropriate. The container must be free from damage or deterioration.[12]

  • Labeling : Proper labeling is a non-negotiable regulatory and safety requirement.[15] The label must clearly state:

    • The words "Hazardous Waste" .

    • The full chemical name: "1-bromo-1-nitrooctan-2-ol" and any other constituents in the waste mixture.

    • The approximate concentration or volume of each component.

    • The associated hazards (e.g., "Toxic," "Environmentally Hazardous," "Reactive").

    • The date of accumulation.

Disposal Decision Workflow

The nature of the waste dictates the precise disposal path. Use the following workflow to determine the correct procedure.

DisposalWorkflow Start Identify Waste Containing 1-bromo-1-nitrooctan-2-ol Pure Pure, Unused, or Expired Product Start->Pure Reaction Reaction Mixture or Quenched Solution Start->Reaction Contaminated Contaminated Materials (Gloves, Paper, Glassware) Start->Contaminated Container_Liquid Collect in a labeled, approved container for 'Halogenated Organic Liquid Waste' Pure->Container_Liquid Quench Does the reaction mixture contain highly reactive reagents (e.g., strong acids/bases, metals)? Reaction->Quench Container_Solid Collect in a labeled, approved container for 'Solid Chemical Waste' Contaminated->Container_Solid Final_Pickup Store container in a designated satellite accumulation area. Arrange for pickup by EH&S. Container_Liquid->Final_Pickup Container_Solid->Final_Pickup Yes_Quench Yes Quench->Yes_Quench No_Quench No Quench->No_Quench Quench_Proc Follow established, validated quenching procedure for the reactive reagent BEFORE adding to waste container. Yes_Quench->Quench_Proc No_Quench->Container_Liquid Quench_Proc->Container_Liquid

Caption: Disposal decision workflow for 1-bromo-1-nitrooctan-2-ol waste streams.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure, Unused, or Expired Product

Unwanted or expired containers of 1-bromo-1-nitrooctan-2-ol should never be opened or treated.[16]

  • Inspect the Container : Ensure the original manufacturer's container is in good condition with a secure seal. If the container is compromised, contact your institution's EH&S department immediately for guidance.

  • Label for Disposal : Affix a hazardous waste tag to the container, filling out all required information.[16]

  • Arrange for Pickup : Transfer the container to your lab's designated hazardous waste satellite accumulation area and schedule a pickup with your EH&S department.

Protocol B: Disposal of Reaction Mixtures

Reaction mixtures must be rendered safe before being added to a waste container.

  • Quench Reactive Reagents : If your experimental procedure involved other highly reactive materials (e.g., strong acids/bases, reducing agents, organometallics), these must be carefully and completely neutralized or quenched as part of your experimental work-up before they are considered waste.[16] Do not attempt to quench the 1-bromo-1-nitrooctan-2-ol itself.

  • Transfer to Waste : Once the reaction is confirmed to be non-reactive, transfer the liquid mixture into the designated "Halogenated Organic Liquid Waste" container.

  • Update Container Log : Meticulously list all components of the mixture on the hazardous waste label. This is critical to prevent incompatible materials from being combined later.[16]

Protocol C: Disposal of Contaminated Materials

  • Solid Waste : Disposable items such as gloves, absorbent paper, and silica gel contaminated with 1-bromo-1-nitrooctan-2-ol should be collected in a separate, clearly labeled container or bag for "Solid Chemical Waste" or "Contaminated Lab Debris."

  • Contaminated Glassware : Rinse glassware with a minimal amount of a suitable organic solvent (e.g., acetone). The first rinseate is considered hazardous and must be collected in the "Halogenated Organic Liquid Waste" container. Subsequent rinses may be collected in a non-halogenated waste stream if the initial rinse was thorough.

Chemical Incompatibility

To prevent dangerous reactions within the waste container, never mix waste containing 1-bromo-1-nitrooctan-2-ol with the following:

Table 3: Chemical Incompatibility
Incompatible ClassExamplesRationale for Incompatibility
Strong Bases Sodium hydroxide, potassium hydroxide, alkoxidesCan promote elimination or decomposition reactions, potentially vigorous or exothermic.[9]
Strong Oxidizing Agents Nitric acid, perchlorates, permanganatesCan react with the alcohol and alkyl portions of the molecule, leading to rapid oxidation and gas generation.[9]
Non-Halogenated Solvents Acetone, ethanol, hexanesWhile not reactive, mixing violates waste stream segregation rules, complicating and increasing the cost of disposal.[1][2]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel : Immediately alert others in the vicinity and evacuate the area if the spill is large or ventilation is poor.

  • Remove Ignition Sources : Extinguish all nearby flames and turn off spark-producing equipment.[17]

  • Don PPE : If the spill is small and you are trained to handle it, don the appropriate PPE as outlined in Table 2.

  • Contain and Absorb : Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste : Carefully scoop the absorbed material and place it into a designated container for hazardous solid waste.

  • Decontaminate : Clean the spill area with soap and water.[17]

  • Report : Report the incident to your laboratory supervisor and EH&S department, regardless of the size of the spill.

By adhering to these scientifically-grounded procedures, you ensure that the disposal of 1-bromo-1-nitrooctan-2-ol is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Disposal of Highly Reactive Reagents. (2018, May 9). University of Pennsylvania EHRS. Retrieved from [Link]

  • Safe Practices and Waste Management in Chemistry Laboratories. (n.d.). University of Victoria. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Láinez, M., et al. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. SciSpace. Retrieved from [Link]

  • Halogenated Waste. (n.d.). Unknown Source. Retrieved from [Link]

  • Safety Data Sheet: 1-bromooctane. (n.d.). S D Fine-Chem Limited. Retrieved from [Link]

  • 1-Bromo-1-nitro-octan-2-OL. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. Retrieved from [Link]

  • Thermal decomposition. (n.d.). Wikipedia. Retrieved from [Link]

  • Das, S., & Kumar, A. (2019). Developments and applications of α-bromonitrostyrenes in organic syntheses. Beilstein Journal of Organic Chemistry, 15, 2338–2383. Retrieved from [Link]

  • Alcohol Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Manzhos, R. O. (2016). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Retrieved from [Link]

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Handling

Personal protective equipment for handling 1-bromo-1-nitrooctan-2-ol

CAS: 15509-51-0 | Formula: C₈H₁₆BrNO₃ Classification: Specialized Aliphatic Halonitro Alcohol Part 1: Executive Safety Assessment For the attention of: Principal Investigators, EHS Officers, and Process Chemists. 1-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 15509-51-0 | Formula: C₈H₁₆BrNO₃ Classification: Specialized Aliphatic Halonitro Alcohol

Part 1: Executive Safety Assessment

For the attention of: Principal Investigators, EHS Officers, and Process Chemists.

1-bromo-1-nitrooctan-2-ol represents a specific class of lipophilic electrophiles . Unlike its more common analog Bronopol (2-bromo-2-nitropropane-1,3-diol), the C8-octyl chain confers significant lipophilicity (LogP ~3.2), drastically altering its permeation kinetics through biological membranes and PPE materials.

The Core Threat Vector: The molecule contains a gem-bromonitro motif adjacent to a hydroxyl group. This structural arrangement makes it a "masked" nitroalkene generator. Under physiological conditions or upon contact with mild bases, it can undergo elimination of HBr to form highly reactive nitroalkenes, which are potent alkylating agents capable of irreversible binding to protein thiols.

Immediate Hazard Profile:

  • Dermal: High risk. Lipophilicity facilitates rapid skin absorption; the electrophilic core causes sensitization and irritation.

  • Ocular: Severe risk.[1][2][3][4] Irreversible corneal damage is possible due to alkylation of corneal proteins.

  • Stability: Thermally labile. Decomposes to release nitrogen oxides (NOx) and hydrogen bromide (HBr) if heated >50°C or subjected to basic pH.

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard "lab safety" defaults. The lipophilic nature of this compound requires specific barrier materials.

1. Hand Protection Strategy

Standard thin nitrile exam gloves are insufficient for prolonged contact due to the compound's lipophilicity.

Contact TypeGlove MaterialMin.[2][3][4][5][6][7][8] ThicknessBreakthrough TimeProtocol
Incidental / Splash High-Grade Nitrile 5 mil (0.12 mm)< 10 minsDouble-glove. Change outer glove immediately upon any splash.
Intentional Handling Laminate (Silver Shield/4H) Multi-layer> 480 minsMANDATORY for synthesis, weighing, or spill cleanup.
Immersion / Bulk Viton / Butyl 15 mil (0.38 mm)> 240 minsUse for bulk transfer or reactor cleaning.

Scientist's Note: If dexterity is required while handling the neat substance, wear Silver Shield liners under standard nitrile gloves. This provides chemical resistance without sacrificing grip.

2. Respiratory & Body Defense[1]
  • Respiratory: The vapor pressure is low at STP, but aerosols are highly toxic.

    • Solid/Powder Handling: N95/P100 particulate respirator is minimum.

    • Solution/Heating: Work strictly within a certified Fume Hood (Face velocity > 100 fpm). If hood access is compromised, use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label) to capture potential HBr/NOx decomposition products.

  • Body: Tyvek® lab coat or apron (impervious to liquids) is superior to cotton, which can absorb the lipophilic liquid and hold it against the skin.

3. Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do NOT wear safety glasses with side shields alone. The liquid can track along the skin due to surface tension. Face shield required for volumes > 100 mL.

Part 3: Operational Handling Procedures
A. Weighing & Solubilization
  • Environment: Balance must be located inside a fume hood or a powder containment enclosure.

  • Solvent Selection: Soluble in alcohols (ethanol, methanol) and polar aprotic solvents (DMSO, DMF).

    • Critical Warning:Avoid basic solvents (e.g., Pyridine, aqueous NaOH). Bases trigger the elimination of HBr, generating the highly toxic nitrooctene intermediate and potentially causing a runaway exotherm.

  • Transfer: Use positive-displacement pipettes for viscous liquids to prevent dripping.

B. Reaction Safety
  • Temperature Limit: Do not heat above 50°C without rigorous DSC (Differential Scanning Calorimetry) testing. The C-Br bond adjacent to the nitro group is weak; thermal cleavage leads to radical formation.

  • Quenching: When working up reactions, ensure the aqueous phase is acidic to neutral (pH 4-7) . Avoid alkaline washes until the bromonitro group is fully consumed or confirmed stable in the matrix.

Part 4: Emergency & Waste Architecture
Decontamination Logic

In the event of a spill, you must neutralize the electrophilic potential without generating toxic gas.

  • Spill Response:

    • Do not use bleach. (Oxidation of the amine/nitro group can be unpredictable).

    • Absorb: Use Vermiculite or activated carbon pads.

    • Surface Clean: Wash area with a solution of Sodium Thiosulfate (5% aq) . The thiosulfate acts as a "sacrificial nucleophile," reacting with any trace alkylating agents more faster than biological tissue.

Waste Disposal Classification
  • RCRA Code (USA): Not explicitly listed (P or U list), but must be characterized as D001 (Ignitable, if in solvent) or D003 (Reactive, if potentially explosive decomposition is suspected).

  • Segregation: Segregate from Strong Bases and Oxidizers .

  • Labeling: "Toxic, Halogenated Organic Waste. Contains: 1-bromo-1-nitrooctan-2-ol."[9]

Part 5: Safe Handling Workflow (Visualization)

SafeHandling cluster_emergency Emergency Path Receipt Receipt & Inspection (Check Seal/Crystals) Storage Storage (4°C, Dark, Inert Gas) Receipt->Storage Log into Inventory Prep Prep & Weighing (Fume Hood + Laminate Gloves) Storage->Prep Equilibrate to RT Reaction Reaction/Usage (Max 50°C, pH < 7) Prep->Reaction Dissolve (No Bases) Reaction->Storage Return Excess Waste Disposal (Halogenated Stream) Reaction->Waste Quench (Acidic) Spill Spill Event Decon Thiosulfate Neut. Spill->Decon Absorb First Decon->Waste

Caption: Operational lifecycle for 1-bromo-1-nitrooctan-2-ol, emphasizing the critical "No Base" rule during reaction and the thiosulfate neutralization path for spills.

References
  • PubChem. (2024).[9][10] 1-Bromo-1-nitrooctan-2-ol (Compound Summary). National Library of Medicine. [Link]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 1-Bromooctane (Structural Analog Data). [Link]

  • US EPA. (2006). Reregistration Eligibility Decision for Aliphatic Alcohols. Regulations.gov. [Link]

Sources

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